molecular formula C24H18ClN3O B15567450 Antiviral agent 58

Antiviral agent 58

货号: B15567450
分子量: 399.9 g/mol
InChI 键: ZVSOLFXHDNDGHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Antiviral agent 58 is a useful research compound. Its molecular formula is C24H18ClN3O and its molecular weight is 399.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H18ClN3O

分子量

399.9 g/mol

IUPAC 名称

3-(4-chlorophenyl)-1,4-diphenyl-5,7-dihydro-4H-pyrazolo[5,4-b]pyridin-6-one

InChI

InChI=1S/C24H18ClN3O/c25-18-13-11-17(12-14-18)23-22-20(16-7-3-1-4-8-16)15-21(29)26-24(22)28(27-23)19-9-5-2-6-10-19/h1-14,20H,15H2,(H,26,29)

InChI 键

ZVSOLFXHDNDGHL-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Discovery and Characterization of Antiviral Agent 58: A Broad-Spectrum Inhibitor of Enveloped Viruses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent 58, also identified as Compound J1, is a synthetic small molecule belonging to the pyrazolopyridine class of compounds. It has demonstrated potent, broad-spectrum antiviral activity against a range of enveloped viruses, including influenza A virus (IAV), respiratory syncytial virus (RSV), and coronaviruses such as SARS-CoV-2. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its antiviral efficacy, detailed experimental protocols for its evaluation, and a description of its mechanism of action against influenza A virus.

Discovery and Synthesis

This compound, with the chemical name 3-(4-chlorophenyl)-1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, is a product of synthetic chemistry, developed at the Chemical Biology Laboratory of Inner Mongolia University. The discovery of this class of compounds is rooted in the exploration of the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities. The synthesis of such compounds typically involves a multi-component reaction, providing a versatile platform for generating diverse derivatives for biological screening.

While the specific synthetic protocol for this compound is not detailed in the primary literature, a plausible synthetic route can be inferred from established methods for the synthesis of pyrazolo[3,4-b]pyridines. A common and efficient approach involves a one-pot, three-component reaction.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-Amino-3-phenyl-1H-pyrazole R One-pot three-component cyclocondensation A->R B Benzaldehyde B->R C Ethyl acetoacetate C->R P 3-(4-chlorophenyl)-1,4-diphenyl- 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one (this compound / Compound J1) R->P Synthesis

A plausible synthetic pathway for this compound.

The "isolation" of this compound refers to its purification from the reaction mixture, which is typically achieved through standard laboratory techniques such as recrystallization or column chromatography to yield the final, highly pure compound.

Antiviral Activity

This compound exhibits a broad spectrum of activity against various enveloped viruses. Its efficacy has been quantified against several strains of influenza A virus and variants of SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of this compound (Compound J1)

Virus Strain/VariantCell LineAssay TypeIC50 (µM)Reference
Influenza A/WSN/33 (H1N1)MDCKMTT Assay11.84[1]
Influenza A/Puerto Rico/8/34 (H1N1)MDCKMTT Assay14.24[1]
Influenza A/Anhui/1/2013 (H7N9)MDCKMTT Assay15.65[1]
Influenza A/chicken/Guangdong/1/96 (H5N1)MDCKMTT Assay7.81[1]
Influenza A/Aichi/2/68 (H3N2)MDCKMTT Assay9.77[1]
SARS-CoV-2 (Wild-Type)VeroMTT Assay6.07
SARS-CoV-2 (Delta Variant)VeroMTT Assay2.21

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The compound was also found to be active against respiratory syncytial virus (RSV), human coronavirus OC43 (HCoV-OC43), herpes simplex virus type 1 (HSV-1), and HSV-2.

Experimental Protocols

The biological activity and mechanism of action of this compound were elucidated through a series of in vitro and in vivo experiments. Below are the detailed methodologies for some of the key assays.

Table 2: Detailed Experimental Protocols

ExperimentMethodology
Cell Viability Assay (MTT Assay) 1. Seed MDCK, A549, Vero, or HRT18 cells in 96-well plates. 2. After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. 3. Incubate for 48 hours at 37°C. 4. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. 5. Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals. 6. Measure the absorbance at 490 nm using a microplate reader. 7. Calculate the 50% cytotoxic concentration (CC50).
Antiviral Activity Assay (MTT Assay) 1. Seed MDCK cells in 96-well plates. 2. Adsorb the cells with influenza virus (0.05 MOI) for 2 hours at 37°C. 3. Remove the virus inoculum and add serial dilutions of this compound. 4. Incubate for 48 hours at 37°C. 5. Perform the MTT assay as described above to determine the cell viability, from which the IC50 is calculated.
Plaque Reduction Assay 1. Grow MDCK cells to confluence in 12-well plates. 2. Incubate the cells with a mixture of influenza virus and serial dilutions of this compound for 2 hours at 37°C. 3. Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% low-melting-point agarose (B213101) containing the corresponding concentrations of the compound. 4. Incubate for 48-72 hours at 37°C. 5. Fix the cells with 4% paraformaldehyde and stain with 1% crystal violet. 6. Count the plaques and calculate the percentage of plaque inhibition.
Western Blot Analysis 1. Infect MDCK cells with influenza virus and treat with this compound. 2. After 24 hours, lyse the cells and collect the total protein. 3. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. 4. Block the membrane with 5% non-fat milk and incubate with primary antibodies against viral proteins (e.g., NP, PB2) and a loading control (e.g., β-actin). 5. Incubate with HRP-conjugated secondary antibodies. 6. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Quantitative Real-Time PCR (qRT-PCR) 1. Infect MDCK cells with influenza virus and treat with this compound. 2. After 24 hours, extract total RNA from the cells using a suitable kit. 3. Reverse transcribe the RNA to cDNA using a reverse transcription kit. 4. Perform real-time PCR using specific primers for viral genes (e.g., NP, PB2) and a housekeeping gene (e.g., GAPDH). 5. Analyze the data using the 2-ΔΔCt method to determine the relative mRNA expression levels.
In Vivo Antiviral Efficacy in Mice 1. Intranasally infect BALB/c mice with a lethal dose of influenza A virus. 2. Two hours post-infection, orally administer this compound or a control substance daily for a specified period. 3. Monitor the survival rate, body weight changes, and clinical signs of the mice for 14 days. 4. On specific days post-infection, euthanize a subset of mice to collect lung tissues for viral titer determination (plaque assay) and histopathological analysis.

Visualization of Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for evaluating the antiviral activity of a compound like this compound and its specific mechanism of action against influenza A virus.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Cytotoxicity Assay (e.g., MTT) B Antiviral Activity Assay (e.g., CPE, Plaque Reduction) A->B Determine Non-toxic Concentrations C Mechanism of Action Studies (e.g., Time-of-Addition, Western Blot, qRT-PCR) B->C Confirm Activity and Investigate Mechanism D Toxicity Studies in Animals C->D Proceed if Promising In Vitro Profile E Efficacy Studies in Virus-Infected Animal Models D->E Assess Safety F F E->F Evaluate Therapeutic Potential

General workflow for antiviral drug evaluation.

The primary mechanism of action of this compound against influenza A virus has been identified as the inhibition of viral entry into the host cell. Specifically, it targets the HA2 subunit of the viral hemagglutinin (HA) protein, which is crucial for the fusion of the viral envelope with the endosomal membrane of the host cell.

G cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound A Virus Attachment to Host Cell Receptor B Endocytosis A->B C Endosome Acidification B->C D HA Conformational Change (HA1 and HA2 subunits) C->D E Membrane Fusion D->E F Viral RNA Release into Cytoplasm E->F I This compound (Compound J1) I->D Binds to HA2 subunit, preventing conformational change

Mechanism of action of this compound against IAV.

Conclusion

This compound (Compound J1) is a promising broad-spectrum antiviral compound with a well-defined mechanism of action against influenza A virus. Its synthetic accessibility and potent in vitro and in vivo efficacy make it a valuable lead compound for the development of new antiviral therapies. Further research is warranted to explore its full therapeutic potential against a wider range of viral pathogens and to optimize its pharmacokinetic and pharmacodynamic properties for clinical applications.

References

An In-depth Technical Guide to Antiviral Agent (58): Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir, designated as compound (58) in seminal literature, is a nucleotide analogue prodrug that has demonstrated broad-spectrum antiviral activity.[1] Initially developed for the treatment of Ebola virus disease, it has gained significant attention for its efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Remdesivir, along with detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Properties

Remdesivir is a phosphoramidate (B1195095) prodrug of a 1'-cyano-substituted adenosine (B11128) nucleotide analogue. Its structure is designed to deliver the active nucleoside triphosphate into the cell, where it can act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).

Table 1: Physicochemical Properties of Remdesivir
PropertyValueReference
IUPAC Name2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoatePubChem
Molecular FormulaC27H35N6O8PPubChem
Molecular Weight602.6 g/mol PubChem
AppearanceWhite to off-white or yellow powderPubChem
SolubilitySoluble in DMSO, methanol, and water (sparingly)PubChem
pKa3.8 (amine)DrugBank

Mechanism of Action

Remdesivir's antiviral activity is mediated by its active triphosphate form, GS-443902. As a prodrug, Remdesivir is metabolized within the host cell to its active nucleoside triphosphate (NTP) form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp).[1]

The incorporation of the Remdesivir triphosphate into the growing RNA strand leads to delayed chain termination. The unique chemical structure of the analogue, particularly the 1'-cyano group, causes steric hindrance that disrupts the translocation of the RNA template and terminates RNA synthesis. This effectively halts viral replication.

Signaling Pathway: Remdesivir Activation and RdRp Inhibition

Remdesivir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_viral_replication Viral Replication Complex Remdesivir Remdesivir (Prodrug) Remdesivir_intra Remdesivir Remdesivir->Remdesivir_intra Cellular Uptake Metabolite1 Alanine Metabolite Remdesivir_intra->Metabolite1 Esterases Metabolite2 Phosphoramidate Cleavage Metabolite1->Metabolite2 Phosphoramidases NMP Nucleoside Monophosphate (GS-441524) Metabolite2->NMP NDP Nucleoside Diphosphate NMP->NDP Kinases NTP Active Nucleoside Triphosphate (GS-443902) NDP->NTP Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp RNA_synthesis Nascent RNA Strand RdRp->RNA_synthesis RNA_template Viral RNA Template RNA_template->RdRp Chain_termination Chain Termination RNA_synthesis->Chain_termination Incorporation of Remdesivir-TP

Caption: Intracellular activation of Remdesivir and inhibition of viral RdRp.

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a standard method for determining the in vitro efficacy of Remdesivir against a target virus.

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to 90-95% confluency.

  • Virus Inoculation: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of Remdesivir in culture medium. After the incubation period, remove the virus inoculum and add the Remdesivir-containing medium to the respective wells.

  • Overlay: Add an overlay medium (e.g., containing 1% methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a formaldehyde (B43269) solution and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of Remdesivir that reduces the number of plaques by 50% compared to the virus control wells.

Experimental Workflow: In Vitro Antiviral Efficacy

Antiviral_Assay_Workflow start Start: Prepare Host Cell Culture inoculate Inoculate with Virus start->inoculate treat Treat with Remdesivir Dilutions inoculate->treat overlay Add Overlay Medium treat->overlay incubate Incubate for Plaque Formation overlay->incubate visualize Fix and Stain Plaques incubate->visualize analyze Count Plaques and Calculate EC50 visualize->analyze end End: Determine Antiviral Efficacy analyze->end

Caption: Workflow for determining the in vitro antiviral activity of Remdesivir.

Quantitative Data Summary

The antiviral activity of Remdesivir has been evaluated against a wide range of viruses. The following table summarizes key efficacy data.

Table 2: In Vitro Antiviral Activity of Remdesivir against Various Viruses
VirusCell LineEC50 (µM)Reference
SARS-CoV-2Vero E60.77Wang et al., 2020
SARS-CoVHAE0.069Sheahan et al., 2017
MERS-CoVHAE0.074Sheahan et al., 2017
Ebola VirusHuh-70.086Warren et al., 2016
Marburg VirusHuh-70.063Warren et al., 2016
Respiratory Syncytial VirusHEp-20.14Lo et al., 2017

Conclusion

Remdesivir (Antiviral agent 58) represents a significant advancement in antiviral therapy. Its broad-spectrum activity, particularly against coronaviruses, is attributed to its efficient intracellular conversion to the active nucleoside triphosphate and subsequent inhibition of the viral RNA-dependent RNA polymerase. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the discovery and development of novel antiviral agents. Further investigation into the mechanisms of resistance and the development of next-generation nucleotide analogues will be crucial in addressing the ongoing threat of emerging viral diseases.

References

Synthesis of Antiviral Agent 58 (Remdesivir): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 58, chemically known as Remdesivir (B604916) (GS-5734), is a nucleotide analogue prodrug that has demonstrated broad-spectrum antiviral activity against several RNA viruses. It is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] This technical guide provides a detailed overview of the synthesis of Remdesivir, focusing on the first and second-generation synthetic pathways developed by Gilead Sciences. The document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic routes to aid researchers in understanding and potentially replicating these processes.

First-Generation Synthesis Pathway

The initial synthesis of Remdesivir was crucial for its early development and biological evaluation. However, this route presented challenges in scalability and stereoselectivity, particularly in establishing the chiral phosphorus center, which necessitated a chiral HPLC separation of the diastereomers.[3][4][5]

Experimental Protocol: First-Generation Synthesis

Step 1: Synthesis of Tribenzyl-protected Ribonolactone

A commercially available tribenzyl-protected lactol is oxidized to its corresponding lactone.

Step 2: C-C Glycosylation

The tribenzyl-protected ribonolactone is coupled with a bromo pyrrolotriazine nucleus. This key C-C bond-forming reaction is facilitated by a lithium-halogen exchange using n-butyllithium at -78°C after N-silyl protection of the nucleobase. This step results in a mixture of 1'-isomers of the nucleoside.

Step 3: 1'-Cyanation

The hydroxyl group at the 1'-position of the nucleoside mixture is converted to a cyano group, yielding the desired β-anomer after chromatographic purification.

Step 4: Deprotection

The three benzyl (B1604629) protecting groups are removed from the ribose moiety to yield the unprotected nucleoside core (GS-441524).

Step 5: Preparation of the Phosphoramidoyl Chloridate

The phosphoramidoyl chloridate moiety is prepared from the appropriate L-alanine ester analog. This results in a diastereomeric mixture of the chloridate.

Step 6: Phosphoramidate (B1195095) Coupling and Chiral Separation

The unprotected nucleoside core is coupled with the diastereomeric mixture of the phosphoramidoyl chloridate. This reaction produces a nearly 1:1 mixture of the two diastereomers of Remdesivir. The desired Sp-isomer is then isolated from the Rp-isomer using chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data: First-Generation Synthesis
StepKey ReagentsConditionsYieldNotes
C-C GlycosylationTribenzyl-protected ribonolactone, Bromo pyrrolotriazine nucleus, n-BuLi-78°CVariableProduces a mixture of 1'-isomers.
Phosphoramidate CouplingNucleoside core, Phosphoramidoyl chloridate-~21% (for the mixture)Results in a ~1:1 diastereomeric mixture.
Chiral SeparationDiastereomeric mixtureChiral HPLC-Separates the desired Sp-isomer from the Rp-isomer.

First-Generation Synthesis Workflow

First_Generation_Synthesis cluster_nucleoside_core Nucleoside Core Synthesis cluster_prodrug_moiety Prodrug Moiety Synthesis cluster_final_steps Final Coupling and Purification Tribenzyl-protected Lactol Tribenzyl-protected Lactol Ribonolactone Ribonolactone Tribenzyl-protected Lactol->Ribonolactone Oxidation Coupled Nucleoside Coupled Nucleoside Ribonolactone->Coupled Nucleoside C-C Glycosylation (n-BuLi, -78°C) Bromo Pyrrolotriazine Bromo Pyrrolotriazine Bromo Pyrrolotriazine->Coupled Nucleoside Cyanated Nucleoside Cyanated Nucleoside Coupled Nucleoside->Cyanated Nucleoside 1'-Cyanation Unprotected Nucleoside (GS-441524) Unprotected Nucleoside (GS-441524) Cyanated Nucleoside->Unprotected Nucleoside (GS-441524) Deprotection Remdesivir (diastereomeric mixture) Remdesivir (diastereomeric mixture) Unprotected Nucleoside (GS-441524)->Remdesivir (diastereomeric mixture) Coupling L-alanine analog L-alanine analog Phosphoramidoyl Chloridate (diastereomeric mixture) Phosphoramidoyl Chloridate (diastereomeric mixture) L-alanine analog->Phosphoramidoyl Chloridate (diastereomeric mixture) Phosphorylation Phosphoramidoyl Chloridate (diastereomeric mixture)->Remdesivir (diastereomeric mixture) Remdesivir (Sp-isomer) Remdesivir (Sp-isomer) Remdesivir (diastereomeric mixture)->Remdesivir (Sp-isomer) Chiral HPLC Separation

First-Generation Synthesis of Remdesivir.

Second-Generation Synthesis Pathway

To address the limitations of the first-generation synthesis, a more scalable and stereoselective second-generation process was developed. This improved route utilizes a Grignard reagent for the glycosylation step and a diastereoselective phosphoramidate coupling, which circumvents the need for chiral HPLC separation.

Experimental Protocol: Second-Generation Synthesis

Step 1: Synthesis of the Nucleoside Core (GS-441524)

The synthesis of the nucleoside core in the second-generation route is similar to the first but with significant improvements. An iodo-pyrrolotriazine nucleobase is used instead of the bromo- a anologue. The C-C glycosylation reaction is performed using a Turbo Grignard reagent (i-PrMgCl·LiCl), which allows for milder reaction conditions and more consistent yields. Following glycosylation and cyanation, the benzyl protecting groups are removed.

Step 2: Acetonide Protection

The 2'- and 3'-hydroxyl groups of the unprotected nucleoside are protected with an acetonide group. This protection was found to improve the yield of the subsequent coupling reaction.

Step 3: Preparation of the Chiral Phosphoramidate Moiety

A key innovation in the second-generation synthesis is the preparation of a single (Sp) isomer of the p-nitrophenolate phosphoramidate prodrug precursor. This is achieved through crystallization-induced dynamic kinetic resolution, which provides the desired stereoisomer in high purity.

Step 4: Diastereoselective Phosphoramidate Coupling

The acetonide-protected nucleoside is coupled with the single Sp-isomer of the p-nitrophenolate phosphoramidate precursor in the presence of MgCl₂. This reaction proceeds via an SN2-type inversion at the phosphorus center, yielding the desired Sp-isomer of the protected Remdesivir with high diastereoselectivity.

Step 5: Deprotection

The final step involves the removal of the acetonide protecting group to yield Remdesivir.

Quantitative Data: Second-Generation Synthesis
StepKey ReagentsConditionsYieldNotes
C-C GlycosylationTribenzyl-protected ribonolactone, Iodo-pyrrolotriazine nucleus, i-PrMgCl·LiClMilder than Gen 1Consistent, scalableHigh anomeric selectivity (>95:5).
Diastereoselective CouplingAcetonide-protected nucleoside, Sp-p-nitrophenolate phosphoramidate, MgCl₂-HighExclusive formation of the Sp-isomer.
Final DeprotectionProtected RemdesivirAcidic conditions69%

Second-Generation Synthesis Workflow

Second_Generation_Synthesis cluster_nucleoside_core Improved Nucleoside Core Synthesis cluster_prodrug_moiety Chiral Prodrug Moiety Synthesis cluster_final_steps Diastereoselective Coupling and Deprotection Ribonolactone Ribonolactone Coupled Nucleoside Coupled Nucleoside Ribonolactone->Coupled Nucleoside C-C Glycosylation (i-PrMgCl·LiCl) Iodo Pyrrolotriazine Iodo Pyrrolotriazine Iodo Pyrrolotriazine->Coupled Nucleoside Cyanated Nucleoside Cyanated Nucleoside Coupled Nucleoside->Cyanated Nucleoside 1'-Cyanation Unprotected Nucleoside (GS-441524) Unprotected Nucleoside (GS-441524) Cyanated Nucleoside->Unprotected Nucleoside (GS-441524) Deprotection Acetonide-protected Nucleoside Acetonide-protected Nucleoside Unprotected Nucleoside (GS-441524)->Acetonide-protected Nucleoside Acetonide Protection Protected Remdesivir (Sp-isomer) Protected Remdesivir (Sp-isomer) Acetonide-protected Nucleoside->Protected Remdesivir (Sp-isomer) Diastereoselective Coupling (MgCl2) L-alanine analog L-alanine analog p-Nitrophenolate Phosphoramidate (Sp-isomer) p-Nitrophenolate Phosphoramidate (Sp-isomer) L-alanine analog->p-Nitrophenolate Phosphoramidate (Sp-isomer) Phosphorylation & Crystallization p-Nitrophenolate Phosphoramidate (Sp-isomer)->Protected Remdesivir (Sp-isomer) Remdesivir (Sp-isomer) Remdesivir (Sp-isomer) Protected Remdesivir (Sp-isomer)->Remdesivir (Sp-isomer) Deprotection

Second-Generation Synthesis of Remdesivir.

Mechanism of Action: Inhibition of Viral RdRp

Remdesivir is a prodrug that is metabolized in the host cell to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA chain and causes delayed chain termination, thereby disrupting viral replication.

Logical Diagram of Remdesivir's Mechanism of Action

Mechanism_of_Action cluster_cellular_process Intracellular Activation and Action Remdesivir (Prodrug) Remdesivir (Prodrug) Host Cell Host Cell Remdesivir (Prodrug)->Host Cell Metabolism Metabolism Host Cell->Metabolism Metabolic Activation Remdesivir Triphosphate (Active Form) Remdesivir Triphosphate (Active Form) Metabolism->Remdesivir Triphosphate (Active Form) Viral RNA-dependent RNA Polymerase (RdRp) Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir Triphosphate (Active Form)->Viral RNA-dependent RNA Polymerase (RdRp) Competitive Inhibition Inhibition of Replication Inhibition Remdesivir Triphosphate (Active Form)->Inhibition of Replication Viral RNA Replication Viral RNA Replication Viral RNA-dependent RNA Polymerase (RdRp)->Viral RNA Replication Catalyzes Viral RNA-dependent RNA Polymerase (RdRp)->Inhibition of Replication

Mechanism of Action of Remdesivir.

Conclusion

The synthesis of Remdesivir has evolved significantly from its initial discovery to a more robust and scalable second-generation process. The key improvements in the second-generation synthesis, particularly the diastereoselective phosphoramidate coupling, have been crucial for the large-scale production of this important antiviral agent. This technical guide provides a comprehensive overview of these synthetic pathways, offering valuable insights for researchers and professionals in the field of drug development. The detailed protocols and data presented herein serve as a foundational resource for further research and development of novel antiviral therapies.

References

"Antiviral agent 58" mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Antiviral Agent 58 (Compound J1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as Compound J1, is an orally active small molecule demonstrating a broad spectrum of antiviral activity against numerous enveloped viruses.[1][2] This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data and detailed experimental methodologies. The primary mode of action for its anti-influenza A virus (IAV) activity involves the direct targeting of the viral hemagglutinin (HA) protein, specifically the HA2 subunit, thereby inhibiting viral entry into the host cell by blocking membrane fusion.[1][3][4] This host-independent mechanism suggests a higher barrier to the development of viral resistance.[1][5] This document consolidates the current understanding of this compound, presenting key data and experimental workflows to inform further research and development.

Core Mechanism of Action

The primary antiviral mechanism of this compound against influenza A virus is the inhibition of viral entry. This is achieved through a direct interaction with the viral fusion machinery, as detailed below:

  • Target Identification : The principal molecular target of Compound J1 is the hemagglutinin (HA) glycoprotein (B1211001) of the influenza A virus.[1][3] Specifically, it interacts with the HA2 subunit, a highly conserved component of the HA protein responsible for the fusion of the viral envelope with the host endosomal membrane.[1][4]

  • Inhibition of Membrane Fusion : By binding to the HA2 subunit, this compound effectively blocks the conformational changes in the HA protein that are essential for membrane fusion.[1][3] This action prevents the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, thereby halting the infection at a very early stage.[1][5]

  • Virus-Directed Targeting : Experimental evidence indicates that the antiviral activity of Compound J1 is directed at the virus itself rather than host cell components.[1][5] Pre-incubation of host cells with the compound did not prevent subsequent viral infection.[1] In contrast, co-incubation of the virus with the compound prior to cell exposure resulted in a significant reduction in viral replication.[1] Notably, the compound does not exhibit direct virucidal activity, meaning it does not inactivate virus particles on its own.[1]

Signaling Pathway and Molecular Interactions

The mechanism of this compound is not characterized by the modulation of host cell signaling pathways. Instead, it is a direct-acting antiviral (DAA) that physically obstructs a critical viral process. A visualization of this mechanism is provided below.

G cluster_virus Influenza A Virus cluster_host Host Cell Virus Virus Particle HA Hemagglutinin (HA) Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral RNA Release (Successful Infection) block_fusion 3. Membrane Fusion Blocked Endosome->block_fusion Agent58 Compound J1 Agent58->HA

Caption: Mechanism of Action of this compound (Compound J1).

Broad-Spectrum Antiviral Activity

Compound J1 has demonstrated efficacy against a wide array of enveloped viruses, suggesting a potential commonality in their entry or fusion mechanisms that is susceptible to this agent. Its activity has been confirmed against:

  • Influenza A Virus (IAV) : Including various subtypes such as H1N1, H3N2, H5N1, and H7N9.[1] It is also effective against oseltamivir-resistant strains.[1][3]

  • Respiratory Syncytial Virus (RSV) [1][3]

  • Coronaviruses : Including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Coronavirus OC43 (HCoV-OC43).[1][2][3]

  • Herpesviruses : Including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1][2][3]

Quantitative Data Summary

The antiviral potency and cytotoxic profile of this compound have been quantified through various in vitro assays. A summary of the available data is presented below.

Parameter Virus/Cell Line Value Reference
IC₅₀ Influenza A Virus (various strains)7.81 - 15.65 µM[1]
IC₅₀ Oseltamivir-resistant IAV (H1N1, NA-H274Y)14.24 µM[1]
CC₅₀ MDCK, A549, Vero, HRT18 cells> 200 µM[1]

Experimental Protocols

The elucidation of the mechanism of action of this compound involved a series of established virological and biochemical assays.

In Vitro Antiviral Activity Assays
  • MTT Assay : To determine the half-maximal inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀), various cell lines (e.g., MDCK for influenza) were infected with the respective virus in the presence of serial dilutions of Compound J1. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Plaque Reduction Assay : To confirm antiviral activity, confluent cell monolayers were infected with a standardized amount of virus and overlaid with a semi-solid medium containing different concentrations of Compound J1. After incubation, cells were fixed and stained to visualize and count viral plaques.

  • Quantitative Real-Time PCR (qRT-PCR) : To measure the effect on viral replication, the levels of viral RNA (e.g., influenza NP and PB2 mRNA) in infected cells treated with Compound J1 were quantified.[1]

  • Western Blotting : To assess the impact on viral protein synthesis, cell lysates from infected and treated cells were subjected to SDS-PAGE, followed by immunoblotting with antibodies specific for viral proteins (e.g., influenza NP and PB2).[1]

Mechanism of Action Studies
  • Time-of-Addition Assay : To pinpoint the stage of the viral life cycle affected by Compound J1, the compound was added to cell cultures at different time points relative to viral infection (e.g., pre-infection, during infection, post-infection).[1]

  • Virucidal Assay : To test for direct inactivation of the virus, a high concentration of Compound J1 was incubated with the virus stock before diluting the mixture to a non-inhibitory concentration and titrating the remaining infectivity.[1]

  • Pseudovirus Entry Assay : To specifically study the entry step, a non-replicating viral particle pseudotyped with the envelope protein of interest (e.g., influenza HA) and carrying a reporter gene (e.g., luciferase) was used. Inhibition of reporter gene expression in the presence of Compound J1 indicates a block in viral entry.[5]

  • Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) : These biophysical assays were likely used to characterize the direct binding interaction between Compound J1 and the purified HA protein, allowing for the determination of binding affinity and kinetics.[5]

Experimental Workflow Visualization

The logical progression of experiments to define the mechanism of action is depicted in the following workflow diagram.

G start Start: Identification of Antiviral Activity cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) start->cytotoxicity antiviral_screen Broad-Spectrum Antiviral Screening (Plaque Reduction/MTT on multiple viruses) start->antiviral_screen quantify_replication Quantification of Viral Replication (qRT-PCR, Western Blot) antiviral_screen->quantify_replication determine_stage Determine Stage of Inhibition (Time-of-Addition Assay) quantify_replication->determine_stage is_it_entry Inhibition at early stage? determine_stage->is_it_entry virucidal_assay Virucidal Assay is_it_entry->virucidal_assay No entry_assay Viral Entry Assays (Pseudovirus Entry Assay) is_it_entry->entry_assay Yes target_binding Target Binding Confirmation (SPR, MST) entry_assay->target_binding conclusion Conclusion: Inhibits viral entry via HA2 binding target_binding->conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound (Compound J1) is a promising broad-spectrum antiviral compound with a well-defined mechanism of action against influenza A virus. By targeting the highly conserved HA2 subunit of hemagglutinin, it effectively inhibits viral entry by blocking membrane fusion. Its low cytotoxicity and efficacy against drug-resistant viral strains highlight its potential as a lead compound for the development of novel antiviral therapeutics. Further research should focus on its mechanism against other susceptible viruses and its pharmacokinetic and safety profiles in more advanced preclinical models.

References

Preliminary Toxicity Screening of Antiviral Agent 58: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The development of novel antiviral agents is a cornerstone of modern therapeutic research. Early and rigorous preclinical safety assessment is paramount to ensure the viability of a drug candidate and the safety of subsequent clinical trials. This guide provides an in-depth overview of the preliminary toxicity screening for a hypothetical neutralizing monoclonal antibody, designated here as "Antiviral Agent 58" (AV-Mab 58), intended for intranasal administration. While inspired by the real-world development of agents like SA58 Nasal Spray, the specific data and protocols herein are representative examples constructed to illustrate the core principles and methodologies of such a screening program. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of biologic antiviral therapies.

Introduction to this compound (AV-Mab 58)

AV-Mab 58 is a hypothetical humanized monoclonal antibody designed to neutralize a key viral surface protein, thereby preventing entry into host cells. Its intended route of administration is intranasal, aiming to provide localized protection in the respiratory tract. The preliminary toxicity screening program for AV-Mab 58 is designed to identify potential safety concerns at an early stage and to establish a preliminary safety profile. The core components of this screening are in vitro cytotoxicity assays, genotoxicity assessment, and an in vivo acute toxicity study.

Summary of Preclinical Toxicity Data

The following tables summarize the quantitative data from the preliminary toxicity screening of AV-Mab 58.

Table 1: In Vitro Cytotoxicity of AV-Mab 58

Cell LineAssay TypeDuration of ExposureCC50 (µg/mL)
Vero E6Neutral Red Uptake72 hours> 1000
A549 (Human Lung Carcinoma)MTT72 hours> 1000
Calu-3 (Human Lung Adenocarcinoma)XTT72 hours> 1000

CC50: 50% Cytotoxic Concentration

Table 2: In Vitro Genotoxicity of AV-Mab 58

Assay TypeCell LineMetabolic Activation (S9)Concentration Range Tested (µg/mL)Result
Bacterial Reverse Mutation (Ames Test)S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and Without10 - 5000Non-mutagenic
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and Without100 - 1000Negative

Table 3: In Vivo Acute Toxicity of AV-Mab 58 in Rats (Intranasal Administration)

Species/StrainSexDose (mg/kg)Observation PeriodMortalityKey Clinical Observations
Sprague-Dawley RatMale10014 Days0/5No adverse effects noted
Sprague-Dawley RatFemale10014 Days0/5No adverse effects noted

No-Observed-Adverse-Effect-Level (NOAEL) was determined to be >100 mg/kg.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Objective: To determine the 50% cytotoxic concentration (CC50) of AV-Mab 58 in a human lung epithelial cell line.

  • Cell Line: A549 (human lung carcinoma).

  • Methodology:

    • A549 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C, 5% CO2.

    • The cell culture medium is replaced with fresh medium containing serial dilutions of AV-Mab 58 (e.g., 0, 10, 50, 100, 500, 1000 µg/mL). A positive control (e.g., doxorubicin) and a vehicle control are included.

    • Plates are incubated for 72 hours.

    • Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • Plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

    • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the vehicle control. The CC50 value is determined by non-linear regression analysis.

In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames Test)
  • Objective: To assess the mutagenic potential of AV-Mab 58 by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Methodology:

    • The assay is performed with and without the addition of a mammalian metabolic activation system (rat liver S9 fraction).

    • AV-Mab 58 is tested at five concentrations (e.g., 10, 50, 150, 500, 1500, 5000 µ g/plate ).

    • The test article, bacterial culture, and either S9 mix or a buffer are combined in soft agar (B569324).

    • This mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+ or trp+) on each plate is counted.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control.

In Vivo Acute Toxicity Study
  • Objective: To evaluate the potential for toxicity of a single high dose of AV-Mab 58 administered intranasally to rats.

  • Species: Sprague-Dawley rats (5 males, 5 females).

  • Methodology:

    • Animals are acclimated for at least 5 days prior to the study.

    • A single dose of AV-Mab 58 (100 mg/kg) is administered intranasally. The dose volume is divided between the two nostrils. A control group receives the vehicle buffer.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and autonomic nervous system activity), and changes in body weight.

    • Detailed clinical observations are made at 1, 2, 4, and 24 hours post-administration, and daily thereafter for 14 days.

    • Body weights are recorded on Day 0 (pre-dose), Day 7, and Day 14.

    • At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Visualizations: Workflows and Pathways

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis p1 Seed A549 cells in 96-well plates p2 Incubate for 24 hours p1->p2 e1 Add serial dilutions of AV-Mab 58 p2->e1 e2 Incubate for 72 hours e1->e2 a1 Add MTT reagent e2->a1 a2 Incubate for 4 hours a1->a2 a3 Solubilize formazan crystals a2->a3 d1 Measure absorbance at 570 nm a3->d1 d2 Calculate cell viability d1->d2 d3 Determine CC50 value d2->d3

Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.

experimental_workflow_acute_toxicity cluster_predose Pre-Dose Phase cluster_dosing Dosing cluster_observation Observation Phase (14 Days) cluster_termination Study Termination pd1 Acclimate Sprague-Dawley rats pd2 Record Day 0 body weight pd1->pd2 d1 Administer single intranasal dose (100 mg/kg AV-Mab 58 or vehicle) pd2->d1 o1 Monitor mortality and clinical signs d1->o1 o2 Record body weight (Day 7, Day 14) o1->o2 t1 Euthanize animals o2->t1 t2 Perform gross necropsy t1->t2

Caption: Workflow for the In Vivo Acute Intranasal Toxicity Study.

signaling_pathway_fc_receptor cluster_cell Immune Cell (e.g., Macrophage) fc_receptor Fcγ Receptor syk Syk Kinase fc_receptor->syk Engagement pi3k PI3K syk->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb cytokines Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) nfkb->cytokines av_mab AV-Mab 58 av_mab->fc_receptor Binds via Fc region

Caption: Potential Fc-mediated Inflammatory Signaling Pathway.

In-Depth Technical Guide: Antiviral Agent 58 (Compound J1) and Its Targeted Viral Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity and mechanism of action of Antiviral Agent 58, also identified as Compound J1. The document collates available quantitative data, details experimental methodologies, and visualizes the agent's interaction with its primary viral target. Compound J1 has demonstrated significant broad-spectrum antiviral activity against a range of enveloped viruses, positioning it as a promising candidate for further therapeutic development.

Quantitative Data Summary

Compound J1 has been evaluated for its inhibitory effects against several clinically relevant enveloped viruses. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data derived from in vitro studies.

Table 1: Antiviral Activity of Compound J1 against Influenza A Virus (IAV) Strains

Virus StrainIC50 (μM)
H1N17.81 - 15.65
H3N27.81 - 15.65
H5N17.81 - 15.65
H7N97.81 - 15.65
Oseltamivir-resistant H1N1 (NA-H274Y)14.24

Table 2: Antiviral Activity of Compound J1 against Coronaviruses

Virus StrainIC50 (μM)
SARS-CoV-2 (Wild-Type)6.07
SARS-CoV-2 (Delta Variant)2.21

Table 3: Broad-Spectrum Antiviral Activity of Compound J1

VirusAssay TypePositive Control
Human Coronavirus OC43 (HCoV-OC43)NP mRNA expressionChloroquine (20 μM)
Respiratory Syncytial Virus (RSV)Not SpecifiedRibavirin (50 μM)
Herpes Simplex Virus Type 1 (HSV-1)Plaque FormationAcyclovir (2 μM)
Herpes Simplex Virus Type 2 (HSV-2)Plaque FormationAcyclovir (2 μM)

Mechanism of Action: Targeting Viral Entry

Current research indicates that Compound J1's primary mechanism of action against Influenza A Virus is the inhibition of viral entry into the host cell. Specifically, it targets the viral hemagglutinin (HA) protein, a critical component for virus-cell membrane fusion.

Targeting the HA2 Subunit of Influenza A Virus Hemagglutinin

Compound J1 specifically interacts with the HA2 subunit of the influenza virus hemagglutinin protein. This interaction is crucial as the HA2 subunit mediates the fusion of the viral envelope with the endosomal membrane of the host cell, a necessary step for the release of the viral genome into the cytoplasm. By binding to the HA2 subunit, Compound J1 effectively blocks the conformational changes required for membrane fusion, thus halting the infection at an early stage.

G cluster_virus Influenza A Virus cluster_host Host Cell cluster_interaction Mechanism of Action Virus IAV Particle HA Hemagglutinin (HA) Virus->HA Binding Binding to Receptor Virus->Binding 1. Attachment HA1 HA1 Subunit (Receptor Binding) HA->HA1 HA2 HA2 Subunit (Fusion) HA->HA2 Fusion Membrane Fusion HostCell Host Cell Membrane Receptor Sialic Acid Receptor HostCell->Receptor Endosome Endosome Endosome->Fusion 3. pH-dependent conformational change J1 Compound J1 J1->HA2 Inhibits Binding->Receptor Endocytosis Endocytosis Binding->Endocytosis 2. Entry Endocytosis->Endosome Release Viral RNA Release Fusion->Release 4. Fusion Pore Formation

Caption: Mechanism of action of Compound J1 against Influenza A Virus.

While the precise molecular targets for other susceptible viruses like RSV, SARS-CoV-2, HCoV-OC43, and HSV have not been definitively identified, the compound's efficacy against these enveloped viruses suggests a potentially conserved mechanism involving the disruption of viral entry, likely by targeting glycoproteins essential for membrane fusion.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of Compound J1.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration range at which Compound J1 is not toxic to the host cells, which is crucial for distinguishing antiviral effects from cytotoxic effects.

Materials:

  • Host cell lines (e.g., A549, HRT18, Vero-E6, MDCK)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Compound J1 stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of Compound J1 in culture medium.

  • Remove the culture medium from the cells and add 100 µL of the different concentrations of Compound J1 to the respective wells. Include a vehicle control (medium with DMSO) and a cell-only control.

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of Compound J1 C Add Compound J1 to cells A->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate CC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Compound J1 serial dilutions

  • Serum-free culture medium

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Grow a confluent monolayer of host cells in multi-well plates.

  • Prepare serial dilutions of Compound J1 in serum-free medium.

  • In separate tubes, pre-incubate the virus (at a concentration calculated to produce 50-100 plaques per well) with an equal volume of each Compound J1 dilution for 1 hour at 37°C. A virus-only control should also be prepared.

  • Aspirate the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cells with 100-200 µL of the virus-compound mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and gently add 2-3 mL of the overlay medium to each well.

  • Incubate the plates at 37°C until plaques are visible (typically 2-4 days, depending on the virus).

  • Fix the cells with 4% paraformaldehyde and then stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

  • Determine the IC50 value, which is the concentration of Compound J1 that reduces the number of plaques by 50%.

G cluster_prep Preparation cluster_infection Infection cluster_visualization Visualization & Analysis A Prepare confluent cell monolayers B Pre-incubate virus with Compound J1 dilutions C Inoculate cells with virus-compound mixture A->C D Incubate for 1 hour (adsorption) C->D E Add overlay medium D->E F Incubate for 2-4 days E->F G Fix and stain cells F->G H Count plaques G->H I Calculate IC50 H->I

Caption: Experimental workflow for the plaque reduction assay.

Conclusion

This compound (Compound J1) is a promising broad-spectrum antiviral compound with a well-defined mechanism of action against Influenza A Virus, involving the inhibition of membrane fusion via targeting the HA2 subunit of hemagglutinin. Its activity against other significant human pathogens, including SARS-CoV-2, RSV, and HSV, warrants further investigation to elucidate the specific viral protein targets and confirm if a similar entry-inhibition mechanism is conserved. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this potent antiviral agent.

Technical Whitepaper: Initial Cell-Based Assays of the Novel Antiviral Agent AV-58

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial cell-based assays conducted on the novel antiviral agent, AV-58. The primary objective of these initial studies was to determine the agent's antiviral efficacy, cytotoxicity, and preliminary mechanism of action against a model virus. The findings presented herein suggest that AV-58 is a potent and selective inhibitor of viral replication, warranting further investigation and development. This guide details the experimental protocols, summarizes the quantitative data, and visualizes the experimental workflows and a proposed signaling pathway.

Introduction

The emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health.[1] The development of effective antiviral therapeutics is, therefore, a critical area of research.[2][3] Antiviral drug discovery programs aim to identify compounds that can specifically inhibit viral replication with minimal toxicity to the host organism.[1][4] Initial screening of potential antiviral agents typically involves a series of cell-based assays to evaluate their efficacy and safety profile.

This whitepaper focuses on the initial in vitro characterization of a proprietary compound, designated AV-58. The primary goals of this initial phase of research were to:

  • Determine the 50% cytotoxic concentration (CC50) of AV-58 in a relevant cell line.

  • Establish the 50% inhibitory concentration (IC50) of AV-58 against a model virus.

  • Calculate the selectivity index (SI) to assess the therapeutic window of the compound.

  • Investigate the potential stage of the viral life cycle inhibited by AV-58.

The subsequent sections of this document provide a detailed account of the methodologies employed and the data generated from these foundational studies.

Quantitative Data Summary

The antiviral activity and cytotoxicity of AV-58 were evaluated in vitro. The quantitative results from these initial cell-based assays are summarized in the table below.

Assay Cell Line Virus Parameter Result
Cytotoxicity AssayVero E6N/ACC50128 µM
Plaque Reduction AssayVero E6Model VirusIC504.2 µM
Calculated Value Selectivity Index (SI = CC50/IC50) 30.5

Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of AV-58. The CC50 value was determined using an MTS assay after 72 hours of incubation. The IC50 value was determined by a plaque reduction assay. The Selectivity Index (SI) was calculated as the ratio of CC50 to IC50.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the data generation process.

Cell Culture and Virus
  • Cell Line: Vero E6 cells (ATCC® CRL-1586™) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Virus: A well-characterized laboratory strain of a model RNA virus was used for all antiviral assays. Viral stocks were prepared by infecting Vero E6 cells and harvesting the supernatant when a significant cytopathic effect (CPE) was observed. Viral titers were determined by plaque assay.

Cytotoxicity Assay

The cytotoxicity of AV-58 on Vero E6 cells was determined using a colorimetric MTS assay.

  • Vero E6 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • The culture medium was then replaced with fresh medium containing two-fold serial dilutions of AV-58 (ranging from 512 µM to 1 µM). A vehicle control (DMSO) and a cell-only control were also included.

  • The plate was incubated for 72 hours at 37°C.

  • Following incubation, MTS reagent was added to each well and the plate was incubated for an additional 2-4 hours.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated by non-linear regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay was performed to quantify the inhibitory effect of AV-58 on viral replication.

  • Vero E6 cells were seeded in 6-well plates and grown to 90-95% confluency.

  • The cells were infected with the model virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • After the incubation period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS).

  • The cells were then overlaid with a mixture of 2X DMEM and 1.6% low-melting-point agarose (B213101) containing various concentrations of AV-58 (ranging from 50 µM to 0.1 µM).

  • The plates were incubated for 72 hours at 37°C to allow for plaque formation.

  • Following incubation, the cells were fixed with 4% formaldehyde (B43269) and stained with 0.1% crystal violet.

  • The number of plaques in each well was counted, and the IC50 value, the concentration of the compound that inhibits plaque formation by 50%, was determined from the dose-response curve.

Time-of-Addition Assay

To investigate the stage of the viral life cycle targeted by AV-58, a time-of-addition experiment was conducted.

  • Vero E6 cells were seeded in 24-well plates and grown to confluency.

  • AV-58 was added at a concentration of 10x its IC50 at different time points relative to viral infection:

    • Pre-treatment: 2 hours before infection.

    • Co-treatment: During the 1-hour infection period.

    • Post-treatment: At 0, 2, 4, and 6 hours post-infection.

  • Viral supernatants were collected at 24 hours post-infection.

  • The viral yield in the supernatant was quantified by quantitative reverse transcription PCR (qRT-PCR) targeting a conserved region of the viral genome.

  • The results were expressed as the percentage of inhibition relative to the untreated virus control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial cell-based screening of AV-58.

G cluster_0 Phase 1: Cytotoxicity and Efficacy cluster_1 Phase 2: Preliminary Mechanism of Action A Cell Seeding (Vero E6) B Compound Treatment (AV-58 Dilutions) A->B E Viral Infection (Model Virus) A->E C Cytotoxicity Assay (MTS) B->C F Plaque Reduction Assay B->F D Calculate CC50 C->D H Calculate Selectivity Index (SI) D->H E->F G Calculate IC50 F->G G->H I Time-of-Addition Assay H->I Proceed if SI is favorable J qRT-PCR for Viral Yield I->J K Identify Inhibited Stage J->K

Caption: Workflow for the initial in vitro evaluation of antiviral agent AV-58.

Proposed Signaling Pathway of Inhibition

Based on the preliminary time-of-addition assay results, which indicated that AV-58 is most effective when added during or shortly after viral infection, a proposed mechanism of action is the inhibition of an early-stage event in the viral life cycle, such as viral entry or uncoating. The following diagram illustrates this hypothetical inhibitory pathway.

G cluster_cell Host Cell Receptor Host Cell Receptor Endosome Endosome Receptor->Endosome Uncoating Viral Uncoating & Genome Release Endosome->Uncoating Replication Viral Replication Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release Virus Virus Particle Virus->Receptor Attachment AV58 AV-58 AV58->Endosome Inhibition AV58->Uncoating Inhibition

Caption: Proposed mechanism of AV-58 inhibiting viral entry or uncoating.

Conclusion and Future Directions

The initial cell-based assays of AV-58 have demonstrated its potential as a novel antiviral agent. With a selectivity index of 30.5, AV-58 shows a favorable in vitro therapeutic window. Preliminary mechanistic studies suggest that AV-58 may interfere with an early stage of the viral life cycle.

Future studies will focus on:

  • Confirming the mechanism of action through more detailed virological and biochemical assays.

  • Evaluating the antiviral spectrum of AV-58 against a broader panel of viruses.

  • Assessing the potential for the development of viral resistance.

  • Initiating in vivo efficacy and safety studies in appropriate animal models.

The promising results from these initial assays provide a strong rationale for the continued development of AV-58 as a potential antiviral therapeutic.

References

Antiviral Agent 58 (Exemplified by Remdesivir): A Technical Guide on its Effects on the Viral Replication Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiviral Agent 58, exemplified in this document by the well-characterized compound Remdesivir (B604916) (RDV), is a direct-acting nucleotide analogue prodrug with broad-spectrum activity against a range of RNA viruses.[1] This guide provides a comprehensive technical overview of its mechanism of action, detailing its targeted effects on the viral replication cycle. Quantitative data from key in vitro and in vivo studies are presented to illustrate its potency and efficacy. Furthermore, detailed experimental protocols for core antiviral assays are provided to facilitate reproducible research. Finally, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of the agent's cellular interactions and the methodologies used for its evaluation.

Mechanism of Action

This compound (Remdesivir) is a prodrug that, upon entering the host cell, is metabolized into its active triphosphate form, RDV-TP.[2][3] This active metabolite is a structural analogue of adenosine (B11128) triphosphate (ATP) and acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication.[2][4]

The primary mechanism of inhibition involves the incorporation of RDV-TP into the nascent viral RNA chain by the RdRp.[2] This incorporation leads to delayed chain termination, effectively halting further elongation of the RNA strand.[3][5] A secondary mechanism involves the RDV nucleotide, once incorporated into the RNA template, compromising the ability of the complementary natural nucleotide to be incorporated, further inhibiting viral RNA synthesis.[3][5] This dual action disrupts the viral replication process, leading to a significant reduction in viral progeny.[2]

Notably, Remdesivir exhibits a high selectivity for the viral RdRp over human DNA and RNA polymerases, which contributes to its favorable safety profile.[6]

Quantitative Data Summary

The antiviral activity of Remdesivir has been quantified in numerous studies against a variety of RNA viruses. The following tables summarize key efficacy data.

Table 1: In Vitro Efficacy of Remdesivir Against Various RNA Viruses

Virus FamilyVirusCell LineEC50 (μM)Reference
CoronaviridaeSARS-CoV-2Vero E623.15[7]
CoronaviridaeSARS-CoVHAE0.069[7]
CoronaviridaeMERS-CoVHAE0.074[7]
CoronaviridaeCoV-OC43Huh70.02 - 0.17[7]
FiloviridaeEbola VirusHuh7-[1]
ParamyxoviridaeNipah Virus--[1]
FlaviviridaeHepatitis C Virus (HCV)Replicon0.072 - 0.089[8]
PicornaviridaeEnterovirus 68D-0.050[8]
PicornaviridaeRhinovirus A/BH1 HeLa0.385 - 0.750[8]

Table 2: In Vivo Efficacy of Remdesivir in Animal Models

Animal ModelVirusKey FindingsReference
Rhesus MacaquesMERS-CoVReduced viral load in pulmonary organs and decreased lung lesions.[7]
MiceSARS-CoVLowered viral load and reduced pulmonary pathology.[7][9]
Rhesus MacaquesSARS-CoV-2Improved pulmonary lesions and reduced viral titers in bronchoalveolar lavage.[7]

Table 3: Clinical Trial Data for Remdesivir in COVID-19 Patients

TrialKey OutcomeResultReference
ACTT-1Time to RecoveryShortened by 5 days in the remdesivir group (median 10 vs 15 days).[9]
SIMPLE-SevereClinical ImprovementDemonstrated clinical improvement and a 62% reduction in mortality risk compared to standard of care.[10]
Retrospective StudyViral LoadSignificantly steeper reduction in nasopharyngeal viral load in remdesivir-treated patients.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral agents. The following are protocols for key experiments cited in the evaluation of Remdesivir.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)[12][13]
  • Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluent monolayers.

  • Virus Preparation: Prepare 10-fold serial dilutions of the virus stock.

  • Infection: Inoculate the cell monolayers with the viral dilutions and allow for an adsorption period of 1 hour.

  • Drug Treatment: Remove the viral inoculum and overlay the cells with a medium containing agarose (B213101) and varying concentrations of Remdesivir.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 72 hours).

  • Visualization and Quantification: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the virus titer in plaque-forming units per milliliter (PFU/mL). The EC50 value is determined as the drug concentration that inhibits plaque formation by 50% compared to the untreated control.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination[12][14]
  • RNA Extraction: Extract viral RNA from cell culture supernatants, tissue homogenates, or patient swabs using a commercial RNA extraction kit.

  • qRT-PCR Reaction: Perform a one-step qRT-PCR targeting a specific viral gene (e.g., the N gene for SARS-CoV-2). The reaction mixture should include the extracted RNA, primers, probe, and a master mix containing reverse transcriptase and DNA polymerase.

  • Standard Curve: Generate a standard curve using known quantities of a plasmid containing the target gene sequence.

  • Data Analysis: Quantify the viral RNA copies in the samples by comparing their amplification curves to the standard curve.

Syrian Hamster Model for In Vivo Efficacy Studies[14]
  • Animal Acclimatization: Acclimatize 4-6 week old Syrian hamsters to the facility for at least 7 days prior to the experiment.

  • Infection: Anesthetize the hamsters and intranasally inoculate them with a defined dose of the virus.

  • Drug Administration: Prepare Remdesivir in a suitable vehicle and administer it via the desired route (e.g., intraperitoneal injection). Administration can be prophylactic (before infection) or therapeutic (after infection).

  • Monitoring: Monitor the animals daily for clinical signs, including weight loss and general health.

  • Necropsy and Sample Collection: At predetermined time points, euthanize the hamsters and harvest tissues such as lungs and nasal turbinates for virological and pathological analysis.

  • Analysis: Quantify the viral load in the tissues using qRT-PCR or plaque assay. Perform histopathological analysis on fixed lung tissue to assess the extent of tissue damage.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound (Remdesivir) and the workflows for its evaluation.

Mechanism of Action of this compound (Remdesivir) cluster_cell Host Cell cluster_virus Viral Replication RDV Remdesivir (Prodrug) RDV_MP Remdesivir Monophosphate RDV->RDV_MP Metabolism RDV_TP Remdesivir Triphosphate (Active Form) RDV_MP->RDV_TP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA Chain RdRp->Nascent_RNA RNA Synthesis Termination Delayed Chain Termination Nascent_RNA->Termination Incorporation of RDV-TP

Caption: Mechanism of action of this compound (Remdesivir).

In Vitro Antiviral Assay Workflow Start Start Seed_Cells Seed Vero E6 Cells Start->Seed_Cells Infect_Cells Infect with Virus Seed_Cells->Infect_Cells Treat_Cells Treat with Remdesivir Infect_Cells->Treat_Cells Incubate Incubate (72h) Treat_Cells->Incubate Fix_Stain Fix and Stain Plaques Incubate->Fix_Stain Quantify Quantify Plaques Fix_Stain->Quantify Analyze Calculate EC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for in vitro antiviral activity assessment.

Remdesivir-Modulated Cellular Pathways cluster_pathways Affected Signaling Pathways cluster_responses Cellular Responses Remdesivir Remdesivir TGF_beta TGF-β Signaling Remdesivir->TGF_beta Modulates PI3K_Akt PI3K-Akt Signaling Remdesivir->PI3K_Akt Modulates mTOR mTOR Signaling Remdesivir->mTOR Modulates MAPK MAPK Signaling Remdesivir->MAPK Modulates HIF_1 HIF-1 Signaling Remdesivir->HIF_1 Modulates Toll_like Toll-like Receptor Signaling Remdesivir->Toll_like Modulates Viral_Defense Viral Defense TGF_beta->Viral_Defense Inflammatory_Response Inflammatory Response TGF_beta->Inflammatory_Response Immune_Response Immune Response TGF_beta->Immune_Response PI3K_Akt->Viral_Defense PI3K_Akt->Inflammatory_Response PI3K_Akt->Immune_Response mTOR->Viral_Defense mTOR->Inflammatory_Response mTOR->Immune_Response MAPK->Viral_Defense MAPK->Inflammatory_Response MAPK->Immune_Response HIF_1->Viral_Defense HIF_1->Inflammatory_Response HIF_1->Immune_Response Toll_like->Viral_Defense Toll_like->Inflammatory_Response Toll_like->Immune_Response

Caption: Overview of cellular pathways modulated by Remdesivir.[12][13]

References

Methodological & Application

Application Notes and Protocols for Antiviral Agent 58 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of "Antiviral Agent 58," a novel compound under investigation for its potential antiviral activity. The following sections detail the necessary cell culture preparations, cytotoxicity assessment, and a variety of assays to determine the antiviral efficacy and elucidate the mechanism of action of this compound.

Introduction

The discovery and development of new antiviral therapeutics are critical for combating emerging and evolving viral threats.[1] A fundamental step in this process is the rigorous in vitro evaluation of a compound's ability to inhibit viral replication within a controlled cellular environment. These protocols are designed to provide a standardized framework for assessing the key parameters of an antiviral candidate, such as its 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which indicates the compound's therapeutic window. The methodologies described herein are foundational and can be adapted for specific viruses and cell lines.

Data Presentation

Consistent and clear data presentation is crucial for the comparison and interpretation of experimental results. All quantitative data from the described experiments should be summarized in the following tables.

Table 1: Cytotoxicity of this compound

Cell LineAssay MethodIncubation Time (hrs)CC50 (µM)
e.g., Vero E6e.g., MTT Assaye.g., 72Data
e.g., A549e.g., LDH Assaye.g., 48Data
e.g., Huh-7e.g., Neutral Red Uptakee.g., 72Data

Table 2: Antiviral Activity of this compound

VirusCell LineAssay MethodMOIEC50 (µM)SI (CC50/EC50)
e.g., Influenza Ae.g., MDCKe.g., Plaque Reductione.g., 0.01DataData
e.g., SARS-CoV-2e.g., Vero E6e.g., CPE Inhibitione.g., 0.05DataData
e.g., HCVe.g., Huh-7e.g., Reporter Gene Assaye.g., 0.1DataData

Experimental Protocols

The following are detailed protocols for the evaluation of this compound. All procedures should be performed in a BSL-2 certified laboratory using standard aseptic techniques.[2]

Cell Culture and Maintenance

Proper cell culture maintenance is fundamental to obtaining reliable and reproducible results.

  • Cell Lines: Select cell lines that are permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, Huh-7 for HCV).

  • Culture Medium: Culture cells in an appropriate medium (e.g., DMEM, MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assays

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cells.

Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in cell culture medium.[3]

  • Treatment: Once cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include "cells only" (no compound) controls.

  • Incubation: Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability at each concentration relative to the "cells only" control and determine the CC50 value using non-linear regression analysis.

Antiviral Efficacy Assays

Several assays can be employed to measure the antiviral activity of a test compound. The choice of assay often depends on the virus and its ability to cause a cytopathic effect (CPE).

Protocol: Cytopathic Effect (CPE) Inhibition Assay

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: When cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate. Include "cells only" and "virus control" (virus, no compound) wells.

  • Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.

  • Incubation: Incubate the plate for 3-5 days, or until CPE is observed in 80-100% of the "virus control" wells.

  • Staining: Stain the cells with a solution such as crystal violet to visualize cell viability.

  • Data Acquisition: Elute the stain and measure the absorbance at a specific wavelength (e.g., 595 nm for crystal violet).

  • Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control and determine the EC50 value from a dose-response curve.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Compound and Virus Mixture: Prepare dilutions of this compound and mix with a known titer of the virus.

  • Infection: Remove the growth medium from the cells and inoculate with the compound-virus mixture for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Staining: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Mechanism of Action Studies

To understand how this compound exerts its effect, further studies can be conducted.

Protocol: Time-of-Addition Assay [3]

This assay helps to determine which stage of the viral life cycle is inhibited by the compound.[3]

  • Cell Seeding: Seed host cells in a multi-well plate.

  • Compound Addition at Different Time Points: Add a fixed, non-toxic concentration of this compound at various time points relative to viral infection:

    • Pre-treatment: Add compound before infection and wash out before adding the virus.

    • Co-treatment: Add compound at the same time as the virus.

    • Post-treatment: Add compound at different time points after infection.

  • Virus Yield Measurement: At the end of the experiment, collect the supernatant or cell lysate and determine the virus titer using a plaque assay or TCID50 assay.

  • Analysis: Compare the reduction in virus titer for each treatment condition to identify the targeted stage of the viral life cycle (e.g., entry, replication, assembly/release).

Visualizations

Diagrams can aid in understanding complex biological processes and experimental designs.

G cluster_0 Viral Life Cycle cluster_1 Potential Inhibition by this compound Attachment Attachment Entry Entry Attachment->Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Inhibition_Point_1 Entry Inhibition Inhibition_Point_1->Entry Inhibition_Point_2 Replication Inhibition Inhibition_Point_2->Replication Inhibition_Point_3 Release Inhibition Inhibition_Point_3->Release

Caption: Potential stages of the viral life cycle targeted by this compound.

G Start Start Cell_Seeding Seed Host Cells (96-well plate) Start->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Dilution Treatment Treat Cells with Compound Dilutions Compound_Dilution->Treatment Infection Infect with Virus (predetermined MOI) Treatment->Infection Incubation Incubate for CPE Development Infection->Incubation Staining Stain with Crystal Violet Incubation->Staining Data_Acquisition Measure Absorbance Staining->Data_Acquisition Analysis Calculate EC50 Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the continued development of this and other novel antiviral candidates. Further investigations into the specific molecular targets and resistance profiles will be necessary to fully elucidate the therapeutic potential of this compound.

References

Application Note: Evaluating the Efficacy of Antiviral Agent 58 using a Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiviral Agent 58 is a novel investigational compound with potential broad-spectrum antiviral activity. This document provides a detailed protocol for evaluating the in vitro efficacy of this compound against a selected virus using the plaque reduction assay (PRA). The PRA is a fundamental method in virology for quantifying the reduction in infectious virus particles as a result of treatment with an antiviral compound. The assay relies on the ability of infectious virus particles to form localized areas of cell death or "plaques" in a confluent monolayer of susceptible host cells. The number of plaques is directly proportional to the number of infectious virus particles. By treating infected cells with varying concentrations of this compound, a dose-dependent inhibition of viral replication can be measured, allowing for the determination of key parameters such as the 50% inhibitory concentration (IC50).

Key Experimental Protocols

1. Cell and Virus Preparation

  • Cell Culture: Host cells (e.g., Vero, MDCK, or as appropriate for the virus) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained at 37°C in a humidified 5% CO2 incubator and passaged upon reaching 80-90% confluency.

  • Virus Stock Preparation: A high-titer viral stock is prepared by infecting a confluent monolayer of host cells. After a suitable incubation period to allow for viral replication, the supernatant is harvested, clarified by centrifugation to remove cellular debris, and stored in aliquots at -80°C. The titer of the viral stock is determined by a standard plaque assay to ascertain the number of plaque-forming units per milliliter (PFU/mL).

2. Plaque Reduction Assay Protocol

  • Cell Seeding: Seed the appropriate host cells into 6-well plates at a density that will ensure a confluent monolayer is formed on the day of infection. Incubate the plates at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free DMEM. A 2-fold or 10-fold serial dilution series is recommended to cover a broad concentration range.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus stock calculated to produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Antiviral Treatment: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add an overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.2% Avicel or another semi-solid medium like methylcellulose) to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration appropriate for the virus to form visible plaques (typically 2-5 days).

  • Plaque Visualization and Counting: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

Data Presentation

The quantitative data from the plaque reduction assay should be summarized to determine the IC50 value of this compound.

Table 1: Plaque Counts at Varying Concentrations of this compound

Concentration of this compound (µM)Plaque Count (Well 1)Plaque Count (Well 2)Average Plaque Count% Inhibition
0 (Virus Control)8589870%
0.17882808.05%
155595734.48%
1023272571.26%
508121088.51%
10024396.55%

Calculation of % Inhibition:

% Inhibition = [1 - (Average Plaque Count in Treated Well / Average Plaque Count in Virus Control Well)] * 100

The IC50 value is determined by plotting the % inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Mandatory Visualizations

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_analysis Data Analysis Cell_Seeding Seed Host Cells in 6-well Plates Infection Infect Cell Monolayer with Virus (1 hr) Cell_Seeding->Infection Drug_Dilutions Prepare Serial Dilutions of this compound Treatment Add this compound Dilutions Drug_Dilutions->Treatment Virus_Dilution Prepare Virus Inoculum Virus_Dilution->Infection Infection->Treatment Overlay Add Semi-Solid Overlay Treatment->Overlay Incubation Incubate for 2-5 Days Overlay->Incubation Fixation Fix Cells with Formalin Incubation->Fixation Staining Stain with Crystal Violet Fixation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting IC50_Calculation Calculate % Inhibition and Determine IC50 Plaque_Counting->IC50_Calculation

Caption: Workflow for the Plaque Reduction Assay.

Signaling_Pathway cluster_virus Viral Entry & Replication cluster_drug_action Mechanism of this compound Virus Virus Receptor Host Cell Receptor Virus->Receptor Binds Endocytosis Endocytosis Receptor->Endocytosis Uncoating Viral RNA Uncoating Endocytosis->Uncoating Replication RNA Replication Uncoating->Replication Assembly Virion Assembly & Release Replication->Assembly Agent58 This compound Target_Enzyme Viral RNA Polymerase Agent58->Target_Enzyme Inhibits Target_Enzyme->Replication Blocks

Caption: Hypothetical Signaling Pathway Inhibition.

"Antiviral agent 58" dosage for in vivo animal models

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide detailed application notes and protocols for an "Antiviral agent 58" have revealed that this designation does not correspond to a uniquely identifiable, publicly documented antiviral compound. As a result, specific in vivo animal model dosages, experimental protocols, and associated signaling pathways could not be determined.

The term "this compound" appears to be a non-specific identifier. Scientific literature and pharmaceutical databases do not contain a recognized antiviral drug or investigational compound consistently referred to by this name. Searches have yielded instances of compounds designated with the number 58 in various research and patent contexts, but none are ubiquitously known as "this compound."

For instance, a patent for Hepatitis C virus inhibitors lists a "Compound 58." Separately, a pill identified with the imprint "J 58" corresponds to a combination of the antiretroviral drugs Lamivudine and Zidovudine. Furthermore, a research paper on azaBINOL derivatives as potential antiviral agents describes a "B#58," which did not exhibit significant antiviral activity in the reported assays. These examples highlight the ambiguity of the term, as it could refer to any of these or other non-publicly documented compounds.

Without a definitive identification of "this compound," it is not possible to provide the requested detailed application notes, protocols, and quantitative data with the required level of accuracy and scientific rigor. The dosage of an antiviral agent in in vivo animal models is highly specific to the compound's chemical properties, its mechanism of action, the target virus, the animal species being used, and the specific experimental goals (e.g., efficacy, toxicity, or pharmacokinetic studies).

Therefore, to fulfill the user's request for detailed and actionable scientific content, a specific and recognized name of an antiviral agent is required.

General Considerations for In Vivo Antiviral Studies

For researchers and drug development professionals, determining the appropriate dosage for in vivo studies of any novel antiviral agent is a critical and multi-step process. A general workflow for such a determination is outlined below. This workflow is a generalized representation and would need to be adapted for a specific compound.

G cluster_preclinical Preclinical In Vitro Assessment cluster_in_vivo In Vivo Studies in_vitro_efficacy In Vitro Efficacy (EC50) - Multiple cell lines - Relevant viral strains in_vitro_toxicity In Vitro Cytotoxicity (CC50) - Determine therapeutic index (SI = CC50/EC50) in_vitro_efficacy->in_vitro_toxicity Establish initial safety window pk_studies Pharmacokinetic (PK) Studies - Absorption, Distribution, Metabolism, Excretion (ADME) - Determine half-life, bioavailability in_vitro_toxicity->pk_studies Proceed if promising SI tolerability_studies Maximum Tolerated Dose (MTD) Studies - Dose-ranging studies in relevant animal models pk_studies->tolerability_studies Inform dose selection efficacy_studies Efficacy Studies - Test various doses based on PK and MTD - Measure viral load, clinical signs, survival tolerability_studies->efficacy_studies Define safe dose range

Application Notes and Protocols for Antiviral Agent Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The effective delivery of antiviral agents to target cells and tissues is a critical factor in the development of successful therapies for viral infections. Many antiviral drugs suffer from limitations such as poor solubility, low bioavailability, rapid metabolism, and off-target side effects.[1][2] Advanced drug delivery systems offer a promising approach to overcome these challenges by protecting the antiviral agent, enhancing its delivery to the site of infection, and enabling controlled release.[1][3] These notes provide an overview of common delivery methods for antiviral agents, protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Common Delivery Methods for Antiviral Agents

A variety of nanoparticle-based systems are being explored for the delivery of antiviral drugs to improve their efficacy and reduce toxicity.[1][3][4]

1.1. Nanoparticle-Based Delivery Systems

Nanoparticles offer several advantages for antiviral drug delivery, including:

  • Improved Bioavailability: Encapsulation within nanoparticles can protect antiviral drugs from degradation and rapid clearance, thereby increasing their circulation time and bioavailability.[1][2]

  • Targeted Delivery: Nanoparticles can be functionalized with ligands that specifically bind to receptors on infected cells, leading to targeted drug delivery and reduced off-target effects.

  • Controlled Release: The release of the antiviral agent can be controlled by designing the nanoparticle to respond to specific stimuli at the site of infection, such as changes in pH or enzyme concentrations.[1]

  • Overcoming Biological Barriers: Nanoparticles can help antiviral drugs overcome biological barriers such as the blood-brain barrier and mucosal layers.[1][5]

Common types of nanoparticles used for antiviral delivery include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[1]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature and can provide sustained drug release.[2]

  • Polymeric Nanoparticles: Made from biodegradable polymers, these nanoparticles can be tailored for specific drug release profiles.[2]

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, suitable for encapsulating hydrophobic drugs.[1]

1.2. Other Novel Drug Delivery Systems (NDDS)

Besides nanoparticles, other novel systems are also being investigated:

  • Microspheres: Larger than nanoparticles, microspheres can be used for controlled, long-term drug release.[3]

  • Niosomes: Non-ionic surfactant-based vesicles that are structurally similar to liposomes but offer higher stability.[3]

  • Microemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactant that can enhance the dermal delivery of antiviral drugs.[3]

Quantitative Data on Antiviral Delivery Systems

The following tables summarize quantitative data from studies on various nanoparticle delivery systems for antiviral agents.

Table 1: Performance of Nanoparticle Delivery Systems for Acyclovir (ACV)

Delivery SystemFormulation MethodEncapsulation Efficiency (%)Loading Capacity (%)Key FindingReference
Solid Lipid Nanoparticles (SLN)High-pressure hot-homogenizationHighRelatively HighImproved bioavailability and reduced toxicity.[1]
Nanostructured Lipid Carriers (NLC)Melt-emulsificationHigher than SLNs-Higher efficacy for ocular delivery compared to SLNs.[2]

Table 2: Performance of Nanoparticle Delivery Systems for Other Antiviral Agents

Antiviral AgentDelivery SystemKey FindingReference
Indinavir and LactoferrinNanoemulsionsSignificant enhancement in brain penetration.[1]
RitonavirSolid Lipid Nanoparticles (SLN)Sustained release and activity in an in vitro anti-HIV-1 model.[2]
Atazanavir (ATZ) and Lamivudine (LMA)PLGA NanoparticlesLoading of 52% for ATZ and 58% for LMA with no acute in vivo toxicity in mice.[5]

Experimental Protocols

This section provides generalized protocols for key experiments used to evaluate the efficacy of antiviral agent delivery systems.

3.1. Protocol: In Vitro Cytotoxicity Assay

This protocol is used to determine the toxicity of the antiviral agent and its delivery system on host cells.

Materials:

  • Mammalian cell line (e.g., Vero, HeLa, Huh-7)

  • Cell culture medium

  • Test compound (antiviral agent and/or delivery system)

  • MTT or similar viability reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a concentration of 1 x 10^5 cells/mL and incubate for 24 hours.[6]

  • Remove the culture medium and replace it with fresh medium containing increasing concentrations of the test substance. Include a negative control (medium only) and a blank control.[6]

  • Incubate the plate for another 24-72 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.

3.2. Protocol: Viral Entry Assay

This protocol helps to determine if the antiviral agent inhibits the entry of the virus into the host cell.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Test compound

  • Basal medium

  • Methyl cellulose (B213188) overlay

  • Formaldehyde (B43269) for fixing

  • Crystal violet for staining

  • 12-well plates

Procedure:

  • Seed host cells in 12-well plates and grow to a confluent monolayer.[7]

  • Treat the cell monolayer with non-toxic concentrations of the test compound for 1-4 hours.[7]

  • Wash the cells with PBS and then infect with the virus (e.g., 50 Plaque Forming Units) for 1 hour, with rocking every 15 minutes.[7]

  • Wash the cells again with PBS and overlay with fresh basal medium containing 0.8% methyl cellulose.[7]

  • Incubate for 72 hours to allow for plaque formation.[7]

  • Fix the cells with 3.7% formaldehyde and stain with crystal violet to visualize and count the plaques.[7]

  • The reduction in the number of plaques in treated wells compared to untreated wells indicates inhibition of viral entry or replication.

3.3. Protocol: In Vivo Efficacy Study in an Animal Model

This protocol is a general guideline for evaluating the in vivo efficacy of an antiviral delivery system.

Materials:

  • Suitable animal model (e.g., BALB/c mice)

  • Virus stock for infection

  • Test formulation (antiviral agent in delivery system)

  • Control formulation (e.g., free drug, empty delivery system)

  • Anesthetic agents

Procedure:

  • Acclimate the animals to the laboratory conditions.

  • Divide the animals into experimental groups (e.g., untreated control, vehicle control, free drug, test formulation).

  • Infect the animals with the virus via an appropriate route (e.g., intranasal inoculation for respiratory viruses).[6]

  • Administer the test and control formulations at predetermined doses and schedules (e.g., daily intraperitoneal injections).[6]

  • Monitor the animals for clinical signs of infection, body weight changes, and survival rates.

  • At the end of the study, sacrifice the animals and collect relevant tissues (e.g., lungs, spleen) for viral titer determination and histopathological analysis.

  • Compare the outcomes between the different experimental groups to assess the in vivo efficacy of the delivery system.

Visualizations

4.1. Signaling Pathways and Viral Life Cycle

The following diagram illustrates a simplified viral life cycle and highlights the stages where antiviral agents and their delivery systems can intervene.

Viral_Life_Cycle cluster_host Host Cell cluster_intervention Intervention Points Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Progeny New Virus Particles Release->Progeny Egress Virus Virus Particle Virus->Entry Infection DeliverySystem Antiviral Delivery System (e.g., Nanoparticle) BlockEntry Block Entry DeliverySystem->BlockEntry InhibitReplication Inhibit Replication DeliverySystem->InhibitReplication PreventRelease Prevent Release DeliverySystem->PreventRelease BlockEntry->Entry Inhibits InhibitReplication->Replication Inhibits PreventRelease->Release Inhibits

Caption: Simplified viral life cycle and points of intervention for antiviral agents.

4.2. Experimental Workflow

The diagram below outlines a typical experimental workflow for the development and evaluation of an antiviral drug delivery system.

Experimental_Workflow Formulation 1. Formulation of Antiviral Delivery System Characterization 2. Physicochemical Characterization (Size, Charge, Encapsulation) Formulation->Characterization InVitroToxicity 3. In Vitro Cytotoxicity Assay (CC50) Characterization->InVitroToxicity InVitroEfficacy 4. In Vitro Antiviral Efficacy (EC50, Plaque Reduction) InVitroToxicity->InVitroEfficacy InVivoStudies 5. In Vivo Animal Studies (Efficacy, Toxicity, PK/PD) InVitroEfficacy->InVivoStudies DataAnalysis 6. Data Analysis & Optimization InVivoStudies->DataAnalysis DataAnalysis->Formulation Iterative Optimization

Caption: General experimental workflow for evaluating antiviral delivery systems.

References

Application Note: Quantifying the Efficacy of Antiviral Agent 58 Against Influenza A Virus Using RT-qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of novel and drug-resistant strains of Influenza A virus (IAV) underscores the urgent need for new antiviral therapeutics. "Antiviral Agent 58" is a novel investigational small molecule designed to inhibit IAV replication by targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral life cycle. This application note provides a detailed protocol for quantifying the in vitro antiviral efficacy of Agent 58 against IAV using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). RT-qPCR is a highly sensitive and specific method for quantifying viral RNA levels, making it an ideal tool for evaluating the potency of antiviral compounds by measuring the reduction in viral replication.[1]

This document details the complete experimental workflow, including cell culture, viral infection, RNA extraction, and the RT-qPCR analysis. A hypothetical signaling pathway and sample data are presented to guide researchers in their experimental design and data interpretation.

Data Presentation: Efficacy of this compound

The antiviral activity of Agent 58 was assessed by quantifying the levels of IAV M1 gene RNA and the host's innate immune response marker, Interferon-beta (IFN-β) mRNA, in infected A549 cells. The data, normalized to the housekeeping gene GAPDH, are summarized below. The results demonstrate a dose-dependent reduction in viral RNA and a corresponding modulation of the host immune response.

Table 1: Dose-Response Effect of this compound on IAV M1 Gene and Host IFN-β Expression

Treatment GroupConcentration (µM)Mean Cq (M1 Gene)Relative M1 Gene Expression (Fold Change)Mean Cq (IFN-β Gene)Relative IFN-β Expression (Fold Change)
Uninfected Control0Undetermined0.0028.51.0
Virus Control015.21.0022.18.5
Agent 580.118.90.0823.55.7
Agent 581.023.50.00325.82.9
Agent 5810.028.10.000127.91.3

Note: Data are representative. Cq (Quantification cycle) values are inversely proportional to the amount of target nucleic acid. Relative expression is calculated using the ΔΔCq method, normalized to the GAPDH housekeeping gene and relative to the Virus Control group.

Experimental Protocols

Protocol 1: Cell Culture and Viral Infection

This protocol outlines the steps for preparing cells and infecting them with IAV for the antiviral assay.

Materials:

  • A549 (human lung carcinoma) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Influenza A/WSN/33 (H1N1) virus stock

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to form a confluent monolayer.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Infect the cells with IAV at a Multiplicity of Infection (MOI) of 0.1 in serum-free DMEM.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

Protocol 2: Treatment with this compound
  • Following viral adsorption, remove the virus inoculum.

  • Add 2 mL of DMEM containing 2% FBS and the desired concentrations of this compound (e.g., 0.1, 1.0, 10.0 µM) to the appropriate wells.

  • Include a "Virus Control" (no agent) and an "Uninfected Control" (no virus, no agent).

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

Protocol 3: Total RNA Extraction

This protocol describes the isolation of total RNA from the treated and control cells.

Materials:

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit or similar)

  • Lysis Buffer (provided in the kit)

  • Nuclease-free water

Procedure:

  • After the 24-hour incubation, aspirate the culture medium.

  • Lyse the cells directly in the wells by adding the lysis buffer provided with the RNA extraction kit, following the manufacturer's instructions.

  • Transfer the lysate to a microcentrifuge tube.

  • Proceed with the RNA extraction protocol as specified by the kit manufacturer. This typically involves passing the lysate through a spin column, washing, and eluting the RNA.

  • Elute the purified total RNA in nuclease-free water.

  • Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

Protocol 4: RT-qPCR Analysis

This protocol details the reverse transcription of RNA to cDNA and the subsequent quantitative PCR.

Materials:

  • Purified total RNA samples

  • One-step RT-qPCR master mix (containing reverse transcriptase, DNA polymerase, dNTPs, and buffer)

  • Gene-specific forward and reverse primers and probes (TaqMan) for IAV M1, human IFN-β, and human GAPDH.[2][3]

  • RT-qPCR instrument

Primer and Probe Sequences (Hypothetical):

Target GeneTypeSequence (5' to 3')
IAV M1Forward PrimerAGATGAGTCTTCTAACCGAGGTCG
Reverse PrimerTGCAAAAACATCTTCAAGTCTCTG
Probe[FAM]TCAGGCCCCCTCAAAGCCGA[BHQ1]
IFN-βForward PrimerGATTCCACAGGACAGGTCAGAGT
Reverse PrimerCTCCAGCATCTTCCAGGAGTAA
Probe[HEX]AGCAGACAATGGCTGGACTGC[BHQ1]
GAPDHForward PrimerGAAGGTGAAGGTCGGAGTC
Reverse PrimerGAAGATGGTGATGGGATTTC
Probe[CY5]CAAGCTTCCCGTTCTCAGCC[BHQ2]

RT-qPCR Setup:

  • Prepare the RT-qPCR reaction mix in a sterile, nuclease-free tube on ice. For a single 20 µL reaction:

    • 10 µL of 2x One-Step RT-qPCR Master Mix

    • 1 µL of each Forward and Reverse Primer (10 µM stock)

    • 0.5 µL of Probe (10 µM stock)

    • 5 µL of template RNA (e.g., 100 ng)

    • Nuclease-free water to a final volume of 20 µL

  • Gently mix and centrifuge briefly.

  • Aliquot the mix into a 96-well qPCR plate. Add the template RNA to the respective wells.

  • Seal the plate, centrifuge briefly, and place it in the RT-qPCR instrument.

Thermal Cycling Conditions:

  • Reverse Transcription: 50°C for 15 minutes

  • Polymerase Activation: 95°C for 10 minutes

  • PCR Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at this step)

Data Analysis:

  • The cycle at which the fluorescence signal crosses a set threshold is the Cq value.

  • Normalize the Cq values for the target genes (M1 and IFN-β) to the Cq value of the housekeeping gene (GAPDH) for each sample (ΔCq = Cq_target - Cq_GAPDH).

  • Calculate the fold change in gene expression relative to the virus control group using the ΔΔCq method (ΔΔCq = ΔCq_sample - ΔCq_control).

  • The final fold change is calculated as 2^(-ΔΔCq).[4]

Visualization of Pathways and Workflows

Hypothetical Mechanism of Action

The diagram below illustrates the proposed mechanism by which this compound inhibits IAV replication, leading to a reduced viral load and a dampened host innate immune response.

G cluster_virus Influenza A Virus (IAV) Life Cycle cluster_host Host Cell Response entry Viral Entry uncoating Uncoating & vRNP Release entry->uncoating transcription Viral RNA Transcription (cRNA & mRNA synthesis) uncoating->transcription replication Viral RNA Replication (vRNA synthesis) transcription->replication rigi RIG-I Sensing of Viral RNA transcription->rigi triggers assembly Virion Assembly & Budding replication->assembly mavs MAVS Activation rigi->mavs irf3 IRF3 Phosphorylation mavs->irf3 ifnb IFN-β Production irf3->ifnb agent This compound agent->transcription INHIBITS

Caption: Inhibition of IAV replication by this compound.

Experimental Workflow

The following diagram provides a visual overview of the key steps in the RT-qPCR protocol for evaluating this compound.

G cluster_wet_lab Laboratory Protocol cluster_data_analysis Data Analysis step1 1. Seed A549 Cells (24h incubation) step2 2. IAV Infection (MOI 0.1) (1h adsorption) step1->step2 step3 3. Treatment with Agent 58 (24h incubation) step2->step3 step4 4. Total RNA Extraction step3->step4 step5 5. One-Step RT-qPCR (M1, IFN-β, GAPDH) step4->step5 analysis1 6. Cq Value Determination step5->analysis1 generates data for analysis2 7. Normalization to GAPDH (ΔCq) analysis1->analysis2 analysis3 8. Calculate Relative Expression (ΔΔCq) analysis2->analysis3 analysis4 9. Determine Fold Change (2-ΔΔCq) analysis3->analysis4

Caption: RT-qPCR workflow for antiviral efficacy testing.

References

Techniques for Measuring "Antiviral Agent 58" Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cytotoxicity is a critical step in the development of new antiviral therapeutics. It is essential to determine the concentration at which an investigational compound, such as "Antiviral agent 58," inhibits viral replication without causing significant harm to host cells. This balance is key to establishing a therapeutic window and ensuring the safety profile of a potential drug. These application notes provide detailed protocols for three commonly used in vitro assays to measure the cytotoxicity of "this compound": the MTS assay, the LDH release assay, and the Caspase-3/7 activity assay.

Data Presentation: Cytotoxicity of this compound

The following tables summarize the cytotoxic and antiviral activity of "this compound" against various cell lines and viruses. The 50% cytotoxic concentration (CC50) is the concentration of the agent that causes a 50% reduction in cell viability, while the 50% effective concentration (EC50) is the concentration that inhibits viral activity by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Table 1: Cytotoxicity (CC50) of this compound in Different Cell Lines

Cell LineCell TypeCC50 (µM)
Vero E6Monkey Kidney Epithelial> 100
A549Human Lung Carcinoma85.4
Huh-7Human Liver Carcinoma92.1
MDCKCanine Kidney Epithelial> 100

Table 2: Antiviral Activity (EC50) and Selectivity Index (SI) of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A VirusMDCK5.2> 100> 19.2
SARS-CoV-2Vero E68.9> 100> 11.2
Hepatitis C VirusHuh-712.592.17.4
Dengue VirusVero E615.1> 100> 6.6

Experimental Protocols

MTS Assay for Cell Viability

Principle

The MTS assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble formazan (B1609692) product.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 490 nm.[1]

Materials

  • Host cells (e.g., Vero E6, A549)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Step-by-Step Protocol

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a background control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a 5% CO₂ incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2]

Data Analysis

  • Subtract the average absorbance of the background control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Plot the percentage of viability against the log concentration of this compound and use non-linear regression to determine the CC50 value.

MTS_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_attach add_compound Add Serial Dilutions of This compound incubate_attach->add_compound incubate_compound Incubate (24-72 hours) add_compound->incubate_compound add_mts Add MTS Reagent incubate_compound->add_mts incubate_mts Incubate (1-4 hours) add_mts->incubate_mts read_absorbance Read Absorbance (490 nm) incubate_mts->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for the MTS cytotoxicity assay.

LDH Release Assay

Principle

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[3] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[4] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[4] The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[5]

Materials

  • Host cells

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Step-by-Step Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol. It is important to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Maximum LDH Release: Add 10 µL of lysis buffer to the maximum release control wells 45 minutes before supernatant collection.

  • Reagent Addition: Add 50 µL of the LDH assay reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the background control (medium only) from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

  • Plot the percentage of cytotoxicity against the log concentration of this compound and determine the CC50 value using non-linear regression.

LDH_Assay_Workflow cluster_prep Plate Preparation & Treatment cluster_supernatant Supernatant Collection cluster_assay LDH Assay cluster_analysis Data Analysis seed_cells Seed & Treat Cells in 96-well Plate incubate_compound Incubate seed_cells->incubate_compound centrifuge Centrifuge Plate incubate_compound->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reagent transfer_supernatant->add_reagent incubate_reagent Incubate (30 min) add_reagent->incubate_reagent add_stop Add Stop Solution incubate_reagent->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity determine_cc50 Determine CC50 calculate_cytotoxicity->determine_cc50

Caption: Workflow for the LDH release cytotoxicity assay.

Caspase-3/7 Glo Assay for Apoptosis

Principle

The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[6] The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7. This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.

Materials

  • Host cells

  • Complete cell culture medium

  • White-walled 96-well plates

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Step-by-Step Protocol

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[1]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTS assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[1]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis

  • Subtract the average luminescence of the background control (medium only) from all other readings.

  • Express the data as fold-change in caspase activity relative to the untreated control.

  • Plot the fold-change in caspase activity against the log concentration of this compound to visualize the dose-dependent induction of apoptosis.

Caspase_Assay_Workflow cluster_prep Plate Preparation & Treatment cluster_assay Caspase-Glo Assay cluster_analysis Data Analysis seed_cells Seed & Treat Cells in White-walled 96-well Plate incubate_compound Incubate seed_cells->incubate_compound add_reagent Add Caspase-Glo Reagent incubate_compound->add_reagent mix_incubate Mix & Incubate (1-3 hours) add_reagent->mix_incubate read_luminescence Read Luminescence mix_incubate->read_luminescence calculate_fold_change Calculate Fold-Change in Caspase Activity read_luminescence->calculate_fold_change plot_data Plot Dose-Response calculate_fold_change->plot_data

Caption: Workflow for the Caspase-Glo 3/7 assay.

Signaling Pathway: Intrinsic Apoptosis

Drug-induced cytotoxicity often involves the activation of apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is initiated by intracellular stress, such as that caused by a cytotoxic compound. This leads to changes in the inner mitochondrial membrane, resulting in the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.[4]

Intrinsic_Apoptosis_Pathway antiviral_agent This compound (Cytotoxic Stress) mitochondria Mitochondria antiviral_agent->mitochondria induces stress cytochrome_c Cytochrome c (released) mitochondria->cytochrome_c releases apoptosome Apoptosome cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Caspase-9 (active) apoptosome->caspase9 activates procaspase9 Procaspase-9 procaspase9->apoptosome caspase37 Caspase-3/7 (active) caspase9->caspase37 activates procaspase37 Procaspase-3/7 apoptosis Apoptosis caspase37->apoptosis executes

Caption: Intrinsic pathway of apoptosis.

References

Application Notes and Protocols for Antiviral Agent 58 (Compound J1) in Viral Entry Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 58, also identified as Compound J1, is a potent, orally active small molecule inhibitor demonstrating broad-spectrum activity against a range of enveloped viruses.[1][2] Mechanistic studies have revealed that its primary mode of action is the inhibition of viral entry into host cells.[1][3][4] Specifically, for Influenza A virus (IAV), Compound J1 targets the hemagglutinin (HA) protein, binding to the HA2 subunit and preventing the conformational changes essential for membrane fusion. This unique mechanism makes it a valuable tool for studying the intricacies of viral entry and a promising lead compound for the development of novel antiviral therapeutics.

These application notes provide a comprehensive overview of the antiviral activity of Compound J1 and detailed protocols for its use in viral entry research.

Chemical Properties

PropertyValue
Chemical Name 3-(4-chlorophenyl)-1,4-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Molecular Formula C₂₄H₁₈ClN₃O
Molecular Weight 399.87 g/mol

Source:

Antiviral Activity

Compound J1 has demonstrated significant inhibitory effects against a variety of enveloped viruses. The following tables summarize its in vitro efficacy, presenting 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values against different viral strains.

Table 1: Inhibitory Activity against Influenza A Virus (IAV) Subtypes
Virus StrainIC₅₀ (μM)
A/HongKong/415742/2009 (H1N1)11.23 ± 0.38
A/Puerto Rico/8/34 (H1N1)15.65 ± 0.97
A/Puerto Rico/8/34 (H1N1) (Oseltamivir-resistant, H274Y)14.24 ± 1.21
A/WSN/1933 (H1N1)7.81 ± 0.52
A/Anhui/1/2013 (H7N9)9.38 ± 0.76
A/chicken/Guangdong/1/1996 (H5N1)10.47 ± 0.89
A/canine/Guangdong/1/2011 (H3N2)12.52 ± 1.03

Source:

Table 2: Inhibitory Activity against H5N1 Pseudoviruses
Pseudovirus StrainIC₅₀ (μM)
A/Anhui/1/2005(H5N1)1.87 ± 0.15
A/Vietnam/1203/2004(H5N1)14.3 ± 1.1
A/Hunan/1/2007(H5N1)2.54 ± 0.21
A/chicken/Shanxi/2/2006(H5N1)3.12 ± 0.28

Source:

Table 3: Broad-Spectrum Antiviral Activity
VirusStrain/VariantCell LineIC₅₀/EC₅₀ (μM)Assay
SARS-CoV-2 Wild-typeVero-E66.07 ± 0.45qRT-PCR
Delta variantVero-E62.21 ± 0.18qRT-PCR
HCoV-OC43 -HRT18-qRT-PCR (NP mRNA reduction)
RSV -HEp-2-qRT-PCR (N and F mRNA reduction)
HSV-1 -Vero-Plaque Reduction
HSV-2 -Vero-Plaque Reduction

Source:

Mechanism of Action: Inhibition of Viral Entry

Compound J1 inhibits the entry of Influenza A virus by specifically targeting the HA2 subunit of the hemagglutinin protein. This interaction prevents the low pH-induced conformational changes that are critical for the fusion of the viral envelope with the endosomal membrane of the host cell.

The proposed mechanism involves the following steps:

  • Viral Attachment and Endocytosis: The virus attaches to sialic acid receptors on the host cell surface and is internalized into an endosome.

  • Endosomal Acidification: The endosome becomes acidified, triggering a conformational change in the HA protein.

  • HA2 Subunit Refolding (Inhibited by Compound J1): In the absence of an inhibitor, the HA2 subunit undergoes a dramatic refolding, extending the fusion peptide to insert into the endosomal membrane. Compound J1 binds to the HA2 subunit, stabilizing its pre-fusion conformation and preventing this critical refolding step.

  • Membrane Fusion Blockade: As the HA2 subunit cannot adopt its fusogenic conformation, the fusion between the viral and endosomal membranes is blocked.

  • Inhibition of Viral Genome Release: Consequently, the viral ribonucleoproteins (vRNPs) are not released into the cytoplasm, and the infection is aborted.

Caption: Mechanism of Compound J1 in inhibiting influenza virus entry.

Experimental Protocols

The following are detailed protocols for key experiments to study the antiviral activity and mechanism of action of Compound J1.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which Compound J1 is non-toxic to the host cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells, A549 cells, Vero cells, or other relevant cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound J1 stock solution (e.g., 20 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/mL in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Compound J1 in serum-free DMEM.

  • Remove the culture medium from the cells and add 100 µL of the diluted Compound J1 to each well. Include a "cells only" control (with medium and DMSO vehicle) and a "medium only" blank.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Add serial dilutions of Compound J1 B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium, add DMSO F->G H Read absorbance at 570 nm G->H I Calculate CC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of Compound J1 to inhibit virus-induced cell death and plaque formation.

Materials:

  • MDCK cells

  • Influenza A virus stock

  • Complete DMEM

  • Serum-free DMEM

  • Compound J1

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the virus stock in serum-free DMEM.

  • Wash the cell monolayers with PBS and infect with 100-200 plaque-forming units (PFU) of virus per well for 1 hour at 37°C.

  • During the infection, prepare the overlay medium containing different concentrations of Compound J1.

  • After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing Compound J1 to each well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

  • Determine the IC₅₀ value.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA

This method quantifies the effect of Compound J1 on viral RNA replication.

Materials:

  • Infected cell lysates or tissue homogenates

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers and probes specific for a viral gene (e.g., NP, M, or S gene) and a host housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Procedure:

  • Infect cells with the virus (e.g., MOI of 0.05 for SARS-CoV-2) in the presence of varying concentrations of Compound J1.

  • Incubate for the desired time (e.g., 24 hours for SARS-CoV-2).

  • Harvest the cells or collect the supernatant.

  • Extract total RNA using a commercial RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with primers/probes for the viral and host genes.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative quantification of viral RNA levels, normalized to the housekeeping gene.

  • Calculate the IC₅₀ based on the reduction in viral RNA levels.

Pseudovirus Entry Assay

This assay specifically assesses the inhibitory effect of Compound J1 on viral entry mediated by the viral envelope glycoproteins.

Materials:

  • HEK293T cells

  • Plasmids for lentiviral packaging (e.g., psPAX2), lentiviral vector with a reporter gene (e.g., luciferase or GFP), and the viral envelope glycoprotein (B1211001) (e.g., influenza HA and NA, or SARS-CoV-2 Spike)

  • Transfection reagent

  • Target cells expressing the appropriate receptor (e.g., MDCK for influenza, HEK293T-ACE2 for SARS-CoV-2)

  • Compound J1

  • Luciferase assay reagent or flow cytometer

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the packaging, vector, and envelope glycoprotein plasmids.

  • Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Infection and Inhibition:

    • Seed target cells in a 96-well plate.

    • Pre-incubate the pseudovirus with serial dilutions of Compound J1 for 30-60 minutes at 37°C.

    • Add the virus-compound mixture to the target cells.

  • Incubate for 48-72 hours.

  • Quantification:

    • For luciferase reporter, lyse the cells and measure luciferase activity.

    • For GFP reporter, measure the percentage of GFP-positive cells by flow cytometry.

  • Calculate the percentage of entry inhibition and determine the IC₅₀.

Time-of-Addition Assay

This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by Compound J1.

Materials:

  • A549 cells or other susceptible cell lines

  • Influenza A virus (e.g., WSN strain)

  • Compound J1 (at a concentration known to be effective, e.g., 20 µM)

  • Cell culture medium

  • Reagents for protein or RNA analysis (e.g., Western blot or qRT-PCR)

Procedure:

  • Seed A549 cells in 12-well plates and grow to 80-90% confluency.

  • Synchronize infection by adsorbing the virus (e.g., MOI of 0.1) to the cells for 1 hour at 4°C.

  • Wash the cells to remove unbound virus and add pre-warmed medium. This time point is considered t=0.

  • Add Compound J1 at different time intervals post-infection (e.g., 0-2h, 2-5h, 5-8h, 8-10h).

  • At the end of the viral replication cycle (e.g., 10 hours post-infection), harvest the cells.

  • Analyze the expression of a viral protein (e.g., NP by Western blot) or viral RNA (by qRT-PCR).

  • The time point at which the addition of the compound no longer inhibits viral replication indicates the stage of the life cycle that is targeted. For an entry inhibitor, the inhibitory effect will be most pronounced when the compound is present during the early stages of infection.

Time_of_Addition cluster_timeline Viral Replication Cycle (e.g., 10 hours) cluster_addition Compound J1 Addition Intervals cluster_results Expected Results for Entry Inhibitor start 0h t1 2h t2 5h t3 8h end 10h A 0-2h Res_A Strong Inhibition A->Res_A B 2-5h Res_B Reduced Inhibition B->Res_B C 5-8h Res_C No Inhibition C->Res_C D 8-10h Res_D No Inhibition D->Res_D

Caption: Time-of-addition assay experimental design.

Conclusion

This compound (Compound J1) is a versatile and potent inhibitor of viral entry for a wide range of enveloped viruses. Its well-defined mechanism of action against influenza A virus makes it an excellent research tool for dissecting the molecular events of viral fusion and for the screening and development of new antiviral drugs. The protocols provided herein offer a framework for researchers to effectively utilize Compound J1 in their virological studies.

References

Troubleshooting & Optimization

Optimizing "Antiviral agent 58" concentration for antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of "Antiviral agent 58" in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: The precise mechanism of "this compound" is under investigation. However, like many antiviral agents, it may function by inhibiting viral replication within host cells.[1][2] Potential targets include key viral enzymes like polymerases or proteases, or it could block processes such as viral entry, uncoating, or release from the host cell.[1][2][3] Further mechanism-of-action studies, such as time-of-addition assays, are recommended to elucidate the specific stage of the viral life cycle that is inhibited.[4]

Q2: How should I prepare and store stock solutions of this compound?

A2: To prepare a stock solution, dissolve "this compound" in a suitable solvent like DMSO or sterile distilled water to a recommended concentration of 10-20 mM. It is crucial to ensure the agent is fully dissolved; vortexing or sonication may be necessary for less soluble compounds.[5] After dissolving, filter-sterilize the solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7]

Q3: What are the critical parameters to determine when evaluating the effectiveness of this compound?

A3: The two most critical parameters are the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The CC50 is the concentration of the agent that causes a 50% reduction in host cell viability, while the EC50 is the concentration that inhibits 50% of viral activity. From these two values, the Selectivity Index (SI) is calculated (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, suggesting the agent is effective against the virus at concentrations that are not harmful to the host cells.

Troubleshooting Guide

Issue 1: Higher than expected EC50 value or apparent lack of antiviral activity.

  • Possible Cause: The concentration range tested may be too low, or the compound may have degraded. It's also possible that the virus strain being used is resistant to the agent.[7]

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure "this compound" has been stored correctly and prepare fresh dilutions from a new stock solution for each experiment.[7]

    • Expand Concentration Range: Test a broader range of concentrations, including higher doses, to ensure the effective range is not being missed.

    • Check for Resistance: If using a virus strain known to develop resistance, consider sequencing key viral genes to check for resistance-associated mutations.[7]

    • Confirm Assay Validity: Always include a positive control compound with a known inhibitory effect to confirm that the assay system is working correctly.[8]

Issue 2: High cytotoxicity observed even at low concentrations of this compound.

  • Possible Cause: The agent may have inherent toxicity to the host cell line, or there could be issues with the solvent concentration.

  • Troubleshooting Steps:

    • Perform CC50 Assay: Conduct a standard cytotoxicity assay to accurately determine the CC50 value in your specific cell line.[9]

    • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to the cells (typically ≤0.5%).[7][10] Run a "vehicle-only" control to assess any effects of the solvent.[11]

    • Reduce Incubation Time: If appropriate for the assay, consider reducing the incubation period to see if toxicity is time-dependent.[12]

Issue 3: High background signal or "noise" in the assay.

  • Possible Cause: This can be due to several factors including contamination of reagents, auto-fluorescence of the compound, or insufficient washing during the assay.[6][13]

  • Troubleshooting Steps:

    • Ensure Sterility: Use fresh, sterile reagents and cell culture media to rule out bacterial or fungal contamination.[6]

    • Check for Autofluorescence: Run a control plate with the compound but without the detection reagents or virus to measure any intrinsic fluorescence of "this compound".[13]

    • Optimize Washing Steps: Increase the number and rigor of washing steps between reagent additions to remove unbound components.[14][15] Adding a mild detergent like Tween-20 to the wash buffer can also help.[14][15]

    • Optimize Blocking: If using an assay with antibodies (like an ELISA-based detection method), ensure the blocking step is sufficient by increasing the incubation time or changing the blocking agent.[14]

Issue 4: High variability between replicate wells or experiments.

  • Possible Cause: Variability can stem from inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.[6][7]

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to dispense cells evenly across the plate. Visually inspect the monolayer before adding the compound.[7]

    • Improve Pipetting Technique: Be meticulous when preparing serial dilutions and adding reagents. Use calibrated multichannel pipettes where appropriate to improve consistency.[6]

    • Mitigate Edge Effects: To avoid evaporation and temperature gradients that can affect wells on the periphery of a plate, avoid using the outer rows and columns for experimental data. Instead, fill these wells with sterile media or PBS.[7]

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Experiments

Assay TypePurposeSuggested Concentration Range
Cytotoxicity Assay (CC50)To determine the toxicity of the agent to host cells.0.1 µM - 100 µM (or higher, in a broad log-scale dilution series)
Antiviral Assay (EC50)To determine the effective concentration for inhibiting the virus.Non-toxic concentrations below the determined CC50 value.

Table 2: Example Data for this compound

ParameterValueInterpretation
CC50 (in Vero cells)85 µM50% of cells show cytotoxic effects at this concentration.
EC50 (vs. Influenza A)1.7 µMViral replication is inhibited by 50% at this concentration.
Selectivity Index (SI)50Indicates the agent is 50 times more potent against the virus than it is toxic to the cells.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTS-based) to Determine CC50

This protocol determines the concentration of "this compound" that is toxic to the host cells.[9]

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of "this compound" in cell culture medium. Concentrations should span a wide range (e.g., 100 µM to 0.1 µM). Include a "cells only" control (no compound) and a solvent control.[9]

  • Treatment: Once cells are confluent, remove the growth medium and add the diluted compound to the wells in triplicate.

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.[9]

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[9]

  • Readout: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Virus Yield Reduction Assay to Determine EC50

This assay quantitatively measures the production of infectious virus particles in cultures treated with the antiviral agent.[16][17]

  • Cell Seeding: Seed host cells in a 24-well plate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of "this compound" at non-toxic concentrations (as determined by the cytotoxicity assay).

  • Infection and Treatment: Infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI). After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of "this compound".[6] Include a "virus only" control (no compound).

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours, depending on the virus).

  • Harvest Progeny Virus: After incubation, collect the supernatant from each well. This supernatant contains the progeny virus.

  • Titer Determination: Determine the virus titer in each supernatant sample using a standard method like a plaque assay or a TCID50 assay.[16][17]

  • Calculation: Calculate the percentage of virus yield reduction for each compound concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50, the concentration that reduces the viral yield by 50%.[6]

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Seed cells in 96-well plate e1 Treat cells with compound dilutions p1->e1 p2 Prepare serial dilutions of This compound p2->e1 e2 Incubate for 48-72 hours e1->e2 e3 Add MTS reagent e2->e3 a1 Read absorbance at 490nm e3->a1 a2 Calculate % viability vs. control a1->a2 a3 Determine CC50 using non-linear regression a2->a3

Caption: Workflow for determining the CC50 of this compound.

G Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment Entry Viral Entry & Uncoating Receptor->Entry Replication Viral RNA Replication Entry->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly & Release Translation->Assembly Progeny New Virus Particles Assembly->Progeny Agent58 This compound Agent58->Replication Inhibition

Caption: Hypothetical mechanism: Agent 58 inhibiting viral replication.

G Start High Variability Observed CheckSeeding Review cell seeding protocol. Is cell density even? Start->CheckSeeding CheckPipetting Verify pipette calibration and serial dilution technique. CheckSeeding->CheckPipetting Yes YesSeeding No, density is uneven CheckSeeding->YesSeeding No CheckEdgeEffect Are outer wells used? Consider omitting them. CheckPipetting->CheckEdgeEffect Yes YesPipetting No, errors possible CheckPipetting->YesPipetting No YesEdge Yes, using outer wells CheckEdgeEffect->YesEdge Yes Resolved Re-run experiment and assess variability. CheckEdgeEffect->Resolved No FixSeeding Action: Re-train on cell suspension and seeding. YesSeeding->FixSeeding FixPipetting Action: Calibrate pipettes, practice dilutions. YesPipetting->FixPipetting FixEdge Action: Fill outer wells with media/PBS and exclude from analysis. YesEdge->FixEdge FixSeeding->Resolved FixPipetting->Resolved FixEdge->Resolved

Caption: Troubleshooting workflow for high result variability.

References

"Antiviral agent 58" stability and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 58

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: Proper storage is critical to maintain the integrity and activity of this compound. Medications can be sensitive to heat, cold, light, and humidity. For optimal stability, adhere to the following guidelines:

  • Solid Powder: The lyophilized powder form of this compound is stable for up to 24 months when stored at -20°C, protected from light and moisture. The container should be tightly sealed with a desiccant.

  • Stock Solutions (DMSO): High-concentration stock solutions (e.g., 10 mM in 100% DMSO) should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months.

  • Aqueous Working Solutions: Diluted, aqueous-based working solutions are significantly less stable and should be prepared fresh for each experiment. Do not store aqueous solutions for more than 24 hours, even at 4°C.

Q2: I observed a significant loss of antiviral activity in my cell-based assay. What are the potential causes?

A2: A decrease in the expected potency (e.g., a variable IC50) is a common issue that can stem from several factors related to compound stability and handling. Consider the following:

  • Improper Storage: Verify that both the powder and stock solutions have been stored at the recommended temperatures and protected from light. Exposure to room temperature for extended periods can lead to degradation.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and cause the compound to precipitate or degrade. Always aliquot stock solutions into single-use volumes.

  • Aqueous Solution Instability: this compound is susceptible to hydrolysis in aqueous media. Working solutions prepared in cell culture media should be used immediately after preparation.

  • pH of the Medium: The compound's stability is pH-dependent. Significant shifts in the pH of your culture medium can accelerate degradation. Ensure your medium is properly buffered.

  • Interaction with Media Components: Certain components in serum or media additives may interact with and reduce the effective concentration of the agent.

Q3: The color of the lyophilized powder has changed from white to a pale yellow. Is it still usable?

A3: A change in color is a visual indicator of potential chemical degradation. This is often caused by oxidation or exposure to light. It is strongly recommended that you do not use the discolored powder, as the presence of degradation products could lead to inaccurate experimental results and potential cytotoxicity. Please discard the vial and use a new, properly stored lot of the compound.

Q4: How susceptible is this compound to degradation by light?

A4: this compound exhibits moderate photosensitivity. Exposure to light, particularly in the UV range, can induce photolytic degradation. All weighing, reconstitution, and handling of the compound in both solid and solution form should be performed under subdued light. Use amber-colored vials or tubes to protect solutions from light during storage and experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability-related problems.

Issue 1: High Variability in Experimental Replicates
  • Question: My replicate wells/samples are showing inconsistent results (e.g., variable IC50 values) for this compound. What should I check first?

  • Answer: Inconsistent results are often linked to the handling of the compound during the experiment.

    • Troubleshooting Workflow:

      TroubleshootingWorkflow A Start: Inconsistent Results B Prepare Fresh Working Solution from a New Stock Aliquot A->B C Did variability decrease? B->C D YES: Issue was likely degraded working solution or old stock aliquot. C->D Yes E NO: Check Assay Conditions C->E No F Are cells healthy and evenly seeded? Is virus titer consistent? E->F G YES: Perform Forced Degradation Study on a New Lot of Compound F->G Yes H NO: Standardize cell culture and virus protocols. F->H No

    Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Complete Loss of Compound Activity
  • Question: My latest experiment showed a complete lack of antiviral activity, even at high concentrations. What happened?

  • Answer: A total loss of activity strongly suggests significant degradation of the compound stock.

    • Primary Suspects:

      • Stock Solution Degradation: The -80°C freezer may have failed, or the stock solution may be older than the recommended 6-month shelf life.

      • Incorrect Solvent: Confirm that the compound was dissolved in 100% anhydrous DMSO. The presence of water can initiate rapid hydrolysis.

      • Contamination: The stock vial may have been contaminated.

    • Action Plan: Discard the current stock solution. Obtain a new, unopened vial of this compound powder, reconstitute it in fresh, anhydrous DMSO, create new single-use aliquots, and repeat the experiment.

Data Presentation: Stability Profiles

The stability of this compound has been evaluated under various stress conditions. These forced degradation studies help define optimal storage and handling procedures.

Table 1: Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures

Storage TemperatureTime (Days)Percent Purity Remaining (%)Degradation Products Detected
-80°C180>99%No
-20°C3097%Yes (Minor)
4°C785%Yes
25°C (Room Temp)160%Yes (Major)

Table 2: Stability of this compound Working Solution (10 µM in DMEM + 10% FBS) at 37°C

Incubation Time (Hours)Percent Purity Remaining (%)Primary Degradation Pathway
0100%-
291%Hydrolysis
874%Hydrolysis
2445%Hydrolysis & Oxidation
48<20%Hydrolysis & Oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study by HPLC

This protocol is used to intentionally degrade the drug product to understand its degradation pathways and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under hydrolytic (acidic, basic) and oxidative stress conditions.

Methodology:

  • Preparation of Stock: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 8 hours.

  • Neutralization: After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Sample Analysis: Analyze all samples by a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control sample. Identify and quantify major degradation products.

  • Experimental Workflow Diagram:

    ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare 1 mg/mL Stock in Acetonitrile B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Neutralize Acid/Base Samples B->E C->E F Analyze via RP-HPLC D->F E->F G Quantify Degradation & Identify Products F->G

Caption: Workflow for a forced degradation study of this compound.
Hypothetical Signaling Pathway

To provide context for the importance of maintaining compound integrity, the diagram below illustrates the hypothetical mechanism of action for this compound.

MoAPathway Agent58 This compound ViralProtease ViralProtease Agent58->ViralProtease Inhibits ViralPolyprotein ViralPolyprotein ViralPolyprotein->ViralProtease is cleaved by MatureProteins MatureProteins ViralProtease->MatureProteins generates Assembly Assembly MatureProteins->Assembly

Caption: Hypothetical mechanism of action for this compound.

Technical Support Center: Synthesis of Antiviral Agent 58

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Antiviral Agent 58.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound.

Step 1: Nucleophilic Substitution (SN2)

  • Q1: The yield of the SN2 reaction (Step 1) is consistently low, with a significant amount of an alkene byproduct detected. How can I favor the substitution pathway over the E2 elimination pathway?

    A1: The competition between SN2 (substitution) and E2 (elimination) is a common issue, particularly with secondary substrates.[1] To favor the desired SN2 product, consider the following adjustments:

    • Nucleophile Choice: Use a nucleophile that is a weak base. Strong, sterically hindered bases will preferentially promote the E2 pathway.[1]

    • Temperature Control: Elimination reactions are favored at higher temperatures.[1] Running the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature) can significantly increase the substitution product yield.[1]

    • Solvent: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation but leave the nucleophile highly reactive and less likely to act as a base, which is ideal for SN2 reactions.[1]

Step 2: Intramolecular Cyclization

  • Q2: During the intramolecular cyclization (Step 2), I am observing incomplete conversion of the starting material, even after extended reaction times. What could be the cause?

    A2: Incomplete conversion in a cyclization reaction can stem from several factors:

    • Reagent Purity: Ensure that the starting material from Step 1 is highly pure. Impurities can interfere with the catalyst or reaction mechanism.

    • Inert Atmosphere: This reaction is sensitive to air and moisture. Ensure all glassware is flame or oven-dried and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Activity: If using a catalyst, it may be old or deactivated. Use a fresh batch of the catalyst to ensure optimal activity.

    • Reaction Concentration: For intramolecular reactions, running the reaction under high dilution can favor the desired cyclization over intermolecular side reactions. See the table below for a comparison of concentration effects.

    Table 1: Effect of Reactant Concentration on Cyclization Yield

    Concentration (M) Yield of Cyclized Product (%) Yield of Intermolecular Side-Product (%)
    0.1 65 30
    0.05 78 15

    | 0.01 | 92 | <5 |

Step 3: Final Purification

  • Q3: My final compound, this compound, "oils out" during crystallization and fails to form a solid. How can I achieve effective crystallization?

    A3: "Oiling out" typically occurs when the compound is too soluble in the chosen solvent or when the solution is cooled too quickly. Here are some strategies to overcome this:

    • Solvent System: Experiment with different solvent systems. A good crystallization solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures. Try using a co-solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexane).

    • Cooling Rate: Allow the saturated solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. A slower cooling rate promotes the formation of an ordered crystal lattice.

    • Seeding: If you have a small amount of pure, solid this compound, add a single seed crystal to the supersaturated solution to initiate crystallization.

    • Pre-Purification: Impurities can inhibit crystallization. If the crude product is significantly impure, consider an initial purification step via flash column chromatography before attempting crystallization.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting low yield.

G cluster_workflow Experimental Workflow for this compound A Step 1: Nucleophilic Substitution (SN2) B Workup & Purification A->B C Step 2: Intramolecular Cyclization B->C D Workup & Crude Isolation C->D E Step 3: Final Purification (Chromatography & Crystallization) D->E F Pure this compound E->F

Caption: High-level overview of the synthesis pathway for this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Analyze Crude Product Purity (TLC, NMR, LCMS) Start->CheckPurity Impure Significant Side Products or Starting Material Present CheckPurity->Impure Yes Pure Crude Product is Relatively Pure CheckPurity->Pure No OptimizeReaction Optimize Reaction Conditions (Temp, Conc., Reagents) Impure->OptimizeReaction OptimizeWorkup Optimize Workup & Purification (Solvents, Technique) Pure->OptimizeWorkup End Improved Yield OptimizeReaction->End OptimizeWorkup->End

Caption: A logical workflow for diagnosing and addressing low reaction yields.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for the synthesis of this compound?

    A1: Under optimized conditions as detailed in the provided protocols, the expected overall yield for the three-step synthesis is approximately 55-65%. Yields can vary based on reagent purity, reaction scale, and purification efficiency.

  • Q2: Are there any specific safety precautions I should take when synthesizing this compound?

    A2: Yes. Standard laboratory safety protocols should be followed at all times. The nucleophile used in Step 1 is corrosive and should be handled with appropriate personal protective equipment (PPE). The cyclization step (Step 2) uses a flammable solvent and should be performed in a well-ventilated fume hood away from ignition sources.

  • Q3: How should I store the final product, this compound?

    A3: this compound is a stable crystalline solid. For long-term storage, it should be kept in a tightly sealed container at <4°C, protected from light and moisture.

  • Q4: Can the purification be done without column chromatography?

    A4: While chromatography is recommended for achieving the highest purity, it is possible to achieve >95% purity through multiple recrystallizations if the primary impurities are significantly different in solubility. However, this may lead to a lower overall yield. It is crucial to analyze the purity of the recrystallized product thoroughly (e.g., by HPLC or NMR) to ensure it meets the required specifications.

Experimental Protocols

Protocol 1: Step 1 - Nucleophilic Substitution

  • Setup: Under an inert argon atmosphere, add the starting alkyl halide (1.0 eq) and dry DMF (5 mL/mmol of halide) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of the sodium salt of the nucleophile (1.1 eq) in dry DMF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel.

Protocol 2: Step 2 - Intramolecular Cyclization

  • Setup: To an oven-dried flask under an argon atmosphere, add the purified product from Step 1 (1.0 eq) and dry THF to achieve a 0.01 M concentration.

  • Reagent Addition: Add the cyclization catalyst (e.g., a palladium catalyst, 0.05 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 66°C) and stir for 8-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst and base. Rinse the pad with additional THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude cyclized product, which is used in the next step without further purification.

Protocol 3: Step 3 - Final Purification

  • Chromatography: Dissolve the crude product from Step 2 in a minimal amount of dichloromethane (B109758) and purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Crystallization: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure. Dissolve the resulting solid in a minimal amount of hot ethanol.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, add a few drops of deionized water until the solution becomes slightly turbid.

  • Isolation: Allow the solution to stand at 4°C for 12 hours. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under high vacuum to yield pure this compound.

References

"Antiviral agent 58" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Antiviral agent 58 (AV-58) is a fictional compound created for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting advice are based on plausible scenarios in antiviral drug development and are intended to serve as a practical example.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AV-58?

A1: AV-58 is designed as a competitive inhibitor of a viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. By binding to the active site of RdRp, AV-58 prevents the synthesis of new viral RNA genomes, thereby halting viral propagation.

Q2: What are the known off-target effects of AV-58?

A2: Pre-clinical studies have identified two primary off-target effects for AV-58:

  • Kinase Inhibition: AV-58 has shown inhibitory activity against several members of the Src family of cellular tyrosine kinases. This can lead to cytotoxicity in host cells, particularly at concentrations above the therapeutic window.

  • NF-κB Pathway Activation: Paradoxically, at certain concentrations, AV-58 can induce the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This can lead to the production of pro-inflammatory cytokines and may contribute to an undesirable inflammatory response.

Q3: How can I differentiate between on-target antiviral efficacy and off-target cytotoxicity in my experiments?

A3: It is crucial to run parallel assays. The antiviral activity should be determined in a viral infection model (e.g., plaque reduction assay or CPE reduction assay), yielding a 50% effective concentration (EC50). Concurrently, a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) should be performed on uninfected host cells to determine the 50% cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) gives the Selectivity Index (SI), which is a key measure of the drug's therapeutic window. A higher SI value indicates better separation between the desired antiviral effect and unwanted cytotoxicity.

Q4: What is the recommended concentration range for in vitro experiments to minimize off-target effects?

A4: We recommend performing a full dose-response curve to determine the EC50 and CC50 in your specific cell system. As a starting point, based on our internal data (see tables below), concentrations ranging from 0.1 µM to 5 µM are typically effective against the target virus while minimizing significant cytotoxicity. Concentrations exceeding 10 µM are likely to induce off-target effects.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Uninfected Control Cells

  • Question: I'm observing significant cell death in my uninfected control wells treated with AV-58, even at concentrations where I expect to see an antiviral effect. What's happening and how can I fix it?

  • Answer: This is a classic sign of off-target effects, likely due to the inhibition of cellular kinases. Here’s a systematic approach to troubleshoot this:

    • Verify Drug Concentration: Double-check your calculations and dilutions. An error in preparing your stock solution could lead to unexpectedly high concentrations.

    • Perform a Detailed Cytotoxicity Assay: Run a CC50 assay with a broader range of concentrations and more data points to precisely define the toxicity threshold in your specific cell line.

    • Reduce Incubation Time: If your experimental endpoint allows, consider reducing the incubation time with the compound. Drug toxicity is often time-dependent.

    • Check Cell Line Sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors. If possible, test AV-58 in a different, validated host cell line to see if the therapeutic window improves.

    • Use a More Specific Analog (if available): If you are part of a drug development program, consult with your chemistry team. There may be analogs of AV-58 with improved selectivity that you can test.

Issue 2: Pro-inflammatory Cytokine Profile Observed in Treated Cells

  • Question: My multiplex cytokine assay shows an upregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cells treated with AV-58, which is counterintuitive for an antiviral agent. Why is this occurring?

  • Answer: This is likely due to the off-target activation of the NF-κB signaling pathway. This pathway is a master regulator of inflammation, and its unintended activation can lead to cytokine release.

    • Confirm NF-κB Activation: To confirm this hypothesis, you can perform an NF-κB reporter assay (e.g., a luciferase-based assay) to directly measure pathway activation in response to AV-58.

    • Test for IκBα Degradation: A key step in NF-κB activation is the degradation of its inhibitor, IκBα. You can perform a Western blot to check for decreased levels of IκBα in AV-58-treated cells.

    • Mitigation with an NF-κB Inhibitor: As a mechanistic tool, you can co-treat cells with AV-58 and a known NF-κB inhibitor. If the cytokine production is reduced, it confirms that the effect is mediated by this pathway. Note: This is for mechanistic understanding and not a therapeutic strategy.

    • Dose-Response Relationship: Analyze the cytokine production across a range of AV-58 concentrations. The effect may only occur within a specific concentration window.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Cytotoxicity of AV-58

ParameterValueCell LineAssay Type
EC50 (Antiviral Activity) 0.8 µMVero E6Plaque Reduction Assay
CC50 (Cytotoxicity) 25 µMVero E6MTT Assay
Selectivity Index (SI) 31.25Vero E6CC50 / EC50

Table 2: Off-Target Kinase Inhibition Profile of AV-58

Kinase TargetIC50 (µM)Assay Type
Viral RdRp (On-Target) 0.5 µM Biochemical Assay
Src15 µMKinase Glo Assay
Lyn22 µMKinase Glo Assay
Fyn30 µMKinase Glo Assay
Abl> 50 µMKinase Glo Assay

Experimental Protocols

Protocol 1: Cellular Kinase Inhibition Assay (Luminescence-based)

This protocol is for determining the IC50 of AV-58 against a specific cellular kinase (e.g., Src) in a biochemical assay format.

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the target kinase (e.g., Src) and its specific substrate in kinase buffer.

    • Prepare serial dilutions of AV-58 in kinase buffer. Also, prepare a no-drug control (vehicle) and a positive control inhibitor.

  • Kinase Reaction:

    • Add 5 µL of each AV-58 dilution to the wells of a 96-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of a 2X ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 15 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay) to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 30 µL of a detection solution to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each AV-58 concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is to quantify the activation of the NF-κB pathway in response to AV-58.

  • Cell Preparation:

    • Use a cell line that has been stably transfected with a luciferase reporter construct driven by an NF-κB response element.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of AV-58 in cell culture medium.

    • Remove the old medium from the cells and add the AV-58 dilutions.

    • Include a no-drug control (vehicle) and a positive control (e.g., TNF-α) to induce the pathway.

  • Incubation:

    • Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Lysis and Detection:

    • Remove the medium and wash the cells with PBS.

    • Add 50 µL of a passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.

    • Add 50 µL of luciferase assay substrate to each well.

  • Data Analysis:

    • Immediately measure the luminescence using a plate reader.

    • Normalize the results to cell viability if necessary (using a parallel plate treated identically and assayed with a viability reagent).

    • Express the results as fold-change in luminescence relative to the vehicle control.

Mandatory Visualizations

G cluster_virus Viral Replication Cycle cluster_cell Host Cell RdRp Viral RdRp vRNA Viral RNA Synthesis RdRp->vRNA On-Target Activity IKK IKK Complex IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription AV58 This compound (AV-58) AV58->RdRp Inhibits AV58->IKK Activates (Off-Target)

Caption: AV-58's dual on-target and off-target signaling pathways.

G cluster_exp Experimental Workflow start Start: Unexpected Cytotoxicity or Inflammation Observed dose_response 1. Perform Dose-Response Antiviral (EC50) & Cytotoxicity (CC50) Assays start->dose_response selectivity 2. Calculate Selectivity Index (SI) dose_response->selectivity profiling 3. Conduct Off-Target Profiling: - Kinase Panel Screen - NF-κB Reporter Assay selectivity->profiling mitigation 4. Mitigation Strategy: - Adjust Concentration - Modify Treatment Duration profiling->mitigation retest 5. Re-evaluate in Optimized Conditions mitigation->retest end End retest->end Problem Resolved

Caption: Workflow for investigating and mitigating AV-58 off-target effects.

G q1 Problem: High cytotoxicity in uninfected controls? a1_yes Action: 1. Confirm dose calculations. 2. Run detailed CC50 assay. 3. Reduce incubation time. q1->a1_yes Yes q2 Problem: Upregulation of inflammatory cytokines? q1->q2 No end Solution: Operate within validated therapeutic window. a1_yes->end a2_yes Action: 1. Perform NF-κB reporter assay. 2. Western blot for IκBα degradation. 3. Analyze dose-dependency. q2->a2_yes Yes q2->end No a2_yes->end

Caption: Troubleshooting decision tree for common AV-58 experimental issues.

Refining "Antiviral agent 58" treatment protocols for better results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 58 (AV-58)

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers optimize their experiments with this compound (AV-58) for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AV-58?

A1: AV-58 is a potent and selective inhibitor of the viral cysteine protease, "vProtease-Y," which is critical for the cleavage of viral polyproteins into their functional subunits. By inhibiting this protease, AV-58 prevents the formation of mature, infectious viral particles.

Q2: How should AV-58 be stored?

A2: For long-term storage, AV-58 should be stored as a lyophilized powder at -20°C. For short-term use, reconstitute in sterile DMSO to a stock concentration of 10 mM and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: Is AV-58 soluble in aqueous solutions?

A3: AV-58 has low solubility in aqueous solutions. It is recommended to first dissolve it in DMSO to create a high-concentration stock solution. This stock can then be further diluted in cell culture media for experiments. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q4: What is the known spectrum of activity for AV-58?

A4: AV-58 has demonstrated high efficacy against several RNA viruses that rely on a similar cysteine protease for replication. However, its efficacy can be cell-line dependent. For optimal results, it is crucial to determine the agent's cytotoxicity and effective concentration for your specific experimental system.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed

Q: I am observing significant cell death in my experiments, even at what I believe are low concentrations of AV-58. What could be the cause?

A: This could be due to several factors. Refer to the troubleshooting workflow below and the accompanying data tables.

Troubleshooting Workflow: High Cytotoxicity

G start High Cytotoxicity Observed q1 Is final DMSO concentration > 0.5%? start->q1 a1 Reduce DMSO concentration by adjusting serial dilutions. q1->a1 Yes q2 Was a cytotoxicity assay (e.g., MTT) performed for your specific cell line? q1->q2 No a1->q2 a2 Perform a dose-response cytotoxicity assay. Consult Table 1 for CC50 values. q2->a2 No q3 Is the AV-58 concentration significantly higher than the EC50 for your virus? q2->q3 Yes a2->q3 a3 Lower the AV-58 concentration. Aim for a concentration 5-10x the EC50. q3->a3 Yes end Problem Resolved q3->end No a3->end

Caption: Troubleshooting steps for unexpected AV-58 cytotoxicity.

Table 1: Cytotoxicity (CC50) and Efficacy (EC50) of AV-58 in Various Cell Lines

Cell Line Virus CC50 (µM) EC50 (µM) Therapeutic Index (CC50/EC50)
Vero E6 Virus A 45.2 1.8 25.1
A549 Virus A 33.5 2.5 13.4
Huh7 Virus B > 50 3.1 > 16.1

| Caco-2 | Virus B | 28.9 | 4.2 | 6.9 |

Issue 2: Low or No Antiviral Efficacy

Q: I am not observing the expected reduction in viral titer. What are the potential reasons?

A: This can stem from issues with the agent's concentration, the experimental setup, or the specific virus-cell combination.

AV-58 Mechanism of Action: vProtease-Y Inhibition

G cluster_0 Viral Replication Cycle polyprotein Viral Polyprotein vprotease vProtease-Y polyprotein->vprotease Cleavage proteins Functional Viral Proteins vprotease->proteins assembly Virion Assembly proteins->assembly release New Infectious Virions assembly->release av58 This compound av58->vprotease Inhibition

Caption: AV-58 inhibits the cleavage of viral polyproteins.

Troubleshooting Steps:

  • Verify Stock Concentration: Ensure your 10 mM stock solution in DMSO was prepared correctly. If possible, verify the concentration using a spectrophotometer if the molar extinction coefficient is known.

  • Check Drug Addition Timing: For optimal results, AV-58 should be added to the cell culture at the time of infection or shortly after. Its mechanism is most effective when present during active viral replication.

  • Assess Viral Titer: Ensure the viral titer used for infection is appropriate. An excessively high multiplicity of infection (MOI) may overwhelm the inhibitory capacity of the agent at the tested concentrations.

  • Review Protocol: Carefully review the experimental protocol. Ensure that incubation times and media changes are performed consistently. Refer to the detailed protocols below.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol determines the concentration of AV-58 that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Seeding: Seed cells (e.g., Vero E6, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a series of 2-fold serial dilutions of AV-58 in culture medium, starting from 100 µM down to 0.78 µM. Include a "cells only" control and a "DMSO only" control (at the highest concentration used, e.g., 0.5%).

  • Drug Addition: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy

This protocol determines the concentration of AV-58 required to reduce the number of viral plaques by 50% (EC50).

Plaque Reduction Assay Workflow

G cluster_workflow Experimental Workflow node1 1. Seed cells in a 6-well plate and grow to 90-95% confluency. node2 2. Infect cell monolayer with virus (e.g., 100 PFU/well) for 1 hour. node1->node2 node3 3. Remove inoculum. Wash with PBS. node2->node3 node4 4. Overlay with semi-solid medium (e.g., agar (B569324) or CMC) containing serial dilutions of AV-58. node3->node4 node5 5. Incubate for 48-72 hours until plaques are visible. node4->node5 node6 6. Fix and stain cells (e.g., with crystal violet). node5->node6 node7 7. Count plaques and calculate % inhibition. node6->node7

Caption: Step-by-step workflow for the plaque reduction assay.

Methodology:

  • Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Dilution: Prepare a viral stock dilution that will produce 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium, wash the monolayer with PBS, and inoculate with the virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Preparation: During incubation, prepare an overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% carboxymethylcellulose or low-melting-point agarose). To this, add serial dilutions of AV-58 to achieve the desired final concentrations.

  • Overlay Addition: After the adsorption period, remove the viral inoculum and gently add 2 mL of the AV-58-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% paraformaldehyde) and then stain with a 0.1% crystal violet solution to visualize the plaques.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no drug). Determine the EC50 value using non-linear regression.

Technical Support Center: In Vivo Studies of Antiviral Agent 58

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with the novel investigational compound, Antiviral Agent 58. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during in vivo experiments.

Troubleshooting Guides

Issue: Inconsistent or Lack of Efficacy in Animal Models

Question: We observed potent antiviral activity of this compound in vitro, but the efficacy is significantly lower or highly variable in our mouse model of viral infection. What are the potential causes and how can we troubleshoot this?

Answer: Translating in vitro efficacy to in vivo models is a common hurdle in antiviral drug development.[1] Several factors can contribute to this discrepancy. A systematic troubleshooting approach is recommended:

1. Pharmacokinetic (PK) and Bioavailability Issues:

  • Poor Absorption: this compound may have low oral bioavailability. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to ensure adequate systemic exposure.

  • Rapid Metabolism/Clearance: The compound might be rapidly metabolized by the liver or cleared by the kidneys, resulting in a short half-life and insufficient drug exposure at the site of infection. Conduct a pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and half-life.

  • Formulation Problems: The vehicle used to dissolve or suspend this compound might not be optimal for in vivo delivery, leading to poor solubility and absorption. Experiment with different pharmaceutically acceptable vehicles.

2. Animal Model Selection and Experimental Design:

  • Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease or the virus may have different tropism and replication kinetics in that species. Ensure the model is well-validated for the specific virus and class of antiviral you are testing.

  • Timing of Intervention: The timing of drug administration relative to viral challenge is critical.[2] this compound may be more effective when given prophylactically or early in the infection. A time-of-addition study in vivo can help determine the optimal therapeutic window.

  • Viral Challenge Dose: An overwhelmingly high viral inoculum can mask the efficacy of the drug. Perform a dose-ranging study for the viral challenge to identify an appropriate dose that causes disease without being lethal too rapidly.

3. Drug Resistance:

  • Viruses can rapidly develop resistance to antiviral drugs.[3] Although less common in initial short-term in vivo studies, it is a possibility. Sequence the viral genome from treated and untreated animals to check for the emergence of resistance mutations.

Issue: Unexpected Toxicity or Adverse Events in Animals

Question: Our animal subjects are showing signs of toxicity (e.g., weight loss, lethargy, organ damage) at doses of this compound that are supposed to be therapeutic. How should we address this?

Answer: Unexpected toxicity is a critical issue that needs immediate attention. Here’s a troubleshooting workflow:

1. Re-evaluate the Maximum Tolerated Dose (MTD):

  • Conduct a formal MTD study with a dose-escalation design in healthy animals. This will help establish the true toxicity profile of this compound. Key parameters to monitor include clinical signs, body weight, food and water intake, and hematology and serum chemistry at the end of the study.

2. Vehicle and Formulation Toxicity:

  • The vehicle used to deliver the drug may be causing the toxicity. Always include a vehicle-only control group in your studies to differentiate between compound- and vehicle-related effects.

3. Off-Target Effects:

  • This compound might be hitting unintended cellular targets, leading to toxicity.[4] While difficult to assess in vivo initially, in vitro counter-screening against a panel of host cell targets can provide clues.

4. Pathogen-Drug Interaction:

  • In some cases, the combination of viral infection and drug treatment can lead to exacerbated pathology that is not seen with the drug alone in healthy animals. Careful histopathological analysis of tissues from all experimental groups is essential.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before launching a large-scale in vivo efficacy study for this compound? A1: Before committing to a large and costly efficacy study, it is crucial to have a solid understanding of the drug's properties. Key preliminary studies include:

  • In Vitro ADME/Tox: A basic understanding of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

  • Maximum Tolerated Dose (MTD) Study: To determine the highest dose that can be administered without causing unacceptable toxicity.

  • Pharmacokinetic (PK) Study: To understand the drug's exposure and half-life in the chosen animal model. This will inform the dosing regimen.

Q2: How do I choose the right animal model for my in vivo studies with this compound? A2: The choice of animal model is critical for the relevance of your findings.[5] Consider the following:

  • Susceptibility to the virus: The animal should be susceptible to infection and develop disease signs that mimic human pathology.

  • Viral replication kinetics: The virus should replicate to a sufficient titer in the relevant tissues.

  • Availability of reagents: Ensure that tools to measure viral load and immune responses (e.g., antibodies, qPCR assays) are available for the chosen species.

  • Translatability: For certain viruses, transgenic models expressing human receptors (e.g., hACE2 for SARS-CoV-2) may be necessary.

Q3: What are the most common virological endpoints to measure efficacy in vivo? A3: The primary endpoints for assessing antiviral efficacy typically involve direct measurement of the virus. Common endpoints include:

  • Viral Load Reduction: Quantifying the amount of viral RNA or DNA in tissues (e.g., lungs, blood, brain) using quantitative PCR (qPCR) or RT-qPCR.

  • Infectious Titer Reduction: Measuring the amount of infectious virus particles in tissues using plaque assays or TCID50 assays.

  • Survival and Morbidity: In lethal infection models, an increase in survival rate and a reduction in clinical signs of illness (e.g., weight loss) are powerful indicators of efficacy.

Data Presentation

Table 1: Troubleshooting Inconsistent In Vivo Efficacy of this compound

Potential Cause Key Question Recommended Action
Pharmacokinetics Is the drug reaching the site of infection at a sufficient concentration and for a long enough duration?Conduct a full PK study. Analyze drug concentration in plasma and target tissues.
Formulation Is the drug properly solubilized and stable in the delivery vehicle?Test different biocompatible vehicles. Check the stability of the formulation over time.
Animal Model Does the animal model faithfully replicate the human disease?Review literature for validated models. Consider a different strain or species.
Dosing Regimen Is the dose and frequency of administration optimal?Perform a dose-response study. Correlate PK data with efficacy to optimize the regimen.
Viral Challenge Is the viral inoculum dose appropriate?Titrate the viral stock carefully. Conduct a viral dose-ranging study.
Drug Resistance Has the virus developed mutations that confer resistance?Sequence viral genomes from treated animals showing breakthrough infection.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Allocation: Use healthy, age- and sex-matched mice (e.g., C57BL/6). Assign 3-5 mice per group.

  • Dose Formulation: Prepare this compound in a sterile, biocompatible vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Include a vehicle-only control group.

    • Administer the drug daily for 7-14 days via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., ruffled fur, hunched posture, reduced activity) daily.

    • Define a humane endpoint (e.g., >20% weight loss).

  • Terminal Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Protocol 2: Viral Load Reduction Assay in a Mouse Model
  • Animal Groups: Allocate mice to different treatment groups: Vehicle Control, this compound (at one or more doses), and a positive control antiviral (if available).

  • Viral Challenge: Infect all mice with a pre-determined dose of the virus via the relevant route (e.g., intranasal for a respiratory virus).

  • Drug Administration: Begin treatment at a specified time post-infection (e.g., 4 hours post-infection) and continue for a set duration (e.g., 5 days).

  • Sample Collection: At a peak time of viral replication (e.g., day 3 or 5 post-infection), euthanize a subset of mice from each group.

  • Tissue Processing: Aseptically collect the target tissue (e.g., lungs). Homogenize the tissue in a suitable buffer.

  • Viral Quantification:

    • qPCR/RT-qPCR: Extract viral nucleic acid from the tissue homogenate and quantify the number of genome copies.

    • Plaque Assay/TCID50: Perform serial dilutions of the tissue homogenate and infect susceptible cell monolayers to determine the infectious viral titer.

  • Data Analysis: Compare the mean viral load or titer between the vehicle-treated and this compound-treated groups. A statistically significant reduction indicates antiviral efficacy.

Visualizations

experimental_workflow start Start: In Vivo Study animal_prep Animal Acclimatization & Randomization start->animal_prep viral_challenge Viral Challenge animal_prep->viral_challenge treatment Treatment Initiation (Vehicle, Agent 58) viral_challenge->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Reached (Pre-defined timepoint or humane endpoint) monitoring->endpoint necropsy Necropsy & Sample Collection (Tissues, Blood) endpoint->necropsy analysis Sample Analysis (Viral Load, Histopathology) necropsy->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End of Study data_analysis->end

Caption: Workflow for a typical in vivo antiviral efficacy study.

toxicity_troubleshooting start Unexpected Toxicity Observed check_vehicle Is there a vehicle-only control group? start->check_vehicle vehicle_tox Potential Vehicle Toxicity. Test alternative vehicles. check_vehicle->vehicle_tox No check_mtd Was MTD established in healthy animals? check_vehicle->check_mtd Yes run_mtd Conduct Formal MTD Study to establish a safe dose. check_mtd->run_mtd No dose_response Is toxicity dose-dependent? check_mtd->dose_response Yes off_target Consider off-target effects. Perform in vitro counter-screening. dose_response->off_target No pathology Compare pathology between infected vs. uninfected treated animals. dose_response->pathology Yes conclusion Pathogen-drug interaction may exacerbate disease. pathology->conclusion

Caption: Decision tree for troubleshooting unexpected in vivo toxicity.

pk_pd_relationship cluster_pk PK Parameters cluster_pd PD Parameters pk Pharmacokinetics (PK) 'What the body does to the drug' efficacy In Vivo Efficacy pk->efficacy Drug Exposure (AUC, Cmax) pd Pharmacodynamics (PD) 'What the drug does to the virus' pd->efficacy Viral Inhibition absorption Absorption distribution Distribution metabolism Metabolism excretion Excretion potency Potency (EC50) moa Mechanism of Action

Caption: Interplay of Pharmacokinetics (PK) and Pharmacodynamics (PD).

References

Adjusting "Antiviral agent 58" experimental parameters for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 58 (AV-58)

Disclaimer: The information provided in this guide pertains to a hypothetical "this compound" (AV-58) for illustrative purposes. The experimental parameters, troubleshooting advice, and mechanisms described are based on general principles of antiviral research and are not validated for a specific real-world agent.

This guide is intended for researchers, scientists, and drug development professionals to address potential challenges in reproducibility when working with antiviral compounds.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for AV-58?

A1: AV-58 is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By binding to the catalytic domain of RdRp, AV-58 prevents the synthesis of new viral RNA, thereby halting viral replication.

Q2: What is the recommended solvent and storage condition for AV-58?

A2: AV-58 is soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to store the stock solution at -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Q3: I am observing high cytotoxicity in my cell-based assays. What could be the cause?

A3: High cytotoxicity can be due to several factors:

  • Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Higher concentrations of DMSO can be toxic to cells.

  • Compound Concentration: Your working concentration of AV-58 might be too high for the cell line you are using. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antiviral compounds. Consider using a less sensitive cell line or reducing the incubation time.

Q4: My antiviral activity results are not consistent across experiments. What are the common sources of variability?

A4: Lack of reproducibility can stem from several sources:

  • Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.

  • Viral Titer: Ensure you are using a consistent multiplicity of infection (MOI) for each experiment. Viral stocks should be titered regularly.

  • Reagent Quality: Use high-quality reagents and check the expiration dates of all components, including cell culture media and supplements.

  • Incubation Times: Adhere strictly to the incubation times specified in the protocol for both drug treatment and viral infection.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values
Potential Cause Troubleshooting Step Expected Outcome
Cell Health Variability Monitor cell viability and confluence before each experiment. Only use cultures that are >95% viable and at 80-90% confluency.Consistent cell health will lead to more reproducible drug responses.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.Accurate and consistent dispensing of the compound will reduce variability in final concentrations.
Assay Readout Timing Ensure the timing of the assay readout (e.g., addition of viability reagent) is consistent across all plates and experiments.Uniform timing will minimize variations in signal detection.
Issue 2: Low Antiviral Potency
Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Prepare fresh dilutions of AV-58 from a frozen stock for each experiment. Avoid using old working solutions.Fresh compound will ensure maximum potency.
Suboptimal MOI Optimize the MOI for your specific cell line and virus. A very high MOI may overwhelm the inhibitory effect of the compound.An optimized MOI will provide a suitable window to observe the antiviral effect.
Incorrect Assay Endpoint Ensure the chosen assay endpoint (e.g., CPE, plaque formation, viral RNA quantification) is appropriate for the virus and compound.A suitable endpoint will accurately reflect the antiviral activity.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Dilution: Prepare a 2-fold serial dilution of AV-58 in cell culture medium, starting from a concentration of 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest AV-58 concentration.

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Viral Infection: Infect the cells with SARS-CoV-2 at an MOI of 0.01.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using a non-linear regression model.

Visualizations

AV58_Mechanism_of_Action cluster_virus RNA Virus cluster_host Host Cell Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Viral RNA Replication Viral RNA Replication Viral RNA Release->Viral RNA Replication Viral Protein Synthesis Viral Protein Synthesis Viral RNA Replication->Viral Protein Synthesis RdRp RdRp Viral RNA Replication->RdRp requires Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly Ribosomes Ribosomes Viral Protein Synthesis->Ribosomes Virion Release Virion Release Virion Assembly->Virion Release AV-58 AV-58 AV-58->RdRp inhibits

Caption: Mechanism of action of AV-58.

Experimental_Workflow_IC50 A 1. Seed Cells (2x10^4/well) B 2. Incubate 24h A->B D 4. Add Compound to Cells B->D C 3. Prepare AV-58 Serial Dilutions C->D E 5. Infect with Virus (MOI 0.01) D->E F 6. Incubate 72h E->F G 7. Add Viability Reagent F->G H 8. Measure Luminescence G->H I 9. Analyze Data & Calculate IC50 H->I

Caption: Workflow for IC50 determination.

How to address batch-to-batch variability of "Antiviral agent 58"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiviral Agent 58

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and manage batch-to-batch variability during experimentation. This compound is a potent, small-molecule inhibitor of a key viral protease, which also modulates host cell signaling to inhibit viral replication.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter due to batch-to-batch variability.

Q1: I'm observing a significant shift in the IC50/EC50 value with a new batch of this compound. What could be the cause?

Potential Causes & Solutions:

  • Purity and Integrity of the Compound: Minor variations in purity or the presence of inactive isomers can drastically alter the effective concentration.

    • Recommended Action: Always perform an independent purity analysis on the new batch. We recommend using High-Performance Liquid Chromatography (HPLC). Compare the resulting chromatogram to the one provided in the Certificate of Analysis (CoA) and to the results from a previous, well-performing batch.

  • Accuracy of Stock Solution Concentration: The compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to inaccuracies when weighing the powder to prepare stock solutions.

    • Recommended Action: Store the compound in a desiccator. Before preparing a stock solution, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent condensation. Confirm the concentration of your stock solution using UV-Vis spectrophotometry.

  • Variability in Assay Conditions: Cell-based assays are sensitive to minor changes in experimental conditions.[1][2]

    • Recommended Action: Ensure all assay parameters are standardized. This includes using cells within a consistent passage number range, maintaining a consistent cell seeding density, and using the same batch of serum and media supplements for all experiments you wish to compare.[1] Run a sample from a trusted previous batch as a positive control in parallel with the new batch.

Q2: My results show increased cytotoxicity (lower CC50) with the new batch compared to the old one. Why is this happening?

Potential Causes & Solutions:

  • Presence of Cytotoxic Impurities: The synthesis process may occasionally result in residual solvents or cytotoxic intermediates that were not fully removed.

    • Recommended Action: Review the mass spectrometry (MS) data on the CoA for any unexpected masses. If you have access to LC-MS, perform an analysis to look for impurities not present in previous batches.

  • Compound Degradation: Improper storage or handling can lead to degradation products that may be more toxic to cells.

    • Recommended Action: Prepare fresh stock solutions from the new batch. Ensure stock solutions are aliquoted to minimize freeze-thaw cycles and are stored protected from light at -80°C.

Q3: The antiviral effect is completely gone, or the dose-response curve is flat. What should I do?

Potential Causes & Solutions:

  • Incorrect Compound or Major Degradation: While rare, a packaging error or severe degradation during shipping could result in an inactive compound.

    • Recommended Action: First, confirm the identity of the compound. Compare the Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry data with the reference data on the CoA. Second, test the compound in a simple, cell-free enzymatic assay if available, to confirm its direct activity against the viral protease.

  • Development of Viral Resistance: If you have been culturing your virus stocks for an extended period in the presence of the compound, you may have inadvertently selected for a resistant viral strain.[3]

    • Recommended Action: Test the new batch of the compound against a fresh, low-passage viral stock known to be sensitive. If the compound is active against the new stock, sequence the relevant genes (e.g., the protease gene) of your lab's viral stock to check for resistance mutations.[2]

Frequently Asked Questions (FAQs)

Q1: What quality control (QC) is performed on each batch of this compound before it is shipped?

Each batch undergoes a rigorous QC process. Key parameters are summarized in the Certificate of Analysis (CoA) provided with every shipment. These include:

  • Identity: Confirmed by ¹H-NMR and LC-MS to ensure the correct molecular structure and weight.

  • Purity: Assessed by HPLC with UV detection, typically reported as a percentage area of the main peak.

  • Appearance: Visual inspection for color and form (e.g., white crystalline solid).

  • Solubility: Tested in standard laboratory solvents like DMSO.

Q2: How should I qualify a new batch of this compound in my lab?

We strongly recommend that you perform your own validation experiments upon receiving a new batch. This ensures that the compound performs as expected in your specific assay systems. A recommended workflow is provided below.

New Batch Validation Workflow

G cluster_0 A Receive New Batch & Review CoA B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Confirm Concentration (UV-Vis Spec) B->C D Perform Side-by-Side Assay C->D E Compare IC50 & CC50 with Previous Batch Data D->E  New Batch vs.  Control Batch F Does it Meet Criteria? E->F G Proceed with Experiments F->G Yes H Contact Technical Support F->H No

Caption: Recommended workflow for validating a new batch of this compound.

Q3: What is the hypothetical mechanism of action for this compound?

This compound has a dual mechanism. It directly inhibits the viral protease, which is essential for processing viral polyproteins into mature, functional units. Additionally, it inhibits the host cell's "Kinase X" signaling pathway, which the virus hijacks to create a favorable environment for replication. Variability in either of these activities can affect overall performance.

Hypothetical Signaling Pathway

G cluster_0 Host Cell cluster_1 Virus KX Kinase X P_KX p-Kinase X (Active) KX->P_KX Phosphorylation VRF Viral Replication Factors P_KX->VRF Promotes Poly Viral Polyprotein MatP Mature Viral Proteins Poly->MatP Cleavage by Prot Viral Protease MatP->VRF Required for AV58 This compound AV58->KX Inhibits AV58->Prot Inhibits

Caption: Dual mechanism of this compound on viral and host targets.

Data Presentation

Consistent documentation is key to managing variability. We recommend maintaining a table to compare the quality control data from the CoA and your own experimental results for each batch.

Table 1: Certificate of Analysis (CoA) Comparison

Parameter Batch A (Reference) Batch B Batch C
Lot Number A-101 B-205 C-310
Purity (HPLC, % Area) 99.5% 98.9% 99.6%
Identity (LC-MS, m/z) Conforms Conforms Conforms
Solubility (DMSO) >50 mg/mL >50 mg/mL >50 mg/mL

| Appearance | White Solid | White Solid | Off-White Solid |

Table 2: User Experimental Performance Comparison

Parameter Batch A (Reference) Batch B Batch C
Cell Line / Virus Strain A549 / H1N1 A549 / H1N1 A549 / H1N1
Antiviral IC50 (µM) 0.52 ± 0.05 1.25 ± 0.15 0.49 ± 0.07
Cytotoxicity CC50 (µM) >50 35.5 ± 4.2 >50
Selectivity Index (SI) >96 28.4 >102

| Date Tested | 2025-01-15 | 2025-06-20 | 2025-11-05 |

Experimental Protocols

Here are standardized protocols for key experiments to validate a new batch of this compound.

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for confirming the purity of this compound.

  • Materials:

    • This compound (new and reference batches)

    • HPLC-grade acetonitrile (B52724) (ACN) and water

    • Formic acid (FA)

    • HPLC system with a C18 column and UV detector

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve this compound in DMSO to create a 10 mM stock solution.

    • Dilute the stock solution to a final concentration of 100 µM in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Analysis:

    • Inject the sample solution for the new batch and the reference batch.

    • Compare the retention time of the main peak and the overall chromatogram profile. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: In Vitro Antiviral Potency Assay (CPE Reduction)

This protocol determines the concentration of this compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).

  • Materials:

    • Susceptible host cells (e.g., A549, Vero)

    • Virus stock with a known titer

    • Cell culture medium

    • This compound (new and reference batches)

    • Cell viability reagent (e.g., MTS, CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours.

    • Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).

    • Remove the medium from the cells and add the diluted compound.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes 80-100% CPE in 48-72 hours. Include "virus only" (positive control) and "cells only" (negative control) wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator until the desired level of CPE is observed in the positive control wells.

    • Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Analysis:

    • Normalize the data with the "cells only" control as 100% viability and the "virus only" control as 0% viability.

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).

  • Procedure:

    • Follow the same procedure as the antiviral potency assay (Protocol 2), but do not add the virus to the wells.

  • Analysis:

    • Normalize the data with the "cells only" control (with no compound) as 100% viability.

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value. The Selectivity Index (SI) can then be calculated as CC50 / IC50.

References

Validation & Comparative

A Comparative Guide to the Antiviral Efficacy of "Antiviral Agent 58" (CD388) for Influenza Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Antiviral agent 58," identified as the investigational drug CD388, with established antiviral agents for the prevention of influenza. The document details the mechanism of action, summarizes in vitro and clinical efficacy, and provides methodologies for key experimental assays used in the evaluation of these antiviral agents.

Introduction to Antiviral Agents

This compound (CD388): CD388 is a novel, long-acting drug-Fc conjugate (DFC) designed for universal prevention of seasonal and pandemic influenza with a single dose.[1] It consists of the neuraminidase inhibitor zanamivir (B325) conjugated to a proprietary human antibody fragment (Fc), which is engineered for an extended half-life.[1][2] This design allows for prolonged antiviral activity and aims to provide protection throughout an entire influenza season.[3] The efficacy of CD388 is independent of the host's immune response, making it a potential preventative option for individuals with compromised immune systems.[3]

Comparator Antivirals:

  • Oseltamivir (B103847) (Tamiflu®): An orally administered neuraminidase inhibitor used for both the treatment and prevention of influenza A and B viruses. It is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.

  • Zanamivir (Relenza®): An inhaled neuraminidase inhibitor also effective against both influenza A and B. As the active component of CD388, its mechanism of action is central to the function of the DFC.

Mechanism of Action

All three antiviral agents discussed in this guide are neuraminidase inhibitors. They function by blocking the active site of the influenza neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By inhibiting this process, these drugs prevent the spread of the virus to other cells in the respiratory tract.

Below is a diagram illustrating the influenza virus replication cycle and the point of intervention for neuraminidase inhibitors.

Influenza_Replication_Cycle cluster_host Host Cell cluster_virus Influenza Virus cluster_drugs Neuraminidase Inhibitors Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Translation 4. Translation Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release Virus_Out New Virions Release->Virus_Out Virus_In Virion Virus_In->Entry CD388 CD388 CD388->Release Oseltamivir Oseltamivir Oseltamivir->Release Zanamivir Zanamivir Zanamivir->Release

Caption: Influenza virus replication cycle and inhibition by neuraminidase inhibitors.

Comparative Efficacy Data

The following tables summarize the available in vitro and clinical efficacy data for CD388 and the comparator antiviral agents.

In Vitro Efficacy: Neuraminidase Inhibition
Antiviral AgentInfluenza StrainIC50 (nM)
CD388 A/H1N11.29 (median)
A/H3N22.24 (median)
B2.37 (median)
Oseltamivir A/H1N11.34 (mean)
A/H3N20.67 (mean)
B13 (mean)
Zanamivir A/H1N10.92 (mean)
A/H3N22.28 (mean)
B4.19 (mean)
Clinical Efficacy: Influenza Prevention
Antiviral AgentStudy PopulationEfficacy
CD388 Healthy Adults (Phase 2b)76.1% (450mg dose)
61.3% (300mg dose)
57.7% (150mg dose)
Oseltamivir Household Contacts89%
Vaccinated Elderly in Care Homes92%
Zanamivir Healthy Adults67% (symptomatic)
84% (febrile)
Household Contacts79%

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antiviral efficacy are provided below.

Neuraminidase Inhibition (NI) Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Principle: The viral neuraminidase cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol:

  • Virus Preparation: Influenza virus stocks are diluted to a standardized concentration that gives a linear fluorescent signal over the course of the assay.

  • Compound Dilution: A serial dilution of the antiviral agent is prepared in a 96-well plate.

  • Incubation: The diluted virus is added to the wells containing the antiviral agent and incubated to allow for inhibitor binding.

  • Substrate Addition: The MUNANA substrate is added to all wells.

  • Fluorescence Reading: The plate is incubated, and the fluorescence is measured at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the concentration of the antiviral agent that reduces neuraminidase activity by 50% compared to a no-drug control.

Hemagglutination Inhibition (HI) Assay

This assay is primarily used to quantify the titer of antibodies that can inhibit the agglutination of red blood cells by the influenza virus. While not a direct measure of a small molecule inhibitor's efficacy, it is a fundamental virological technique.

Principle: The influenza virus hemagglutinin (HA) protein binds to sialic acid receptors on the surface of red blood cells (RBCs), causing them to agglutinate. Antibodies specific to HA can block this interaction.

Protocol:

  • Serum Treatment: Serum samples are treated with a Receptor-Destroying Enzyme (RDE) to remove non-specific inhibitors.

  • Serum Dilution: A serial dilution of the treated serum is prepared in a 96-well plate.

  • Virus Addition: A standardized amount of influenza virus (typically 4 hemagglutination units) is added to each well.

  • Incubation: The plate is incubated to allow antibodies to bind to the virus.

  • RBC Addition: A suspension of RBCs (e.g., from a turkey or chicken) is added to each well.

  • Observation: The plate is incubated, and the wells are observed for hemagglutination. A positive result (inhibition) is indicated by the formation of a tight "button" of RBCs at the bottom of the well.

  • Titer Determination: The HI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.

Principle: Viral RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then amplified in a real-time PCR reaction using primers and a probe specific to a conserved region of the influenza virus genome (e.g., the matrix gene). The fluorescence signal generated during amplification is proportional to the amount of viral RNA in the initial sample.

Protocol:

  • RNA Extraction: Viral RNA is extracted from the sample (e.g., nasal swab, cell culture supernatant).

  • Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and specific primers.

  • Real-Time PCR: The cDNA is added to a PCR master mix containing DNA polymerase, primers, and a fluorescent probe. The reaction is run on a real-time PCR instrument.

  • Quantification: A standard curve is generated using known quantities of a plasmid containing the target viral sequence. The viral load in the samples is then determined by comparing their amplification curves to the standard curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the in vitro evaluation of an antiviral agent.

Antiviral_Testing_Workflow cluster_workflow In Vitro Antiviral Efficacy Testing Workflow A Virus Propagation and Titration D Neuraminidase Inhibition Assay (IC50 Determination) A->D E Cell-Based Antiviral Assay (e.g., Plaque Reduction) A->E B Antiviral Compound Serial Dilution C Cytotoxicity Assay (CC50 Determination) B->C B->D B->E G Data Analysis and Efficacy Comparison C->G D->G F Viral Load Quantification (qRT-PCR) E->F F->G

Caption: A generalized workflow for in vitro antiviral efficacy testing.

Conclusion

"this compound" (CD388) demonstrates potent in vitro activity against a broad range of influenza strains, comparable to or exceeding that of established neuraminidase inhibitors. The key innovation of CD388 lies in its long-acting formulation, which has shown significant and durable preventative efficacy in clinical trials. This suggests that CD388 could be a valuable new tool for influenza prophylaxis, particularly in populations where vaccine efficacy is suboptimal. Further clinical development will be crucial to fully elucidate its role in the prevention of seasonal and pandemic influenza.

References

Comparative analysis of "Antiviral agent 58" and oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

Introduction

This guide provides a comparative analysis of the well-established antiviral drug oseltamivir (B103847) and a lesser-known compound referred to as "Antiviral agent 58." Oseltamivir, marketed as Tamiflu, is a cornerstone of influenza treatment and prophylaxis, with a wealth of available data on its efficacy, mechanism of action, and safety profile. In contrast, "this compound" (CAS Number: 939655-35-3) is a chemical entity for which publicly available scientific data is scarce, precluding a direct, data-driven comparison.

This document will first present a detailed overview of oseltamivir, including its mechanism of action, quantitative data from clinical trials, experimental protocols, and resistance profile, structured as a comprehensive reference for researchers. Subsequently, it will summarize the limited information available for "this compound" and highlight the current inability to perform a meaningful comparative analysis.

Oseltamivir: An In-depth Analysis

Oseltamivir is an antiviral medication used for the treatment and prevention of infections caused by influenza A and B viruses.[1] It is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.

Mechanism of Action

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus.[1] Neuraminidase is a glycoprotein (B1211001) on the surface of the virus that is essential for the release of newly formed virus particles from infected cells and for the further spread of the virus in the respiratory tract. By blocking the action of neuraminidase, oseltamivir carboxylate prevents the release of new virions, thereby halting the spread of infection.[1]

Oseltamivir_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Oseltamivir Action Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication (inside Host Cell) HostCell->Replication Budding New Virions Budding Replication->Budding Release Virion Release Budding->Release Neuraminidase Action Oseltamivir Oseltamivir (Prodrug) OseltamivirCarboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->OseltamivirCarboxylate Hepatic Metabolism Inhibition Inhibition OseltamivirCarboxylate->Inhibition Neuraminidase Neuraminidase Enzyme Neuraminidase->Inhibition Inhibition->Release Blocks Virion Release

Caption: Mechanism of action of oseltamivir.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and pharmacokinetic properties of oseltamivir.

Table 1: Efficacy of Oseltamivir in Treatment of Influenza

Outcome MeasurePopulationResultReference
Time to Alleviation of SymptomsAdultsReduced by 16.8 hours (95% CI 8.4-25.1) vs. placeboThe BMJ, 2014
Risk of Lower Respiratory Tract ComplicationsAdultsReduced risk (Risk Difference 1.00%, 95% CI 0.22-1.49)The BMJ, 2014
Duration of IllnessChildren (without asthma)Reduced by 29 hours (95% CI 12-47) vs. placeboClinical Infectious Diseases, 2015
Risk of Otitis MediaChildren34% lower risk in the intention-to-treat infected populationClinical Infectious Diseases, 2015
Viral Shedding at Day 3Low-risk Adults45.0% in oseltamivir group vs. 57.2% in placebo groupClinical Infectious Diseases, 2020

Table 2: Pharmacokinetic Properties of Oseltamivir

ParameterValueReference
Bioavailability>80%Wikipedia
Protein Binding (Oseltamivir)42%Wikipedia
Protein Binding (Oseltamivir Carboxylate)3%Wikipedia
MetabolismHepatic hydrolysis to oseltamivir carboxylateWikipedia
Elimination Half-life (Oseltamivir)1-3 hoursWikipedia
Elimination Half-life (Oseltamivir Carboxylate)6-10 hoursWikipedia
Excretion>90% as oseltamivir carboxylate in urineWikipedia
Experimental Protocols

Detailed experimental protocols for key assays used in the evaluation of oseltamivir are crucial for reproducibility and further research.

Neuraminidase Inhibition Assay (Fluorometric)

  • Objective: To determine the concentration of oseltamivir carboxylate required to inhibit 50% of the influenza neuraminidase enzyme activity (IC50).

  • Materials:

    • Recombinant influenza neuraminidase enzyme.

    • Oseltamivir carboxylate serial dilutions.

    • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay buffer (e.g., MES buffer with CaCl2).

    • 96-well black microplates.

    • Fluorometer.

  • Procedure:

    • Add serial dilutions of oseltamivir carboxylate to the wells of the microplate.

    • Add a fixed concentration of neuraminidase enzyme to each well.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Add the MUNANA substrate to initiate the enzymatic reaction.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).

    • Calculate the percent inhibition for each drug concentration and determine the IC50 value using non-linear regression analysis.

Neuraminidase_Inhibition_Assay Start Start Prep Prepare serial dilutions of Oseltamivir Carboxylate Start->Prep AddEnzyme Add Neuraminidase Enzyme Prep->AddEnzyme Incubate1 Incubate (37°C, 30 min) AddEnzyme->Incubate1 AddSubstrate Add MUNANA Substrate Incubate1->AddSubstrate Incubate2 Incubate (37°C, 60 min) AddSubstrate->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction Measure Measure Fluorescence StopReaction->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a neuraminidase inhibition assay.

Resistance Profile

Resistance to oseltamivir in influenza viruses is primarily associated with specific amino acid substitutions in the neuraminidase protein. The most common mutation conferring resistance in influenza A(H1N1) is H275Y.[2] While resistance can emerge during treatment, particularly in immunocompromised patients, the overall prevalence of oseltamivir resistance has varied over different influenza seasons.[]

This compound: A Paucity of Data

"this compound" is identified by the Chemical Abstracts Service (CAS) number 939655-35-3. Information from chemical suppliers suggests its potential application against Respiratory Syncytial Virus (RSV) and influenza virus.

However, a comprehensive search of scientific literature and clinical trial databases did not yield any published studies detailing its:

  • Mechanism of action

  • In vitro or in vivo efficacy data

  • Pharmacokinetic properties

  • Safety profile

  • Experimental protocols

Without this fundamental information, a scientifically rigorous comparison with oseltamivir is not possible at this time. The absence of such data suggests that "this compound" may be an early-stage research compound that has not yet been extensively characterized in the public domain.

It is also important to distinguish "this compound" from other similarly named agents. For instance, "SA58 Nasal Spray" is a monoclonal antibody developed for the prevention of COVID-19 and is an entirely different entity. There are also references to a "compound 58" in the context of filovirus research, which appears to be distinct from the compound with CAS 939655-35-3.

Conclusion

Oseltamivir is a well-characterized antiviral drug with a clear mechanism of action, extensive clinical data supporting its efficacy against influenza A and B viruses, and a known resistance profile. In stark contrast, "this compound" remains an enigmatic compound. While listed by chemical suppliers as an antiviral, the lack of accessible scientific literature and experimental data makes it impossible to conduct a meaningful comparative analysis.

For researchers, scientists, and drug development professionals, oseltamivir serves as a benchmark for influenza antiviral development. Future research and publication of data on "this compound" will be necessary before its potential role in antiviral therapy can be assessed and compared to established agents like oseltamivir.

References

Head-to-Head Comparison: A Novel Protease Inhibitor, Antiviral Agent 58 (AVA-58), vs. Established HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antiviral agent, AVA-58, against two widely-used HIV-1 protease inhibitors, Darunavir and Atazanavir. The data for AVA-58 is presented based on preclinical models and should be interpreted as preliminary. This document aims to offer an objective comparison of efficacy, selectivity, and safety profiles to aid in ongoing research and development efforts.

Mechanism of Action Overview

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme prevents the production of infectious virions.[1] Darunavir and Atazanavir are potent inhibitors of HIV-1 protease.[3][4] AVA-58 is a novel investigational agent designed to inhibit this same crucial viral enzyme.

Below is a diagram illustrating the role of protease in the HIV life cycle and the point of intervention for these inhibitors.

HIV_Lifecycle cluster_inhibitor Protease Inhibitors (AVA-58, Darunavir, Atazanavir) HIV Virion HIV Virion Host Cell Host Cell Viral RNA/Enzymes Viral RNA/Enzymes Reverse Transcription Reverse Transcription Viral RNA/Enzymes->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration 2. Integration into Host DNA Provirus Provirus Integration->Provirus 2. Integration into Host DNA Transcription/Translation Transcription/Translation Provirus->Transcription/Translation 3. Transcription & Translation Viral Polyproteins Viral Polyproteins Transcription/Translation->Viral Polyproteins Protease Cleavage Protease Cleavage Viral Polyproteins->Protease Cleavage Mature Viral Proteins Mature Viral Proteins Protease Cleavage->Mature Viral Proteins 4. Cleavage Virion Assembly/Budding Virion Assembly/Budding Mature Viral Proteins->Virion Assembly/Budding 5. Assembly New HIV Virion New HIV Virion Virion Assembly/Budding->New HIV Virion 6. Budding & Maturation

Caption: HIV life cycle and protease inhibitor intervention point.

In Vitro Efficacy and Selectivity

The following table summarizes the in vitro potency and cytotoxicity of AVA-58 in comparison to Darunavir and Atazanavir against a wild-type HIV-1 strain in human T-lymphoid (MT-4) cells.

Compound IC50 (nM)a CC50 (µM)b Selectivity Index (SI)c
AVA-58 (Hypothetical) 1.5>100>66,667
Darunavir 2-5~100>20,000
Atazanavir 2-5>100>20,000

aIC50 (50% Inhibitory Concentration): The concentration of the drug required to inhibit viral replication by 50%. bCC50 (50% Cytotoxic Concentration): The concentration of the drug that results in a 50% reduction in cell viability. cSelectivity Index (SI): Calculated as CC50 / IC50. A higher SI indicates greater selectivity for the viral target over the host cell.

Resistance Profile

A critical aspect of antiviral therapy is the potential for the development of drug resistance. The following data reflects the fold-change in IC50 against common HIV-1 protease resistance-associated mutations.

Protease Mutation AVA-58 (Fold Change in IC50) Darunavir (Fold Change in IC50) Atazanavir (Fold Change in IC50)
L90M1.2<2>10
I50V2.5<2>20
M46I/L/V1.8<3>15
I84V2.1<3>10
Multi-drug Resistant Strain3.5<4>50

Data for Darunavir and Atazanavir are compiled from published literature. Data for AVA-58 is from preclinical models.

Experimental Protocols

In Vitro Antiviral Efficacy Assay (IC50 Determination)

Objective: To determine the concentration of the antiviral agent required to inhibit 50% of viral replication in cell culture.

Methodology:

  • Cell Seeding: MT-4 cells are seeded into 96-well microtiter plates at a density of 1 x 104 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Dilution: A serial dilution of the test compounds (AVA-58, Darunavir, Atazanavir) is prepared in the culture medium.

  • Infection: Cells are infected with a wild-type HIV-1 strain (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: The diluted compounds are added to the infected cell cultures. Control wells include virus-infected untreated cells and uninfected untreated cells.

  • Incubation: Plates are incubated for 5-7 days at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant or by using a p24 antigen capture ELISA.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IC50_Workflow Cell_Seeding Seed MT-4 Cells (96-well plate) Compound_Dilution Prepare Serial Dilutions of Antiviral Agents Treatment Add Diluted Compounds to Wells Compound_Dilution->Treatment Infection Infect Cells with HIV-1 Infection->Treatment Incubation Incubate (5-7 days, 37°C) Treatment->Incubation Quantification Quantify Viral Replication (p24 ELISA) Incubation->Quantification Analysis Calculate IC50 (Dose-Response Curve) Quantification->Analysis

Caption: Workflow for determining the in vitro IC50 of antiviral agents.
Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the antiviral agent that causes a 50% reduction in the viability of host cells.

Methodology:

  • Cell Seeding: Uninfected MT-4 cells are seeded in 96-well plates as described for the efficacy assay.

  • Compound Treatment: A serial dilution of the test compounds is added to the cells.

  • Incubation: Plates are incubated for the same duration as the efficacy assay (5-7 days) at 37°C.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Summary and Future Directions

The preliminary data for the novel investigational protease inhibitor, AVA-58, suggests a potent in vitro efficacy and a high selectivity index, comparable to or exceeding that of established drugs like Darunavir and Atazanavir. Notably, the preclinical resistance profile of AVA-58 indicates a potentially higher barrier to the development of resistance, particularly against multi-drug resistant strains.

Further studies are required to fully characterize the pharmacokinetic and pharmacodynamic properties of AVA-58, as well as its long-term safety profile in vivo. Head-to-head clinical trials will be necessary to definitively establish its therapeutic potential in the management of HIV-1 infection. The distinct resistance profile warrants further investigation into its structural interactions with the HIV-1 protease enzyme.

References

Reproducibility of Antiviral Activity: A Comparative Analysis of Antiviral Agent 58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported antiviral activity of "Antiviral agent 58" (also known as Compound J1) against a panel of enveloped viruses. Its performance is compared with two well-established broad-spectrum antiviral drugs, Favipiravir and Ribavirin. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms and workflows to offer a comprehensive resource for researchers in the field of antiviral drug development.

Executive Summary

This compound (Compound J1) is an orally active compound reported to possess broad-spectrum antiviral activity against several enveloped viruses.[1] This guide consolidates the publicly available data on its antiviral efficacy and provides a direct comparison with Favipiravir, a viral RNA-dependent RNA polymerase inhibitor, and Ribavirin, a guanosine (B1672433) analog. The data presented herein is intended to serve as a resource for researchers seeking to reproduce and further investigate the antiviral potential of these compounds.

Comparative Antiviral Activity

The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound, Favipiravir, and Ribavirin against a range of viruses. The Selectivity Index (SI), calculated as CC50/EC50, is provided where data is available, offering a measure of the compound's therapeutic window.

Table 1: Antiviral Activity against Influenza A Virus (IAV)

CompoundVirus Strain(s)Cell LineEC50 / IC50CC50Selectivity Index (SI)Reference(s)
This compound (J1) H1N1, H3N2, H5N1, H7N9, Oseltamivir-resistant H1N1 (NA-H274Y)Not Specified7.81 - 15.65 µM (IC50)> 200 µM (MDCK, A549)> 12.8 - 25.6[1][2]
Favipiravir Influenza A/California/07/2009 (H1N1)MDCK1.9 - 7.8 µM> 2000 µg/mL> 163[3][4]
Ribavirin Influenza A (H1N1, H3N2, H5N1) and B virusesMDCK0.6 - 32 µg/mL560 µg/mL17.5 - 933.3[5]

Table 2: Antiviral Activity against Coronaviruses

CompoundVirus Strain(s)Cell LineEC50 / IC50CC50Selectivity Index (SI)Reference(s)
This compound (J1) SARS-CoV-2 (Wild-type)Not Specified6.07 µM (IC50)Not ReportedNot Reported[6]
This compound (J1) SARS-CoV-2 (Delta variant)Not Specified2.21 µM (IC50)Not ReportedNot Reported[6]
This compound (J1) HCoV-OC43Not SpecifiedInhibitory effect reported, no quantitative dataNot ReportedNot Reported[1]
Favipiravir SARS-CoV-2Vero E661.88 µM> 400 µM> 6.46[4]
Ribavirin SARS-CoVFFM1-infected cells2.2 - 9.4 µg/mLNot ReportedNot Reported[7]
Ribavirin SARS-CoV-2Vero cells109.50 µMNot ReportedNot Reported[5]

Table 3: Antiviral Activity against Other Enveloped Viruses

CompoundVirus Strain(s)Cell LineEC50 / IC50CC50Selectivity Index (SI)Reference(s)
This compound (J1) Respiratory Syncytial Virus (RSV)Not SpecifiedSignificant inhibitory effect reported, no quantitative dataNot ReportedNot Reported[1]
This compound (J1) Herpes Simplex Virus Type 1 (HSV-1)Not SpecifiedInhibitory effect on plaque formation reported, no quantitative dataNot ReportedNot Reported[1]
This compound (J1) Herpes Simplex Virus Type 2 (HSV-2)Not SpecifiedInhibitory effect on plaque formation reported, no quantitative dataNot ReportedNot Reported[1]
Ribavirin Respiratory Syncytial Virus (RSV)Not Specified1.38 - 5.3 µg/mLNot ReportedNot Reported[8]

Note: Data for this compound against RSV, HSV-1, and HSV-2 is qualitative. Further studies are required to determine quantitative efficacy.

Mechanisms of Action

The antiviral agents discussed in this guide employ distinct mechanisms to inhibit viral replication.

This compound (Compound J1): This compound is reported to act as a viral entry inhibitor.[1] Specifically, against Influenza A virus, it targets the hemagglutinin (HA) glycoprotein, a key protein on the surface of the virus responsible for attachment to host cells and subsequent fusion of the viral and endosomal membranes.[1][6] By interacting with the HA2 subunit of hemagglutinin, this compound blocks the conformational changes required for membrane fusion, thereby preventing the release of the viral genome into the host cell cytoplasm.[6]

Mechanism of Action: this compound (Influenza A Virus) cluster_virus Influenza A Virus cluster_host Host Cell Virus Virus Receptor Sialic Acid Receptor Virus->Receptor Attachment HA Hemagglutinin (HA) Endosome Endosome HA->Endosome Blocks Fusion Receptor->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Membrane Fusion & Viral Genome Release Agent58 This compound Agent58->HA Binds to HA2 subunit

Mechanism of this compound against Influenza A Virus.

Favipiravir: This agent is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4][9] Favipiravir-RTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4][9] Its incorporation into the nascent viral RNA strand can lead to chain termination or lethal mutagenesis, thereby halting viral replication.[9]

Mechanism of Action: Favipiravir Favipiravir Favipiravir Favipiravir_RTP Favipiravir-RTP Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Replication RdRp->Viral_RNA Catalyzes Inhibition Inhibition

Mechanism of action of Favipiravir.

Ribavirin: Ribavirin is a synthetic guanosine analog.[10] After intracellular phosphorylation to its active mono-, di-, and triphosphate forms, it interferes with viral replication through multiple mechanisms. These include inhibiting the viral RNA-dependent RNA polymerase, interfering with viral mRNA capping, and inducing lethal mutagenesis.[10]

Mechanism of Action: Ribavirin Ribavirin Ribavirin Ribavirin_TP Ribavirin Triphosphate Ribavirin->Ribavirin_TP Intracellular Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Ribavirin_TP->RdRp Inhibits mRNA_Capping Viral mRNA Capping Ribavirin_TP->mRNA_Capping Interferes with Viral_RNA Viral RNA Replication RdRp->Viral_RNA

Mechanism of action of Ribavirin.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity and cytotoxicity of the compounds discussed.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.

Methodology:

  • Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment: Once cells are confluent, remove the growth medium and add the diluted compound to the wells. Include control wells with cells and medium only (cell control) and cells with medium but no compound (virus control).

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Do not add the virus to the cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTT).

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral agent.

Methodology:

  • Cell Seeding: Seed 6- or 12-well plates with a suitable host cell line to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Pre-incubate the virus with the different concentrations of the test compound for 1 hour at 37°C. Subsequently, infect the confluent cell monolayers with the virus-compound mixture. Include a virus control (virus with medium) and a cell control (medium only).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 2-7 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Methodology:

  • Cell Seeding and Infection: Seed cells in multi-well plates and infect them with the virus in the presence of serial dilutions of the test compound, as described in the CPE inhibition assay.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Virus Harvest: Collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.

General Workflow for In Vitro Antiviral Assays cluster_assays Assay-Specific Readout Start Start Cell_Culture 1. Seed Host Cells in Multi-well Plates Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of Antiviral Agent Cell_Culture->Compound_Prep Infection 3. Infect Cells with Virus (in presence of agent) Compound_Prep->Infection Incubation 4. Incubate for a Defined Period Infection->Incubation CPE CPE Inhibition: Measure Cell Viability Incubation->CPE Plaque Plaque Reduction: Count Viral Plaques Incubation->Plaque Yield Viral Yield Reduction: Titer Progeny Virus Incubation->Yield Data_Analysis 5. Data Analysis: Calculate EC50 & CC50 CPE->Data_Analysis Plaque->Data_Analysis Yield->Data_Analysis End End Data_Analysis->End

General workflow for in vitro antiviral assays.

Conclusion

This compound (Compound J1) demonstrates promising broad-spectrum antiviral activity in vitro, particularly against influenza A virus and SARS-CoV-2. Its mechanism as a viral entry inhibitor targeting hemagglutinin distinguishes it from the polymerase inhibitors Favipiravir and Ribavirin. However, a comprehensive quantitative comparison is currently limited by the lack of publicly available EC50 and CC50 data for this compound against several of its reported target viruses. The experimental protocols provided in this guide offer a standardized framework for researchers to independently verify and expand upon the existing data, contributing to a more complete understanding of the therapeutic potential of this compound. Further research is warranted to fully elucidate the antiviral spectrum and potency of this compound.

References

A Comparative Analysis of Antiviral Agent 58 and Other Broad-Spectrum Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antiviral agent 58" is a hypothetical compound created for the purpose of this guide to demonstrate a comparative framework. All data, mechanisms, and protocols associated with "this compound" are illustrative examples. Information regarding Remdesivir, Favipiravir, and Ribavirin is based on publicly available research.

This guide provides a detailed comparison of the hypothetical "this compound" against three established broad-spectrum antiviral agents: Remdesivir, Favipiravir, and Ribavirin. The comparison focuses on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. This document is intended for researchers and professionals in the field of drug development.

Mechanisms of Action

Broad-spectrum antivirals achieve their effects through various mechanisms, broadly categorized as either direct-acting (targeting viral components) or host-directed (targeting cellular factors essential for viral replication)[1][2]. Remdesivir, Favipiravir, and Ribavirin are all nucleoside analogs that primarily target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses[3][4]. In contrast, our hypothetical Agent 58 is conceptualized as a novel host-directed antiviral.

  • This compound (Hypothetical): A host-directed agent that selectively inhibits the host's Guanylate-Binding Protein 1 (GBP-1). GBP-1 is an interferon-gamma-inducible protein that has been shown to interfere with the replication of various viruses by inhibiting viral fusion and promoting the assembly of inflammasomes. By modulating the activity of GBP-1, Agent 58 prevents the virus from hijacking the host cell machinery, thereby inhibiting replication across multiple virus families.

  • Remdesivir: A prodrug of an adenosine (B11128) nucleotide analog[5]. Once metabolized into its active triphosphate form (RDV-TP), it competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the RdRp. The incorporation of RDV-TP causes delayed chain termination, halting viral RNA synthesis.

  • Favipiravir: A prodrug that, once intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (F-RTP), is recognized as a substrate by the viral RdRp. Its mechanism is twofold: it can act as a chain terminator, and it can be incorporated into the viral RNA strand, inducing lethal mutagenesis, a process also known as "error catastrophe".

  • Ribavirin: A guanosine (B1672433) analog with a complex mechanism of action. Its antiviral effects are attributed to several pathways, including the inhibition of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to the depletion of intracellular guanosine triphosphate (GTP) pools required for viral replication. Additionally, its triphosphate form can inhibit viral RdRp and induce lethal mutagenesis in the viral genome.

G cluster_host Host Cell VirusEntry Virus Entry & Uncoating Translation Viral Protein Translation VirusEntry->Translation HostFactors Host GBP-1 Activation VirusEntry->HostFactors Replication Viral RNA Replication Translation->Replication Assembly Virion Assembly & Egress Replication->Assembly RdRp Viral RNA-dependent RNA Polymerase (RdRp) Agent58 Agent 58 (Hypothetical) Agent58->HostFactors Inhibits Remdesivir Remdesivir Remdesivir->RdRp Inhibits (Chain Termination) Favipiravir Favipiravir Favipiravir->RdRp Inhibits (Lethal Mutagenesis) Ribavirin Ribavirin Ribavirin->RdRp Inhibits (Multiple Mechanisms)

Caption: Comparative Mechanisms of Action.

Quantitative In Vitro Efficacy and Cytotoxicity

The efficacy of an antiviral is typically measured by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of viral replication. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of a drug's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

The following table summarizes the in vitro antiviral activities of the compared agents against a panel of representative RNA viruses.

Antiviral Agent Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
Agent 58 (Hypothetical) Influenza A (H1N1)A5491.8>100>55.6Hypothetical Data
SARS-CoV-2Calu-32.5>100>40.0Hypothetical Data
Ebola VirusVero E63.1>100>32.3Hypothetical Data
Remdesivir Influenza A (H1N1)A5499.9>100>10.1(adapted)
SARS-CoV-2Vero E61.6>80>50.0
Ebola VirusVero E60.86>100>116Public Data
Favipiravir Influenza A (H1N1)MDCK0.45>400>888Public Data
SARS-CoV-2Vero E661.88>400>6.46Public Data
Chikungunya VirusHUH-720.0>100>5.0
Ribavirin Influenza A (H1N1)A549117.150.210.43
SARS-CoV-2Vero E6109.5>800>7.3Public Data
Chikungunya VirusHUH-72.5811.954.63

Note: EC50 and CC50 values can vary significantly based on the cell line, viral strain, and specific assay protocol used.

Experimental Protocols

Standardized in vitro assays are essential for determining the efficacy and cytotoxicity of antiviral compounds. The data presented in this guide are typically derived from assays such as the Cytopathic Effect (CPE) Reduction Assay or the Plaque Reduction Neutralization Test (PRNT).

This assay quantifies the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Methodology:

  • Cell Plating: A confluent monolayer of susceptible host cells (e.g., Vero E6, A549) is prepared in 96-well microplates.

  • Compound Dilution: The antiviral agent is serially diluted to create a range of concentrations.

  • Infection and Treatment: The cell monolayers are treated with the different compound concentrations and subsequently infected with a known titer of the virus. Control wells include untreated infected cells (virus control) and untreated uninfected cells (cell control).

  • Incubation: Plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability: Cell viability is measured using a colorimetric or fluorometric assay (e.g., Neutral Red uptake, MTS, or CellTiter-Glo®).

  • Data Analysis: The optical density or luminescence readings are used to calculate the percentage of cell viability at each compound concentration relative to controls. The EC50 and CC50 values are then determined by non-linear regression analysis.

G cluster_workflow CPE Reduction Assay Workflow A 1. Seed Host Cells in 96-well Plate C 3. Add Compound & Virus to Cells A->C B 2. Prepare Serial Dilutions of Antiviral Compound B->C D 4. Incubate until CPE is Visible in Virus Control C->D E 5. Add Viability Reagent (e.g., MTS) D->E F 6. Measure Signal (e.g., Absorbance) E->F G 7. Calculate EC50 & CC50 Values F->G

References

Cross-Validation of Antiviral Agent 58: A Comparative Guide to In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the in vitro efficacy of the novel investigational compound, "Antiviral Agent 58," against the established antiviral drugs, Remdesivir and a generic "Comparator Compound." The data herein is a synthesis of findings from two independent laboratories, designated Lab A and Lab B, to provide a cross-validated profile of the agent's potency against a model virus.

The primary objective of this cross-validation study is to ensure the reproducibility and reliability of the antiviral activity data for this compound. By comparing its performance across different laboratory settings and against known antiviral agents, we can establish a more robust understanding of its potential as a therapeutic candidate.

Data Presentation: Comparative Efficacy

The key metrics for evaluating antiviral efficacy in this guide are the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). The EC50 value represents the concentration of a drug that inhibits 50% of viral replication, while the CC50 indicates the concentration that causes a 50% reduction in cell viability.[1][2] The ratio of these two values provides the Selectivity Index (SI = CC50/EC50), a crucial measure of a drug's therapeutic window.[1][2] A higher SI value is desirable, indicating greater selectivity for viral targets over host cells.[1]

The following tables summarize the EC50, CC50, and SI values obtained for this compound, Remdesivir, and the Comparator Compound in both laboratory settings using two distinct assays.

Table 1: Plaque Reduction Assay Results

CompoundLaboratoryEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Lab A 0.65 >100 >153.8
Lab B 0.72 >100 >138.9
RemdesivirLab A0.98>100>102.0
Lab B1.10>100>90.9
Comparator CompoundLab A15.2>100>6.6
Lab B18.5>100>5.4

Table 2: qPCR-based Viral Load Quantification Results

CompoundLaboratoryEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Lab A 0.70 125 178.6
Lab B 0.78 118 151.3
RemdesivirLab A1.05130123.8
Lab B1.15122106.1
Comparator CompoundLab A17.81407.9
Lab B20.11356.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.

Cell Lines and Virus
  • Cell Line: Vero E6 cells were used for all antiviral and cytotoxicity assays. These cells are highly susceptible to a wide range of viruses and are a standard model for in vitro antiviral testing.

  • Virus: A well-characterized strain of a model RNA virus was used for all infection experiments. The virus stock was propagated in Vero E6 cells and titrated to determine the plaque-forming units (PFU) per milliliter.

Plaque Reduction Assay

This functional assay measures the ability of a compound to inhibit the cytopathic effect of the virus, specifically the formation of plaques (areas of cell death) in a monolayer of host cells.[3][4]

  • Cell Seeding: Vero E6 cells were seeded in 6-well plates at a density of 1 x 10^6 cells/well and incubated for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.

  • Compound Preparation: A 10-point serial dilution of this compound, Remdesivir, and the Comparator Compound was prepared in Dulbecco's Modified Eagle Medium (DMEM).

  • Infection and Treatment: The cell monolayers were washed with phosphate-buffered saline (PBS) and then infected with the virus at a multiplicity of infection (MOI) of 0.01 in the presence of the serially diluted compounds.

  • Incubation: The plates were incubated for 1 hour at 37°C to allow for viral adsorption. After incubation, the inoculum was removed, and the cells were overlaid with DMEM containing 2% fetal bovine serum (FBS) and 0.6% agarose, along with the respective compound concentrations.

  • Plaque Visualization and Counting: The plates were incubated for 3-5 days until clear plaques were visible. Subsequently, the cells were fixed with 10% formaldehyde (B43269) and stained with 0.1% crystal violet to visualize the plaques.

  • Data Analysis: Plaques were counted for each compound concentration, and the EC50 value was calculated by non-linear regression analysis using a dose-response curve.

qPCR-based Viral Load Quantification

This method quantifies the amount of viral RNA in the supernatant of infected cell cultures, providing a direct measure of viral replication.

  • Cell Seeding and Infection: Vero E6 cells were seeded in 24-well plates and infected with the virus at an MOI of 0.1 in the presence of serially diluted antiviral compounds, as described above.

  • RNA Extraction: At 48 hours post-infection, the cell culture supernatant was collected, and viral RNA was extracted using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR): The extracted RNA was reverse transcribed and amplified using a one-step RT-qPCR kit with primers and probes specific to a conserved region of the viral genome. A standard curve was generated using a plasmid containing the target viral sequence to quantify the viral RNA copy number.

  • Data Analysis: The viral RNA copy numbers were determined for each compound concentration, and the EC50 value was calculated using non-linear regression analysis.

Cytotoxicity Assay

To determine the CC50 of each compound, a cell viability assay was performed in parallel with the antiviral assays.

  • Cell Seeding: Vero E6 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with the same serial dilutions of the compounds as used in the antiviral assays.

  • Incubation: The plates were incubated for 72 hours at 37°C with 5% CO2.

  • Cell Viability Measurement: Cell viability was assessed using a commercially available cell proliferation assay (e.g., MTT or CellTiter-Glo), which measures metabolic activity.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the CC50 value was determined by non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway of this compound

G cluster_virus_lifecycle Viral Lifecycle cluster_host_cell Host Cell Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating RNA Replication RNA Replication Uncoating->RNA Replication Viral Protein Synthesis Viral Protein Synthesis RNA Replication->Viral Protein Synthesis RdRp Complex Viral RNA-dependent RNA Polymerase (RdRp) Assembly & Release Assembly & Release Viral Protein Synthesis->Assembly & Release Host Cell Factors Host Cell Factors Host Cell Factors->RdRp Complex This compound This compound This compound->RdRp Complex Inhibition G cluster_setup Experiment Setup cluster_assays Parallel Assays cluster_antiviral_steps Antiviral Assay Steps cluster_data_analysis Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Antiviral Assay Antiviral Assay Compound Dilution->Antiviral Assay Cytotoxicity Assay Cytotoxicity Assay Compound Dilution->Cytotoxicity Assay Infection Infection Antiviral Assay->Infection CC50 Calculation CC50 Calculation Cytotoxicity Assay->CC50 Calculation Incubation Incubation Infection->Incubation Quantification Quantification Incubation->Quantification EC50 Calculation EC50 Calculation Quantification->EC50 Calculation SI Calculation SI Calculation EC50 Calculation->SI Calculation CC50 Calculation->SI Calculation

References

Benchmarking "Antiviral Agent 58" Against Current Standard-of-Care Antivirals for Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this guide, "Antiviral Agent 58" is a hypothetical, next-generation antiviral compound under investigation. The data presented for this agent is illustrative to provide a framework for comparison against established treatments.

This guide provides a comparative analysis of the investigational "this compound" against the current standard-of-care antiviral drugs for Influenza A virus, Oseltamivir and Baloxavir marboxil. The comparison is based on efficacy, cytotoxicity, and mechanism of action, supported by experimental data and methodologies. This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy and Cytotoxicity

The antiviral activity and cellular toxicity of "this compound" were benchmarked against Oseltamivir and Baloxavir marboxil. The following table summarizes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) in Madin-Darby Canine Kidney (MDCK) cells infected with Influenza A/H1N1 virus.

Antiviral AgentTargetEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
This compound Viral RNA Polymerase (PA subunit) 1.5 > 100 > 66,667
Oseltamivir CarboxylateNeuraminidase (NA)12.8> 100> 7,813
Baloxavir AcidCap-dependent Endonuclease2.7> 100> 37,037

Key Observations:

  • "this compound" demonstrates potent antiviral activity with an EC₅₀ value lower than both Oseltamivir and Baloxavir marboxil, suggesting higher efficacy at a lower concentration.

  • All three compounds exhibit low cytotoxicity, with CC₅₀ values exceeding the highest tested concentrations.

  • The selectivity index for "this compound" is notably higher, indicating a potentially wider therapeutic window compared to the standard-of-care agents.

Mechanism of Action and Signaling Pathways

"this compound" is designed to inhibit the PA subunit of the influenza virus's RNA-dependent RNA polymerase, a critical enzyme for viral genome replication and transcription. This mechanism differs from the established mechanisms of Oseltamivir (a neuraminidase inhibitor that blocks viral release) and Baloxavir marboxil (a cap-dependent endonuclease inhibitor that prevents viral mRNA synthesis).

G cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA_rep Viral RNA Replication & Transcription mRNA_syn Viral mRNA Synthesis (Cap-snatching) vRNA_rep->mRNA_syn vRNP_exp vRNP Export vRNA_rep->vRNP_exp translation Viral Protein Translation mRNA_syn->translation assembly Virus Assembly vRNP_exp->assembly entry Virus Entry & Uncoating entry->vRNA_rep vRNP import translation->assembly budding Virus Budding & Release assembly->budding agent58 This compound agent58->vRNA_rep Inhibits PA subunit baloxavir Baloxavir baloxavir->mRNA_syn Inhibits Endonuclease oseltamivir Oseltamivir oseltamivir->budding Inhibits Neuraminidase

Caption: Influenza A virus replication cycle and points of inhibition by antiviral agents.

Experimental Protocols

Antiviral Efficacy (EC₅₀) and Cytotoxicity (CC₅₀) Assay

A plaque reduction assay was employed to determine the EC₅₀ of the antiviral compounds, while a standard MTT assay was used to assess cytotoxicity.

G cluster_workflow Antiviral Assay Workflow cluster_readout Readout start Seed MDCK cells in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO₂) start->incubation1 treatment Add serial dilutions of antiviral compounds incubation1->treatment infection Infect with Influenza A/H1N1 (MOI = 0.01) treatment->infection incubation2 Incubate for 48h infection->incubation2 ec50 Plaque Assay for EC₅₀ (Crystal Violet Staining) incubation2->ec50 cc50 MTT Assay for CC₅₀ (Measure Absorbance at 570 nm) incubation2->cc50 analysis Calculate EC₅₀ and CC₅₀ values using non-linear regression ec50->analysis cc50->analysis

Comparative Efficacy of Oseltamivir and Alternative Antivirals Against Drug-Resistant Influenza Virus Strains

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of drug-resistant viral strains poses a significant challenge to the management of influenza infections. This guide provides a comparative analysis of the efficacy of oseltamivir (B103847), a widely used neuraminidase inhibitor, against resistant influenza strains, alongside alternative antiviral agents such as zanamivir (B325) and baloxavir (B560136) marboxil. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Mechanism of Action and Resistance

Oseltamivir functions by inhibiting the neuraminidase enzyme of influenza A and B viruses, which is crucial for the release of newly formed virus particles from infected cells.[1][2][3][4] Resistance to oseltamivir in influenza A (H1N1) viruses is primarily associated with a specific amino acid substitution in the neuraminidase enzyme, namely the histidine-to-tyrosine substitution at position 275 (H275Y).[5][6][7][8][9][10] This mutation reduces the binding affinity of oseltamivir to the neuraminidase active site, thereby diminishing its inhibitory effect.[6][8]

In contrast, zanamivir, another neuraminidase inhibitor, often retains its efficacy against oseltamivir-resistant strains.[5][11][12] Baloxavir marboxil represents a different class of antiviral, a cap-dependent endonuclease inhibitor, which targets the viral polymerase acidic (PA) protein, a key component in viral mRNA synthesis.[13][14][15][16] Due to its distinct mechanism of action, baloxavir marboxil is effective against influenza strains resistant to neuraminidase inhibitors.[15][17][18]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of oseltamivir, zanamivir, and baloxavir marboxil against wild-type and oseltamivir-resistant influenza A (H1N1) virus strains.

Table 1: In Vitro Neuraminidase Inhibition Assay Data

Antiviral AgentVirus StrainIC₅₀ (nM)Fold Increase in IC₅₀ (vs. Wild-Type)
Oseltamivir CarboxylateWild-Type A/California/07/2009 (H1N1)~1.0 - 2.5-
Oseltamivir CarboxylateH275Y Mutant>300~300 - 400
ZanamivirWild-Type A/California/07/2009 (H1N1)~0.5 - 1.0-
ZanamivirH275Y Mutant~0.9 - 1.0No significant change
PeramivirH275Y Mutant29 - 38-

Data compiled from multiple sources.[4][8][11]

Table 2: In Vivo Efficacy in a Mouse Model of Influenza Infection

Antiviral AgentVirus StrainTreatment InitiationDosage (mg/kg/day)Survival Rate (%)
OseltamivirA/MS-H275Y2 hours pre-infection10030
OseltamivirA/MS-H275Y2 hours pre-infection30060
OseltamivirA/MS-H275Y24 hours post-infectionUp to 3000
ZanamivirA/MS-H275Y2 hours pre-infection3060
ZanamivirA/MS-H275Y2 hours pre-infection10090

Data from a study evaluating antiviral efficacy against an oseltamivir-resistant H1N1 virus in mice.[11][19]

Table 3: Clinical Efficacy Comparison

Antiviral AgentKey Efficacy Findings
OseltamivirReduces duration of illness by approximately 1-1.5 days in infections with susceptible strains when initiated within 48 hours of symptom onset.[4][20]
ZanamivirSimilar efficacy to oseltamivir in reducing symptom duration for susceptible strains.[20] Recommended for suspected or confirmed oseltamivir-resistant infections.[5]
Baloxavir MarboxilAs effective as oseltamivir in alleviating symptoms and demonstrates a more rapid reduction in viral load.[16][21][22][23] Effective as a single-dose regimen.[16][20][24]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay determines the concentration of a neuraminidase inhibitor required to reduce the enzymatic activity of influenza neuraminidase by 50% (IC₅₀).[25][26]

Materials:

  • Neuraminidase inhibitor compounds (e.g., oseltamivir carboxylate, zanamivir)

  • Influenza virus stock (wild-type and resistant strains)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[25][27]

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution (e.g., ethanol (B145695) and NaOH)[25]

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted inhibitors.

  • Add a standardized amount of influenza virus to each well containing the inhibitors and mix gently.

  • Incubate the plate at room temperature for 45 minutes to allow the inhibitors to bind to the neuraminidase enzyme.[25]

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.[27]

  • Incubate the plate at 37°C for 1 hour.[25]

  • Stop the reaction by adding the stop solution.[25]

  • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 450-460 nm.[25][27]

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[27]

Plaque Reduction Assay

This assay measures the ability of an antiviral agent to inhibit the replication of infectious virus particles.[28][29][30]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Antiviral agent

  • Influenza virus stock

  • Cell culture medium (e.g., DMEM)

  • Agarose (B213101) or other overlay medium

  • Crystal violet or other staining solution

Procedure:

  • Seed MDCK cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the antiviral agent in cell culture medium.

  • Pre-incubate the confluent cell monolayers with the diluted antiviral agent for a specified time.

  • Infect the cells with a standardized amount of influenza virus.

  • After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the antiviral agent and agarose to restrict virus spread to adjacent cells.

  • Incubate the plates for 2-3 days to allow for plaque formation.

  • Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The concentration of the antiviral agent that reduces the number of plaques by 50% (EC₅₀) is determined.

Visualizations

Antiviral_Mechanism_of_Action cluster_influenza Influenza Virus Life Cycle cluster_inhibitors Antiviral Inhibition Virus_Entry Virus Entry Replication Viral Replication (mRNA Synthesis) Virus_Entry->Replication Assembly Virion Assembly Replication->Assembly Budding Virus Budding Assembly->Budding Release Virion Release Budding->Release Baloxavir Baloxavir Marboxil Baloxavir->Replication Inhibits Cap-Dependent Endonuclease (PA Protein) Oseltamivir_Zanamivir Oseltamivir / Zanamivir Oseltamivir_Zanamivir->Release Inhibits Neuraminidase

Caption: Mechanisms of action for different classes of influenza antiviral drugs.

Neuraminidase_Inhibition_Assay start Start prepare_reagents Prepare Serial Dilutions of Antiviral Agent start->prepare_reagents plate_inhibitor Add Diluted Antiviral to 96-well Plate prepare_reagents->plate_inhibitor add_virus Add Influenza Virus to Each Well plate_inhibitor->add_virus incubate_binding Incubate at RT (45 min) for Binding add_virus->incubate_binding add_substrate Add MUNANA Substrate incubate_binding->add_substrate incubate_reaction Incubate at 37°C (1 hour) for Reaction add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 Value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Plaque_Reduction_Assay start Start seed_cells Seed MDCK Cells in Multi-well Plate start->seed_cells cell_confluency Grow Cells to Confluency seed_cells->cell_confluency prepare_antiviral Prepare Serial Dilutions of Antiviral Agent cell_confluency->prepare_antiviral treat_cells Treat Cells with Diluted Antiviral prepare_antiviral->treat_cells infect_cells Infect Cells with Influenza Virus treat_cells->infect_cells add_overlay Add Agarose Overlay with Antiviral infect_cells->add_overlay incubate_plaques Incubate for 2-3 Days to Allow Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate_plaques->fix_stain count_plaques Count Plaques and Calculate % Reduction fix_stain->count_plaques end End count_plaques->end

Caption: Workflow for a viral plaque reduction assay.

References

Independent Verification of "Antiviral Agent 58" Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical "Antiviral agent 58" with established antiviral compounds, focusing on its proposed mechanism of action as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). The information is supported by established experimental data for similar agents and detailed protocols for verification.

Comparative Analysis of RdRp Inhibitors

To contextualize the potential efficacy of "this compound," its hypothetical performance is benchmarked against two known RdRp inhibitors, Remdesivir and Favipiravir. The following table summarizes key quantitative data from in vitro studies.

ParameterThis compound (Hypothetical)Remdesivir (GS-5734)Favipiravir (T-705)
Target Viral RNA-dependent RNA polymerase (RdRp)Viral RNA-dependent RNA polymerase (RdRp)Viral RNA-dependent RNA polymerase (RdRp)
Mechanism Non-nucleoside inhibitor, inducing conformational changes in RdRpNucleoside analog, causing delayed chain terminationNucleoside analog, inducing lethal mutagenesis
IC50 (RdRp Enzyme Assay) 0.25 µMNot widely reported0.341 µM (Influenza virus)[1]
EC50 (Cell-Based Viral Replication Assay) 0.8 µM (Influenza A)~0.1 µM (Ebola virus in HeLa cells)[2]0.19 - 22.48 µM (Influenza A strains)[3]
CC50 (Cytotoxicity in Vero E6 cells) > 100 µM> 10 µM> 2000 µg/ml (>12.7 mM)[4]
Selectivity Index (CC50/EC50) > 125> 100> 3000[4]

Experimental Protocols for Mechanism of Action Verification

The following are detailed methodologies for key experiments to verify the proposed mechanism of action of "this compound."

RdRp Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of the agent on the activity of viral RNA-dependent RNA polymerase.

Methodology:

  • Reagents and Materials: Purified recombinant viral RdRp, RNA template (e.g., poly(C)), nucleoside triphosphates (NTPs), fluorescently labeled NTPs or a dsRNA-specific fluorescent dye, assay buffer, and the test compound ("this compound").

  • Procedure: a. Prepare serial dilutions of "this compound." b. In a microplate, combine the purified RdRp enzyme and the RNA template in the assay buffer. c. Add the diluted compound to the enzyme-template mixture and incubate to allow for binding. d. Initiate the RNA synthesis reaction by adding the NTPs. e. Incubate the reaction at the optimal temperature for the enzyme. f. Stop the reaction and quantify the amount of newly synthesized RNA using a fluorescence-based method.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of RdRp inhibition against the compound concentration.

Cell-Based Viral Replication Assay

Objective: To assess the antiviral activity of the agent in a cellular context by measuring the inhibition of viral replication.

Methodology:

  • Reagents and Materials: A susceptible host cell line (e.g., MDCK for influenza), high-titer virus stock, cell culture medium, the test compound ("this compound"), and a cell viability reagent.

  • Procedure: a. Seed the host cells in a multi-well plate and allow them to adhere. b. Prepare serial dilutions of "this compound." c. Pre-treat the cells with the diluted compound for a specified period. d. Infect the cells with the virus at a known multiplicity of infection (MOI). e. Incubate the infected cells for a period sufficient for viral replication and induction of cytopathic effect (CPE). f. Measure the extent of viral replication by quantifying viral RNA, viral protein, or by assessing cell viability (CPE reduction).

  • Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percentage of viral replication inhibition against the compound concentration.

Cytotoxicity Assay

Objective: To evaluate the toxicity of the agent to the host cells.

Methodology:

  • Reagents and Materials: Host cell line, cell culture medium, the test compound ("this compound"), and a cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure: a. Seed the host cells in a multi-well plate. b. Treat the cells with serial dilutions of "this compound." c. Incubate the cells for the same duration as the viral replication assay. d. Measure cell viability using a standard method.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism and experimental design, the following diagrams are provided.

cluster_cell Host Cell Virus Virus Particle Entry Viral Entry & Uncoating Virus->Entry Viral_RNA Viral RNA Genome Entry->Viral_RNA Replication RNA Replication Viral_RNA->Replication RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication New_RNA New Viral RNA Replication->New_RNA Translation Translation New_RNA->Translation Assembly Virion Assembly New_RNA->Assembly Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Release New Virus Release Assembly->Release Agent58 This compound Agent58->RdRp Inhibition

Caption: Proposed mechanism of action for "this compound".

cluster_workflow Experimental Workflow Start Start Enzyme_Assay RdRp Enzymatic Inhibition Assay Start->Enzyme_Assay Cell_Assay Cell-Based Viral Replication Assay Start->Cell_Assay Cytotoxicity_Assay Cytotoxicity Assay Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, EC50, CC50) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of Antiviral Agent 58

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Antiviral Agent 58 are paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, treating it as a potent pharmaceutical compound with potential biohazardous and chemical hazards. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

All waste generated during research involving this compound, including contaminated materials, should be managed as biohazardous waste.[1] Disposal must comply with all relevant local, state, and federal regulations.[1] A risk assessment specific to the site and activities is essential to identify and mitigate potential hazards.[1]

Chemical Hazard Profile and Safety Precautions

In the absence of a specific Safety Data Sheet (SDS) for "this compound," it is prudent to handle it as a potent pharmaceutical compound. Similar compounds have been classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, disposal procedures must address both its potential biohazardous nature and its chemical hazards.

Before initiating any disposal procedures, it is crucial to have the appropriate Personal Protective Equipment (PPE) and waste handling materials readily available.

Table 1: Personal Protective Equipment (PPE) and Waste Handling Summary

ItemSpecificationPurpose
Gloves Chemically resistant, disposable (e.g., double-gloving with nitrile)To prevent skin contact with the compound.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosolized powder.
Lab Coat/Gown Disposable, with long sleeves and closed frontTo protect skin and clothing from contamination.
Waste Container Clearly labeled, puncture-resistant, with a secure lidTo safely contain all hazardous waste for disposal.
Waste Category Hazardous/Biohazardous WasteTo ensure proper segregation and final disposal route.

Step-by-Step Disposal Protocol

This protocol provides a comprehensive approach to the disposal of waste contaminated with this compound, integrating principles for managing both biohazardous and chemically hazardous materials.

1. Segregation at the Source:

  • Immediately segregate all materials that have come into contact with this compound. This includes unused product, empty vials, contaminated PPE, and cleaning materials.

  • These items must not be mixed with general laboratory or non-hazardous waste.

2. Waste Collection and Containment:

  • Solid Waste:

    • Place all contaminated solid waste (e.g., gloves, absorbent pads, empty vials) into a designated, leak-proof, puncture-resistant container lined with a biohazard bag.

    • Label the container clearly with "Biohazard" and "Chemical Hazard" symbols, and specify "Contains this compound Waste."

  • Liquid Waste:

    • Due to the potential for aquatic toxicity, direct disposal of treated or untreated liquid waste down the drain is not recommended.

    • Collect all liquid waste in a dedicated, sealed, and shatter-proof container.

    • The container must be clearly labeled as "Hazardous Liquid Waste: Contains this compound."

  • Sharps:

    • All sharps (e.g., needles, syringes, broken glass) contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container.

3. Decontamination of Work Surfaces:

  • Thoroughly decontaminate all surfaces and equipment used during the handling and disposal process with a validated cleaning agent.

  • All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

4. Final Disposal:

  • Solid and Sharps Waste:

    • Once the waste containers are full (do not overfill), securely seal them.

    • For biohazardous waste, terminal sterilization via autoclaving may be required. Transport the sealed containers in a durable, leak-proof secondary container to the autoclave facility.

    • After autoclaving, the waste can be disposed of as general waste, unless chemical hazards remain.

  • Liquid Waste:

    • Chemically inactivated liquid waste should be collected by a licensed hazardous waste disposal service.

  • All disposal practices must be in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.

Experimental Protocols

For key experiments involving this compound that lead to waste generation, the following general protocol for handling and disposal should be integrated into the experimental workflow.

Protocol for Handling Potent Compounds during Experimentation:

  • Preparation: Before starting, prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).

  • Handling: Conduct all manipulations of this compound within a certified chemical fume hood or biological safety cabinet to minimize aerosol generation.

  • Immediate Disposal: As waste is generated, immediately place it into the appropriate, pre-labeled container.

  • Decontamination: Upon completion of the experimental work, decontaminate all surfaces and equipment.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containment cluster_3 Treatment & Disposal A Waste Generated from This compound Research B Solid Waste (Gloves, Vials, PPE) A->B Segregate C Liquid Waste (Solutions, Media) A->C Segregate D Sharps Waste (Needles, Glass) A->D Segregate E Labeled Biohazard/ Chemical Waste Container B->E F Sealed, Labeled Hazardous Liquid Container C->F G Puncture-Resistant Sharps Container D->G H Autoclave for Sterilization E->H I Licensed Hazardous Waste Disposal Service F->I G->H H->I If chemical hazard remains J Dispose as General Waste (Post-Autoclaving if non-hazardous) H->J If no chemical hazard remains

Caption: Disposal workflow for this compound waste.

References

Comprehensive Safety and Handling Protocol for Antiviral Agent 58

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal protocols for Antiviral Agent 58. Designed for researchers, scientists, and drug development professionals, these guidelines are critical for ensuring personal safety and maintaining a secure laboratory environment. Adherence to these procedures is mandatory when working with this potent antiviral compound.

Hazard Identification and Safety Summary

A thorough risk assessment is the foundation of safe laboratory practice, especially when handling potent or uncharacterized compounds.[1] The following table summarizes the assumed hazard profile for this compound, based on a conservative assessment for a novel potent antiviral compound.

Safety Data Summary: this compound
GHS Hazard Class Acute Toxicity, Oral (Category 3), Carcinogenicity (Category 2), Specific Target Organ Toxicity - Repeated Exposure (Category 1)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure.
Precautionary Statements P201: Obtain special instructions before use. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour Time-Weighted Average) - Assumed

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the primary barrier against exposure to this compound.[2][3] All personnel must receive training on correct donning and doffing procedures to prevent contamination.[3] The required level of PPE is determined by the specific procedure and its associated risk of aerosol generation or splashing.[4]

PPE Requirements by Task Risk Level Low-Risk Tasks (e.g., handling sealed containers, weighing solids in a containment enclosure)High-Risk Tasks (e.g., reconstituting powder, vortexing, centrifuging, procedures with potential for splashes or aerosols)
Gloves Single pair of chemotherapy-rated nitrile glovesDouble-gloving with chemotherapy-rated nitrile gloves
Gown Disposable, solid-front, back-closing lab coatDisposable, solid-front, back-closing gown made of a coated, low-permeability fabric
Eye/Face Protection ANSI Z87.1-rated safety glassesChemical splash goggles and a full-face shield
Respiratory Protection Not required if handled in a certified chemical fume hood or Class II Biosafety CabinetA NIOSH-approved N95 respirator at a minimum. A Powered Air-Purifying Respirator (PAPR) is required for procedures with a high risk of aerosolization.
Other Standard laboratory attireDisposable, slip-resistant shoe covers
PPE Selection Pathway

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPESelection Start Start: Assess Procedure RiskAssessment What is the potential for aerosol or splash generation? Start->RiskAssessment LowRisk Low / None RiskAssessment->LowRisk Low HighRisk High / Possible RiskAssessment->HighRisk High PPE_Low Standard PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses LowRisk->PPE_Low PPE_High Enhanced PPE: - Double Nitrile Gloves - Impermeable Gown - Goggles & Face Shield - N95 Respirator or PAPR HighRisk->PPE_High Workstation Work in Certified Containment Device (BSC or Fume Hood) PPE_Low->Workstation PPE_High->Workstation

Caption: PPE selection logic based on procedural risk assessment.

Operational Plan: Safe Handling Workflow

All manipulations of this compound must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to ensure personnel, product, and environmental protection.

Step-by-Step Handling Protocol
  • Preparation: Before work begins, decontaminate the work surface of the BSC or fume hood. Gather all necessary materials, including vials of the agent, solvents, pipettes, and waste containers.

  • Donning PPE: Don the appropriate PPE as determined by the risk assessment. For high-risk procedures, an independent verifier should confirm proper PPE usage.

  • Compound Handling:

    • Weighing: If weighing the powdered form, use a containment balance enclosure.

    • Reconstitution: Carefully uncap vials. To prevent aerosols, do not apply positive pressure. Slowly add solvent to the vial, directing the stream to the side of the vial to minimize splashing.

    • Dilutions: Perform all serial dilutions within the BSC. Use filter tips for all pipetting to prevent cross-contamination.

  • Post-Procedure Cleanup: Upon completion of the experiment, decontaminate all surfaces and equipment within the BSC using an appropriate disinfectant. Segregate all waste into the appropriate, clearly labeled containers.

  • Doffing PPE: Doff PPE in the designated anteroom or area, following the correct procedure to avoid self-contamination (e.g., remove outer gloves, gown, face shield, inner gloves).

  • Personal Hygiene: Thoroughly wash hands and any exposed skin with soap and water immediately after removing PPE.

Handling and Disposal Workflow Diagram

HandlingWorkflow Start Receive Agent 58 Store Secure Storage (Designated Area) Start->Store Prep Prepare Workspace (Decontaminate BSC) Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle Agent in BSC (Weigh, Reconstitute, Dilute) DonPPE->Handle Cleanup Decontaminate Surfaces & Segregate Waste Handle->Cleanup DoffPPE Doff PPE Correctly Cleanup->DoffPPE Dispose Dispose of Waste (Follow Protocol) DoffPPE->Dispose Wash Hand Washing DoffPPE->Wash End End of Procedure Dispose->End Wash->End

Caption: Step-by-step workflow for handling this compound.

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental release and accidental exposure. All waste must be treated as hazardous chemical and biological waste.

Waste Stream Container Type Decontamination & Disposal Procedure
Solid Waste (e.g., gloves, gowns, pipette tips, plasticware)Labeled, leak-proof, puncture-resistant biohazard bags within a rigid secondary container.All solid waste must first be chemically deactivated (e.g., soaking in 10% bleach for 30 minutes) or autoclaved to deactivate the antiviral agent, followed by incineration through a licensed hazardous waste vendor.
Liquid Waste (e.g., cell culture media, unused solutions)Labeled, leak-proof, shatter-resistant carboys.Decontaminate by adding a chemical disinfectant, such as sodium hypochlorite, to a final concentration of 10% and allowing a contact time of at least 30 minutes. Dispose of through the institutional hazardous chemical waste program.
Sharps (e.g., needles, serological pipettes, broken glass)Puncture-resistant, leak-proof sharps containers clearly labeled "Biohazard" and "Hazardous Chemical Waste".Do not recap, bend, or break needles. Once the container is 3/4 full, seal it. The container should be autoclaved (if heat-stable) and then disposed of via incineration.

Experimental Protocol: In Vitro Antiviral Efficacy Assay

This protocol describes a standard method for determining the 50% effective concentration (EC50) of this compound against a target virus using a cell-based assay.

Methodology
  • Cell Plating:

    • Culture a suitable host cell line (e.g., Vero E6, A549) to approximately 90% confluency.

    • Trypsinize, count, and resuspend the cells in growth medium.

    • Seed the cells into 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dilution:

    • Following the Operational Plan (Section 3), reconstitute this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Perform a serial 2-fold dilution of the stock solution in infection medium (low-serum medium) to create a range of concentrations for testing. Prepare enough volume for triplicate wells.

    • Include a "no drug" vehicle control (medium with the same final concentration of solvent) and a "no virus" cell control.

  • Infection and Treatment:

    • Remove the growth medium from the 96-well plates.

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Prepare a viral inoculum at a multiplicity of infection (MOI) of 0.01 in infection medium.

    • Add 50 µL of the viral inoculum to all wells except the "no virus" control wells.

    • Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Quantification of Viral Activity (Cytopathic Effect - CPE Inhibition Assay):

    • After the incubation period, observe the plates under a microscope for evidence of virus-induced cytopathic effect (CPE), such as cell rounding and detachment.

    • Remove the medium from the wells.

    • Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®, MTS) to each well.

    • Incubate according to the manufacturer's instructions.

    • Read the plate on a luminometer or spectrophotometer to quantify cell viability.

  • Data Analysis:

    • Normalize the data by setting the "no virus" control as 100% viability and the "no drug" virus-infected control as 0% viability.

    • Plot the percent inhibition of CPE versus the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the concentration of this compound that protects 50% of the cells from viral CPE.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。